molecular formula C60H86N4O22 B15565211 Avidinorubicin

Avidinorubicin

Cat. No.: B15565211
M. Wt: 1215.3 g/mol
InChI Key: XMRHMVSZMLOUMS-WCRFGKPLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avidinorubicin is an anthracycline.
4-[(2S,3R,4R,6R)-6-[(2R,3R,4S,6S)-4-amino-6-[(2R,3R,4S,6S)-4-amino-6-[[(1S,10S,12R,21S,22R,23S,24R)-23-(dimethylamino)-10-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid has been reported in Streptomyces avidinii with data available.
from Streptomyces avidinii;  structure given in first source

Properties

Molecular Formula

C60H86N4O22

Molecular Weight

1215.3 g/mol

IUPAC Name

4-[(2S,3R,4R,6R)-6-[(2R,3R,4S,6S)-4-amino-6-[(2R,3R,4S,6S)-4-amino-6-[[(1S,10S,12R,21S,22R,23S,24R)-23-(dimethylamino)-10-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C60H86N4O22/c1-24-45(68)31(63(9)10)18-36(76-24)80-33-21-57(5,74)20-29-40(33)48(71)42-43(47(29)70)49(72)41-28(46(42)69)14-15-30-52(41)85-56-50(73)44(64(11)12)55(60(30,8)86-56)84-39-23-59(7,62)54(27(4)79-39)83-38-22-58(6,61)53(26(3)78-38)82-37-19-32(75-13)51(25(2)77-37)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-39,44-45,50-51,53-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66)/t24-,25+,26-,27-,31-,32-,33+,36+,37-,38+,39+,44+,45-,50-,51-,53+,54+,55-,56+,57-,58+,59+,60+/m1/s1

InChI Key

XMRHMVSZMLOUMS-WCRFGKPLSA-N

Origin of Product

United States

Foundational & Exploratory

Avidinorubicin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avidinorubicin (B238301) is a novel anthracycline antibiotic discovered from the fermentation broth of Streptomyces avidinii (strain NR0576). Structurally distinct from other anthracyclines like doxorubicin (B1662922) and daunorubicin, it possesses two units of a novel aminosugar, avidinosamine. While its primary reported biological activity is the inhibition of thrombin-induced platelet aggregation, its structural similarity to other potent anti-cancer agents suggests potential cytostatic or cytotoxic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, details generalized experimental protocols for its production and purification, summarizes its known quantitative biological data, and explores its potential mechanisms of action through relevant signaling pathways.

Discovery and Isolation

This compound was first isolated from the cultured broth of Streptomyces avidinii strain NR0576. The producing microorganism was identified based on its morphological and physiological characteristics. The compound is characterized by a molecular weight of 1214 and a molecular formula of C60H86N4O22.[1]

Fermentation of Streptomyces avidinii

A generalized protocol for the fermentation of Streptomyces species to produce secondary metabolites is outlined below. Specific media components and fermentation parameters for optimal this compound yield would require further empirical optimization.

Experimental Protocol: Fermentation

  • Seed Culture Preparation: A cryopreserved stock of Streptomyces avidinii NR0576 is used to inoculate a suitable seed medium (e.g., Yeast Extract-Malt Extract or Tryptone Soya Broth). The culture is incubated at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until a dense mycelial suspension is obtained.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is critical for secondary metabolite synthesis and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.

  • Incubation: The production culture is incubated for an extended period, typically 7-10 days, under controlled conditions of temperature (28-30°C) and aeration (shaking at 200-250 rpm).

  • Monitoring: The production of this compound can be monitored throughout the fermentation process by taking small samples of the broth and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

The following is a generalized workflow for the extraction and purification of this compound from the fermentation broth, based on the initial discovery and common techniques for natural product isolation.

Experimental Protocol: Extraction and Purification

  • Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted with an organic solvent, such as butyl alcohol, to partition the this compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification:

    • Gel Filtration Chromatography: The extract is first passed through a Sephadex LH-20 column to separate compounds based on their size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable column (e.g., reverse-phase C18) and solvent system to yield pure this compound.

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for this compound Isolation and Purification

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. avidinii Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation SolventExtraction Butyl Alcohol Extraction Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration Sephadex Sephadex LH-20 Chromatography Concentration->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Generalized workflow for the isolation and purification of this compound.

Quantitative Data

Currently, publicly available quantitative data on the biological activity of this compound is limited.

Biological ActivityAssayResult (IC50)
Platelet Aggregation InhibitionThrombin-Induced Platelet Aggregation7.9 µM

IC50: The half maximal inhibitory concentration.

Biological Activity and Signaling Pathways

Inhibition of Platelet Aggregation

This compound has been shown to inhibit thrombin-induced platelet aggregation.[1] Thrombin is a potent platelet agonist that initiates a signaling cascade leading to platelet activation, shape change, and aggregation, which are crucial events in thrombosis. The inhibition of this process suggests that this compound may have potential as an antithrombotic agent.

The thrombin-induced platelet aggregation pathway is complex, involving multiple receptors and downstream signaling molecules. A simplified representation of this pathway is shown below.

Signaling Pathway of Thrombin-Induced Platelet Aggregation

G Thrombin Thrombin PAR1_4 PAR1/PAR4 Receptors Thrombin->PAR1_4 PLC Phospholipase C (PLC) PAR1_4->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release (from dense stores) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Secretion) Ca_release->Platelet_Activation PKC->Platelet_Activation Integrin_Activation Integrin αIIbβ3 Activation Platelet_Activation->Integrin_Activation Fibrinogen_Binding Fibrinogen Binding Integrin_Activation->Fibrinogen_Binding Aggregation Platelet Aggregation Fibrinogen_Binding->Aggregation This compound This compound This compound->Aggregation Inhibits

Caption: Simplified signaling pathway of thrombin-induced platelet aggregation.

Potential Anticancer Activity and Mechanism of Action

While not yet reported, the structural similarity of this compound to other anthracyclines, a class of potent anticancer drugs, suggests that it may also possess cytotoxic activity against cancer cells. The primary mechanism of action for many anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, these drugs lead to DNA double-strand breaks and ultimately, apoptosis.

A generalized signaling pathway for anthracycline-induced apoptosis is depicted below. It is plausible that this compound could act through a similar mechanism.

Generalized Signaling Pathway for Anthracycline-Induced Apoptosis

G Anthracycline Anthracycline (e.g., this compound) TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII DNA DNA TernaryComplex Ternary Complex (Anthracycline-TopoII-DNA) Anthracycline->TernaryComplex TopoisomeraseII->DNA TopoisomeraseII->TernaryComplex DNA->TernaryComplex DSB DNA Double-Strand Breaks TernaryComplex->DSB stabilizes ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated mechanism of anthracycline-induced apoptosis via topoisomerase II inhibition.

Future Directions

The unique structure of this compound and its demonstrated biological activity warrant further investigation. Key areas for future research include:

  • Optimization of Fermentation and Purification: Developing a high-yield fermentation and scalable purification process is essential for producing sufficient quantities of this compound for further studies.

  • Elucidation of Anticancer Activity: Screening this compound against a panel of cancer cell lines to determine its cytotoxic potential and IC50 values.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the antitumor efficacy and toxicity profile of this compound in preclinical animal models.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound, including its effects on topoisomerases and other cellular processes.

The exploration of these areas will be crucial in determining the therapeutic potential of this compound as a novel drug candidate.

References

An In-depth Technical Guide to the Secondary Metabolites of Streptomyces avidinii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces avidinii, a Gram-positive bacterium belonging to the Actinomycetales order, is renowned for its production of the high-affinity biotin-binding protein, streptavidin. Beyond this well-known protein, certain strains of S. avidinii have been shown to produce a variety of other secondary metabolites with potential biological activities. This guide provides a comprehensive overview of the identified small molecule secondary metabolites from Streptomyces avidinii, with a focus on their isolation, characterization, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.

Identified Secondary Metabolites from Streptomyces avidinii SB9

An Arctic isolate, Streptomyces avidinii strain SB9, has been identified as a producer of several unique secondary metabolites. These compounds were isolated from the culture broth of the bacterium and structurally elucidated.[1] The primary identified small molecule secondary metabolites are:

These compounds have demonstrated antimicrobial properties, highlighting the potential of S. avidinii as a source of novel bioactive molecules.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of the secondary metabolites identified in Streptomyces avidinii SB9. It is important to note that specific minimum inhibitory concentration (MIC) values for 2-amino-3-dodecanol and norophthalmic acid from S. avidinii are not extensively reported in the available literature. The data for di-(2-ethylhexyl) phthalate is derived from studies on this compound isolated from various microbial sources.

Table 1: Antimicrobial Activity of 2-amino-3-dodecanol

Test OrganismActivityConcentration/AssaySource Organism of Compound
Bacillus subtilisActiveAgar diffusion assayStreptomyces avidinii SB9
Staphylococcus aureusActiveAgar diffusion assayStreptomyces avidinii SB9
Candida albicansActiveAgar diffusion assayStreptomyces avidinii SB9

Note: Specific MIC values were not provided in the primary literature for the compound isolated from S. avidinii SB9.

Table 2: Biological Activity of Norophthalmic Acid

ActivityDescription
AntioxidantProtects cells from toxins such as free radicals.

Note: Quantitative antioxidant data for norophthalmic acid from S. avidinii SB9 is not specified in the cited literature.

Table 3: Antimicrobial Activity of Di-(2-ethylhexyl) phthalate

Test OrganismMIC (µg/mL)Source Organism of Compound
Bacillus subtilis32Calotropis gigantea
Sarcina lutea32Calotropis gigantea
Staphylococcus aureus64 - 128Calotropis gigantea
Escherichia coli128Calotropis gigantea
Shigella dysenteriae64Calotropis gigantea
Pseudomonas aeruginosa128Calotropis gigantea
Candida albicans64Calotropis gigantea
Aspergillus niger128Calotropis gigantea

Note: The MIC values presented here are for di-(2-ethylhexyl) phthalate isolated from other sources and are provided for comparative purposes.[2][3]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Streptomyces avidinii SB9 and the subsequent isolation and purification of its secondary metabolites. These protocols are based on the information provided in the primary literature and are supplemented with standard laboratory practices.

Cultivation of Streptomyces avidinii SB9

Objective: To produce a sufficient biomass and secondary metabolite titer for extraction and purification.

Materials:

  • Streptomyces avidinii SB9 strain

  • Fermentation medium (per liter):

    • Soybean meal: 30 g

    • Casein hydrolysate: 5 g

    • Sodium glutamate: 3 g

    • MgSO₄: 5 g

    • CaCO₃: 4 g

    • NH₄Cl: 3 g

    • NH₄NO₃: 1 g

    • CoCl₂: 10 mg

  • Erlenmeyer flasks

  • Rotary shaker

Procedure:

  • Prepare the fermentation medium and sterilize by autoclaving.

  • Inoculate a sterile Erlenmeyer flask containing the fermentation medium with a spore suspension or a vegetative mycelial culture of S. avidinii SB9.

  • Incubate the culture on a rotary shaker at 250 rpm for the optimal fermentation period required for secondary metabolite production. The optimal growth temperature for this psychrotolerant strain is between 20°C and 28°C.[1]

  • Monitor the culture for growth and secondary metabolite production using appropriate analytical techniques (e.g., HPLC, bioassays).

Extraction and Purification of Secondary Metabolites

Objective: To isolate and purify 2-amino-3-dodecanol, norophthalmic acid, and di-(2-ethylhexyl) phthalate from the culture broth.

Materials:

Procedure:

A. Extraction:

  • At the end of the fermentation period, centrifuge the culture broth to separate the mycelial biomass from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

B. Purification of Di-(2-ethylhexyl) phthalate:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions by TLC and combine the fractions containing di-(2-ethylhexyl) phthalate.

  • Further purify the combined fractions using preparative TLC with an appropriate solvent system to yield the pure compound.

C. Purification of 2-amino-3-dodecanol and Norophthalmic acid:

  • The mycelial biomass is extracted with methanol.

  • The methanol extract is filtered and precipitated with acetone. The precipitate is re-dissolved in a small amount of methanol and re-precipitated with a mixture of acetone and ether.[1]

  • The resulting precipitate is subjected to further purification steps, likely involving column chromatography and preparative TLC, to isolate 2-amino-3-dodecanol and norophthalmic acid. Specific details on the chromatographic conditions for these two compounds are not extensively provided in the source literature but would involve polar solvent systems due to the nature of the compounds.

Signaling Pathways and Experimental Workflows

The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes. While the specific signaling pathways governing the production of 2-amino-3-dodecanol, norophthalmic acid, and di-(2-ethylhexyl) phthalate in S. avidinii have not been elucidated, a general model of secondary metabolism regulation in Streptomyces can be depicted.

general_secondary_metabolite_regulation cluster_environmental Environmental Signals cluster_global Global Regulators cluster_pathway Pathway-Specific Regulation cluster_output Output Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen, Carbon) Pleiotropic_Regulators Pleiotropic Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Pleiotropic_Regulators Growth_Phase Stationary Phase Growth_Phase->Pleiotropic_Regulators Stress_Factors Stress Factors Stress_Factors->Pleiotropic_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., SARPs) Pleiotropic_Regulators->Pathway_Specific_Regulators Activation/Repression Biosynthetic_Genes Biosynthetic Gene Cluster Pathway_Specific_Regulators->Biosynthetic_Genes Activation Secondary_Metabolite Secondary Metabolite (e.g., Antibiotics) Biosynthetic_Genes->Secondary_Metabolite Biosynthesis

Caption: Generalized signaling pathway for secondary metabolite regulation in Streptomyces.

The following diagram illustrates a typical workflow for the isolation and characterization of secondary metabolites from Streptomyces.

experimental_workflow Start Streptomyces Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, TLC, HPLC) Crude_Extract->Chromatography Pure_Compounds Isolated Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioassays Biological Activity Screening (e.g., Antimicrobial Assays) Pure_Compounds->Bioassays Identified_Metabolite Identified Bioactive Secondary Metabolite Structure_Elucidation->Identified_Metabolite Bioassays->Identified_Metabolite

Caption: General experimental workflow for secondary metabolite discovery from Streptomyces.

Conclusion

Streptomyces avidinii SB9 represents a promising source of novel secondary metabolites with potential applications in drug discovery. The identification of 2-amino-3-dodecanol, norophthalmic acid, and di-(2-ethylhexyl) phthalate underscores the importance of exploring unique environments, such as the Arctic, for microbial strains with untapped biosynthetic potential. Further research is warranted to fully characterize the biological activities of these compounds, elucidate their biosynthetic pathways, and optimize their production. The methodologies and data presented in this guide provide a solid foundation for future investigations into the secondary metabolism of Streptomyces avidinii.

References

Avidinorubicin: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avidinorubicin is a novel anthracycline antibiotic that has demonstrated potential as an antiplatelet agent. While comprehensive research on its specific mechanism of action is limited, its structural similarity to other well-studied anthracyclines, such as doxorubicin (B1662922) and idarubicin (B193468), provides a strong basis for understanding its pharmacological activity. This technical guide synthesizes the available information on this compound and extrapolates its likely core mechanisms of action based on the established activities of related compounds. The primary mechanisms are anticipated to involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). This document provides a detailed overview of these mechanisms, supported by experimental protocols and comparative data from related anthracyclines, to serve as a valuable resource for researchers in drug development and oncology.

Introduction

This compound is distinguished as a unique anthracycline compound. The primary reported biological activity of this compound is the inhibition of thrombin-induced platelet aggregation. This suggests a potential therapeutic application beyond the traditional cytotoxic roles of anthracyclines in cancer chemotherapy. Understanding the underlying molecular mechanisms is crucial for the further development and potential clinical application of this compound. This guide will delve into the three core putative mechanisms of action.

Core Mechanisms of Action

DNA Intercalation

A hallmark of anthracycline antibiotics is their ability to intercalate into the DNA double helix. This process involves the insertion of the planar aromatic chromophore of the molecule between DNA base pairs, leading to a distortion of the DNA structure. This structural alteration can interfere with fundamental cellular processes such as DNA replication and transcription, ultimately contributing to cytotoxicity.

Table 1: DNA Binding Constants of Related Anthracyclines

AnthracyclineBinding Constant (K)MethodReference
Idarubicin5.14 x 10⁵ M⁻¹UV-VIS Spectrophotometry[1]
Idarubicin5.8 x 10⁵ M⁻¹Fluorescence Spectroscopy[1]
Doxorubicin0.10 - 0.12 x 10⁶ M⁻¹Optical Method[2]
Daunorubicin (B1662515)0.13 - 0.16 x 10⁶ M⁻¹Optical Method[2]

It is important to note that these values are for related compounds and should be considered as an approximation for this compound's potential DNA binding affinity.

DNA_Intercalation This compound This compound Intercalation Intercalation between Base Pairs This compound->Intercalation Binds to DNA DNA Double Helix DNA->Intercalation DNA_Distortion DNA Structural Distortion Intercalation->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed pathway of this compound-induced cytotoxicity via DNA intercalation.
Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Anthracyclines are well-known inhibitors of topoisomerase II. They stabilize the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Specific IC50 values for this compound's inhibition of topoisomerase II are not currently available. However, the general mechanism is expected to be similar to other anthracyclines.

Table 2: Topoisomerase II Inhibition Data for a Related Compound

CompoundTargetIC50Cell LineReference
DaunorubicinTopoisomerase II15 nMHL-60[3]

This value is provided for a related anthracycline to give a general indication of the expected potency.

Topoisomerase_II_Inhibition cluster_enzyme_cycle Topoisomerase II Catalytic Cycle Topoisomerase_II Topoisomerase II DNA_Binding Binds to DNA Topoisomerase_II->DNA_Binding Cleavage_Complex Forms Covalent Cleavage Complex DNA_Binding->Cleavage_Complex Religation DNA Re-ligation Cleavage_Complex->Religation Stabilization Stabilizes Cleavage Complex Cleavage_Complex->Stabilization Religation->Topoisomerase_II This compound This compound This compound->Stabilization DSB Accumulation of DNA Double-Strand Breaks Stabilization->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Proposed mechanism of Topoisomerase II inhibition by this compound.
Generation of Reactive Oxygen Species (ROS)

A common feature of anthracycline-induced cardiotoxicity and, to some extent, their anticancer activity is the generation of reactive oxygen species (ROS). The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. This increase in intracellular ROS can induce oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, ultimately contributing to apoptosis.

Studies on idarubicin, a related anthracycline, have shown that it induces the generation of ROS in human leukaemic cells[4]. It is plausible that this compound shares this property.

ROS_Generation This compound This compound (Quinone Moiety) Redox_Cycling Redox Cycling This compound->Redox_Cycling Superoxide Superoxide Radical (O₂⁻) Redox_Cycling->Superoxide Hydrogen_Peroxide Hydrogen Peroxide (H₂O₂) Superoxide->Hydrogen_Peroxide Oxidative_Stress Increased Intracellular Oxidative Stress Hydrogen_Peroxide->Oxidative_Stress Cellular_Damage Damage to Lipids, Proteins, and DNA Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Figure 3: Proposed pathway of this compound-induced ROS generation and subsequent cytotoxicity.

Platelet Aggregation Inhibition

A distinct characteristic of this compound is its ability to inhibit platelet aggregation. This effect is likely mediated through mechanisms that may or may not be directly linked to its cytotoxic properties.

Table 3: this compound Platelet Aggregation Inhibition

ParameterValueCondition
IC507.9 µMThrombin-induced platelet aggregation

The precise signaling pathway through which this compound inhibits platelet aggregation requires further investigation.

Platelet_Inhibition_Workflow Thrombin Thrombin Platelet_Receptor Platelet Receptor (e.g., PAR1) Thrombin->Platelet_Receptor binds to Platelet_Activation Platelet Activation Cascade Platelet_Receptor->Platelet_Activation activates Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation leads to This compound This compound (IC50 = 7.9 µM) This compound->Inhibition Inhibition->Platelet_Activation inhibits

Figure 4: Simplified experimental workflow for assessing platelet aggregation inhibition.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound's mechanism of action, based on standard methods used for other anthracyclines.

DNA Intercalation Assay (Fluorescence Spectroscopy)

Objective: To determine the binding affinity of this compound to DNA.

Materials:

  • This compound

  • Calf thymus DNA (ctDNA)

  • Tris-HCl buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

  • Titrate a fixed concentration of this compound with increasing concentrations of ctDNA.

  • After each addition of DNA, allow the solution to equilibrate.

  • Measure the fluorescence emission spectrum of this compound (excitation wavelength will need to be determined empirically based on its absorbance spectrum).

  • The quenching of this compound's fluorescence upon binding to DNA is used to calculate the binding constant (K) using the Scatchard equation.

Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • This compound

  • Loading dye

  • Agarose (B213101) gel

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction tubes containing assay buffer, kDNA, and varying concentrations of this compound.

  • Add topoisomerase IIα to each tube to initiate the reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Run the samples on an agarose gel.

  • Stain the gel with a DNA stain and visualize under UV light.

  • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into minicircles that migrate faster through the gel. Inhibition of the enzyme will result in the persistence of the catenated kDNA network at the top of the gel.

  • Quantify the band intensities to determine the IC50 value of this compound.

Cellular Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the generation of intracellular ROS induced by this compound.

Materials:

  • Cell line of interest (e.g., cancer cell line or cardiomyocytes)

  • Cell culture medium

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate).

  • Treat the cells with varying concentrations of this compound for different time points.

  • Wash the cells with PBS.

  • Load the cells with H₂DCFDA solution and incubate in the dark. H₂DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer, or visualize and quantify fluorescent cells using a fluorescence microscope or flow cytometer.

  • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound presents an interesting profile as an anthracycline with potent antiplatelet activity. While direct experimental evidence for its detailed mechanism of action is still emerging, its structural similarity to other anthracyclines strongly suggests a multi-faceted mechanism involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. The experimental protocols provided in this guide offer a framework for the systematic investigation of these mechanisms. Further research is warranted to elucidate the specific molecular interactions and signaling pathways modulated by this compound, which will be critical for its potential development as a therapeutic agent.

References

Structural Elucidation of Avidinorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avidinorubicin, a novel anthracycline antibiotic, has been identified as a potent inhibitor of platelet aggregation. Its structural elucidation is a critical case study in the characterization of complex natural products. This technical guide provides a comprehensive overview of the methodologies employed in determining the structure of this compound, a molecule with the molecular formula C60H86N4O22 and a molecular weight of 1214 g/mol .[1][2] The structure was determined to be a derivative of decilorubicin (B1670137), distinguished by the substitution of two decilonitrose (B1670136) groups with two units of a novel aminosugar, avidinosamine.[1] This guide outlines the key experimental protocols and logical workflow, offering insights for researchers engaged in the structural analysis of similar bioactive compounds.

Introduction

This compound is a significant discovery in the field of anthracyclines, a class of compounds renowned for their therapeutic properties. Isolated from the fermentation broth of Streptomyces avidinii, this compound exhibits unique biological activity, notably the inhibition of thrombin-induced platelet aggregation.[1] The determination of its intricate structure was a multi-faceted process relying on a combination of spectroscopic techniques. This guide will delve into the core methodologies that were instrumental in piecing together the molecular architecture of this compound.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification to obtain a homogenous sample. The protocol for this compound, as outlined in the foundational research, involves a multi-step chromatographic process.

Experimental Protocol: Isolation of this compound
  • Fermentation and Extraction: Streptomyces avidinii is cultured in a suitable fermentation broth. The broth is then subjected to solvent extraction, typically using butyl alcohol, to partition the desired bioactive compounds from the aqueous medium.[1]

  • Initial Chromatographic Separation: The crude extract is concentrated and then fractionated using Sephadex LH-20 column chromatography.[1] This size-exclusion chromatography step separates compounds based on their molecular size, providing a preliminary purification.

  • High-Performance Liquid Chromatography (HPLC): The fractions showing biological activity are further purified by preparative High-Performance Liquid Chromatography (HPLC).[1] This high-resolution technique allows for the isolation of pure this compound from closely related impurities. A reverse-phase C18 column with a suitable gradient of organic solvent (e.g., acetonitrile) and water is a common choice for such separations.

Spectroscopic Analysis and Structure Determination

The determination of the molecular structure of this compound was achieved through the synergistic application of several key spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique would have provided the accurate mass of the molecular ion, allowing for the determination of the molecular formula, C60H86N4O22.[1][2]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would have been employed to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides valuable information about the connectivity of the different structural subunits, such as the aglycone core and the sugar moieties. The loss of the avidinosamine units would be a key diagnostic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would have been essential.

  • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of protons in the molecule. The chemical shifts, integration, and coupling constants of the proton signals are used to piece together the structure of the aglycone and the sugar rings.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present in the molecule. The chemical shifts indicate the nature of the carbon atoms (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is fundamental for tracing out the spin systems within the aglycone and the avidinosamine units.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms, allowing for the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different structural fragments, including linking the avidinosamine sugars to the anthracycline core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and the three-dimensional conformation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Infrared (IR) Spectroscopy: This technique identifies the presence of specific functional groups in the molecule. For this compound, characteristic absorption bands for hydroxyl (-OH), amine (-NH2), carbonyl (C=O), and aromatic (C=C) groups would have been observed.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the molecule. The characteristic absorption maxima for the anthracycline core would have been a key indicator of this structural class.[1]

Logical Workflow for Structural Elucidation

The process of determining the structure of this compound would have followed a logical progression, integrating data from various analytical techniques.

cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Assembly Fermentation Fermentation of S. avidinii Extraction Butyl Alcohol Extraction Fermentation->Extraction ColumnChrom Sephadex LH-20 Chromatography Extraction->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound MS Mass Spectrometry PureCompound->MS NMR NMR Spectroscopy PureCompound->NMR IR IR Spectroscopy PureCompound->IR UV UV-Vis Spectroscopy PureCompound->UV MolFormula Molecular Formula (from HRMS) MS->MolFormula Connectivity 2D Structure & Connectivity (from 1D & 2D NMR) NMR->Connectivity FuncGroups Functional Groups (from IR & UV) IR->FuncGroups UV->FuncGroups MolFormula->Connectivity FuncGroups->Connectivity Stereochem Stereochemistry (from NOESY & Coupling Constants) Connectivity->Stereochem FinalStructure Final Structure of this compound Stereochem->FinalStructure

Caption: Workflow for the isolation and structural elucidation of this compound.

The Structure of this compound

Through the comprehensive analysis described above, the structure of this compound was determined. It is an anthracycline glycoside characterized by an aglycone core linked to two novel aminosugar moieties, avidinosamine. The key structural feature that distinguishes it from the related compound decilorubicin is the replacement of two decilonitrose sugars with these two avidinosamine units.[1]

Conclusion

The structural elucidation of this compound serves as a prime example of the application of modern spectroscopic techniques in natural product chemistry. The combination of mass spectrometry for molecular formula determination and a suite of NMR experiments for detailed structural and stereochemical assignment was paramount to solving its complex architecture. This guide provides a foundational understanding of the experimental protocols and logical workflow that are essential for researchers in the field of drug discovery and development when encountering novel bioactive compounds.

References

Delving into the Shadows: A Technical Guide to the Avidinorubicin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Avidinorubicin (B238301), a novel anthracycline with potent platelet aggregation inhibitory activity, is a secondary metabolite produced by the bacterium Streptomyces avidinii. While the full biosynthetic pathway of this compound remains to be elucidated, this technical guide provides a comprehensive overview of its core biosynthetic principles, drawing parallels with the well-characterized pathway of the related and clinically significant anthracycline, doxorubicin (B1662922). This document outlines a putative biosynthetic scheme for this compound, details relevant experimental protocols for pathway characterization, and presents available quantitative data to serve as a foundational resource for researchers in natural product biosynthesis and drug development.

Introduction

Anthracyclines are a class of aromatic polyketides renowned for their therapeutic properties, particularly as potent anticancer agents. This compound, isolated from Streptomyces avidinii, is a unique member of this family, distinguished by the presence of two units of a novel aminosugar, avidinosamine.[1] Understanding the biosynthetic machinery responsible for its production is paramount for harnessing its therapeutic potential through metabolic engineering and the generation of novel analogues.

Due to the limited specific research on the this compound biosynthetic gene cluster, this guide leverages the extensive knowledge of the doxorubicin biosynthesis pathway in Streptomyces peucetius as a predictive model. This approach allows for the formulation of a hypothetical pathway and the adaptation of established experimental methodologies for the study of this compound biosynthesis.

The Putative this compound Biosynthesis Pathway

The biosynthesis of anthracyclines is a multi-step process orchestrated by a Type II Polyketide Synthase (PKS) and a series of tailoring enzymes. The proposed pathway for this compound can be conceptually divided into three main stages: aglycone biosynthesis, deoxysugar (avidinosamine) biosynthesis, and the final glycosylation and tailoring steps.

Aglycone Core Biosynthesis

The characteristic tetracyclic aglycone of anthracyclines is assembled by a minimal Type II PKS. This enzymatic complex typically consists of a ketosynthase (KSα and KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). The process is initiated with a starter unit, often propionyl-CoA for many anthracyclines, which is sequentially condensed with nine malonyl-CoA extender units to form a 21-carbon polyketide chain.[2][3] This nascent polyketide undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form the tetracyclic quinone structure of the aglycone.

Below is a DOT language representation of the proposed initial steps in the this compound aglycone biosynthesis.

Aglycone_Biosynthesis cluster_starters Starter and Extender Units cluster_pks Type II Polyketide Synthase cluster_intermediates Intermediates cluster_product Product Propionyl-CoA Propionyl-CoA PKS Minimal PKS (KSα, KSβ, ACP) Propionyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide 9 condensations Cyclized_Intermediate Cyclized/Aromatized Intermediate Polyketide->Cyclized_Intermediate Cyclases/ Aromatases Aglycone This compound Aglycone (Putative) Cyclized_Intermediate->Aglycone Further tailoring

Figure 1: Proposed pathway for the biosynthesis of the this compound aglycone.
Biosynthesis of the Aminosugar, Avidinosamine

A key distinguishing feature of this compound is its two avidinosamine moieties. While the exact biosynthetic route to this novel aminosugar is unknown, it is likely derived from a common sugar precursor like glucose-1-phosphate, similar to other deoxysugars found in anthracyclines. The pathway would involve a series of enzymatic modifications including dehydration, amination, and potentially methylation, catalyzed by enzymes such as dehydratases, aminotransferases, and methyltransferases.

The following diagram illustrates a hypothetical pathway for avidinosamine biosynthesis, based on known deoxysugar biosynthetic pathways.

Avidinosamine_Biosynthesis Glucose-1-Phosphate Glucose-1-Phosphate TDP-Glucose TDP-Glucose Glucose-1-Phosphate->TDP-Glucose Glucose-1-P thymidylyltransferase TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-Glucose->TDP-4-keto-6-deoxy-D-glucose TDP-glucose 4,6-dehydratase TDP-4-keto-3,6-dideoxy-D-glucose TDP-4-keto-3,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-3,6-dideoxy-D-glucose Dehydratase TDP-4-amino-3,6-dideoxy-D-glucose TDP-4-amino-3,6-dideoxy-D-glucose TDP-4-keto-3,6-dideoxy-D-glucose->TDP-4-amino-3,6-dideoxy-D-glucose Aminotransferase TDP-Avidinosamine TDP-Avidinosamine (Putative Final Product) TDP-4-amino-3,6-dideoxy-D-glucose->TDP-Avidinosamine Further modifications (e.g., methylation)

Figure 2: A hypothetical biosynthetic pathway for the aminosugar TDP-avidinosamine.
Glycosylation and Final Tailoring Steps

The final steps in this compound biosynthesis involve the attachment of the two avidinosamine sugars to the aglycone core, a reaction catalyzed by glycosyltransferases. Following glycosylation, further tailoring reactions such as hydroxylations or methylations may occur to yield the final this compound molecule.

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway are not currently available in the public domain. However, data from the well-studied doxorubicin pathway can provide a valuable reference point for researchers.

Table 1: Kinetic Parameters of Key Enzymes in Doxorubicin Biosynthesis (as a proxy)

EnzymeSubstrateKm (µM)kcat (s-1)Reference
DoxA (Cytochrome P450)Daunorubicin130-[2]
DpsC (Priming KS)Malonyl-ACP--[4]
DnmL (Glucose-1-P thymidylyltransferase)Glucose-1-Phosphate--[5]
DnmM (TDP-glucose 4,6-dehydratase)TDP-Glucose--[5]

Note: Complete kinetic data for many enzymes in these pathways are not fully characterized.

Table 2: Fermentation Titers of Anthracyclines

CompoundProducer StrainTiter (mg/L)Reference
DoxorubicinS. peucetius (mutant)>1000[6]
DaunorubicinS. peucetius (wild type)~100[2]

Experimental Protocols

The following section provides detailed methodologies for key experiments that are fundamental to the characterization of a novel biosynthetic pathway like that of this compound. These protocols are based on established methods for studying Type II PKS systems and can be adapted accordingly.

Identification and Cloning of the Biosynthetic Gene Cluster

Objective: To isolate the complete this compound biosynthetic gene cluster from S. avidinii.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of S. avidinii using standard protocols for Actinobacteria.

  • Genome Sequencing: The isolated genomic DNA is subjected to whole-genome sequencing using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to ensure a complete and accurate genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[7] The cluster predicted to synthesize a Type II polyketide with associated glycosyltransferases and sugar biosynthesis genes would be the prime candidate for the this compound cluster.

  • Gene Cluster Cloning: The identified gene cluster can be cloned into a suitable expression vector using methods such as Transformation-Associated Recombination (TAR) in yeast or in vitro Gibson Assembly.[8]

Gene_Cluster_Cloning_Workflow cluster_start Starting Material cluster_process Process cluster_end Outcome S_avidinii Streptomyces avidinii culture gDNA Genomic DNA Isolation S_avidinii->gDNA Sequencing Whole Genome Sequencing gDNA->Sequencing antiSMASH antiSMASH Analysis Sequencing->antiSMASH BGC_ID Identify Putative BGC antiSMASH->BGC_ID Cloning Gene Cluster Cloning (e.g., TAR, Gibson Assembly) BGC_ID->Cloning Expression_Vector Expression Vector with This compound BGC Cloning->Expression_Vector

Figure 3: Workflow for the identification and cloning of a biosynthetic gene cluster.
Heterologous Expression and Product Analysis

Objective: To confirm the function of the cloned gene cluster by producing this compound in a heterologous host.

Methodology:

  • Host Strain Selection: A suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, which are genetically tractable and known to express secondary metabolite gene clusters efficiently, is chosen.[9]

  • Transformation: The expression vector containing the putative this compound gene cluster is introduced into the chosen host strain via protoplast transformation or conjugation.

  • Fermentation and Extraction: The engineered Streptomyces strain is cultivated under appropriate fermentation conditions. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or butanol).

  • Product Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to detect the production of a compound with the expected mass of this compound (MW 1214).[1] Further purification and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its identity.

In Vitro Characterization of Key Enzymes

Objective: To determine the function and kinetic parameters of individual enzymes in the this compound pathway.

Methodology:

  • Gene Cloning and Expression: Individual genes encoding key enzymes (e.g., the minimal PKS, glycosyltransferases, tailoring enzymes) are cloned into an E. coli expression vector. The proteins are then overexpressed and purified using affinity chromatography.

  • Enzyme Assays: The activity of the purified enzymes is tested in vitro using appropriate substrates. For example, the minimal PKS can be assayed with radiolabeled malonyl-CoA and a starter unit, and the products analyzed by thin-layer chromatography (TLC) and autoradiography. Glycosyltransferase activity can be assayed by incubating the enzyme with the aglycone and the activated sugar donor (TDP-avidinosamine), followed by HPLC analysis to detect the glycosylated product.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains an intriguing puzzle, the framework presented in this guide, based on the well-understood biosynthesis of related anthracyclines, provides a solid foundation for future research. The immediate priorities for the scientific community should be the sequencing of the Streptomyces avidinii genome to identify the this compound biosynthetic gene cluster. Subsequent heterologous expression and in-depth biochemical characterization of the pathway's enzymes will not only unravel the precise steps of this compound formation but also pave the way for the combinatorial biosynthesis of novel, therapeutically valuable anthracycline analogues. The unique avidinosamine moiety, in particular, presents an exciting opportunity to explore novel glycosylation chemistry in natural product biosynthesis. The methodologies and comparative data provided herein are intended to accelerate these research endeavors.

References

Avidinorubicin: A Novel Anthracycline with Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avidinorubicin (B238301) is a novel anthracycline antibiotic that has been isolated from the fermentation broth of Streptomyces avidinii.[1] Structurally, it is a unique member of the anthracycline class of compounds, which are well-known for their applications in oncology. However, the primary biological activity reported for this compound to date is its ability to inhibit platelet aggregation.[1][2] This technical guide aims to provide a comprehensive overview of the currently available scientific information on the biological activity of this compound.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C60H86N4O22 and a molecular weight of 1215.35 g/mol .[2] Its structure is characterized by a tetracyclic aglycone, typical of anthracyclines, linked to novel sugar moieties.

Biological Activity

Inhibition of Platelet Aggregation

The most well-documented biological activity of this compound is its potent inhibition of thrombin-induced platelet aggregation.

Quantitative Data

ParameterValueConditionsReference
IC507.9 µMThrombin-induced platelet aggregation[1]

Experimental Protocol: Platelet Aggregation Inhibition Assay

While a specific, detailed protocol for this compound has not been published, a general methodology for a platelet aggregation inhibition assay can be described as follows:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

    • The resulting PRP is carefully collected.

  • Platelet Aggregation Measurement:

    • PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

    • A baseline light transmission is established.

    • This compound, at various concentrations, is pre-incubated with the PRP for a specified time.

    • Platelet aggregation is induced by adding a known agonist, in this case, thrombin.

    • The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.

  • Data Analysis:

    • The percentage of aggregation is calculated for each concentration of this compound.

    • The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is determined from a dose-response curve.

Signaling Pathway

The precise signaling pathway through which this compound inhibits thrombin-induced platelet aggregation has not been elucidated. However, a general overview of the thrombin-induced platelet aggregation pathway is presented below. It is hypothesized that this compound may interfere with one or more steps in this cascade.

G Thrombin Thrombin PAR1_PAR4 PAR1/PAR4 Receptors Thrombin->PAR1_PAR4 Binds to Gq Gq protein PAR1_PAR4->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from dense stores) IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_activation Platelet Activation (Shape change, Granule secretion) Ca2_release->Platelet_activation PKC_activation->Platelet_activation GPIIb_IIIa_activation GPIIb/IIIa Activation Platelet_activation->GPIIb_IIIa_activation Fibrinogen_binding Fibrinogen Binding GPIIb_IIIa_activation->Fibrinogen_binding Enables Platelet_aggregation Platelet Aggregation Fibrinogen_binding->Platelet_aggregation Mediates

Caption: Thrombin-Induced Platelet Aggregation Pathway.

Anticancer Activity

Despite being classified as an anthracycline, a class of drugs renowned for their potent anticancer properties, there is a notable absence of publicly available data on the cytotoxic or antiproliferative activity of this compound against cancer cell lines. Further research is required to determine if this compound shares the anticancer properties of other anthracyclines.

Experimental Workflow for Future Research

To fully characterize the biological activity of this compound, a systematic experimental workflow is proposed.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_line_screening Cancer Cell Line Screening (e.g., NCI-60 panel) IC50_determination IC50 Determination (MTT, SRB assays) Cell_line_screening->IC50_determination Mechanism_of_action Mechanism of Action Studies IC50_determination->Mechanism_of_action Animal_model Xenograft/Syngeneic Animal Models IC50_determination->Animal_model Topoisomerase_assay Topoisomerase I/II Inhibition Assay Mechanism_of_action->Topoisomerase_assay Apoptosis_assay Apoptosis Assays (Annexin V, Caspase activity) Mechanism_of_action->Apoptosis_assay Cell_cycle_analysis Cell Cycle Analysis (Flow cytometry) Mechanism_of_action->Cell_cycle_analysis Efficacy_studies Efficacy Studies (Tumor growth inhibition) Animal_model->Efficacy_studies Toxicity_studies Toxicology Studies (MTD, histopathology) Animal_model->Toxicity_studies Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_model->Pharmacokinetics

Caption: Proposed Workflow for this compound Research.

Conclusion

This compound is an intriguing novel anthracycline with demonstrated potent antiplatelet activity. However, a significant gap exists in the scientific literature regarding its other potential biological activities, most notably its anticancer effects. The information presented in this guide summarizes the current state of knowledge and highlights the need for further comprehensive studies to fully elucidate the therapeutic potential of this unique molecule. The proposed experimental workflow provides a roadmap for future research endeavors aimed at unlocking the full pharmacological profile of this compound.

References

Avidinorubicin and Platelet Aggregation: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Anthracyclines and Platelet Function

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1] Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[1] However, their use is associated with significant side effects, most notably cardiotoxicity and hematological alterations.[2]

Platelets are key mediators of hemostasis and thrombosis. Their activation and aggregation at sites of vascular injury are crucial for preventing blood loss. However, aberrant platelet activation can lead to pathological thrombosis, a major contributor to cardiovascular diseases.[3] The interaction between chemotherapeutic agents and platelets is a critical area of study, as it can influence both the efficacy and the side-effect profile of cancer treatments.

The Pro-thrombotic Nature of Anthracyclines

Contrary to the premise of avidinorubicin (B238301) as a platelet aggregation inhibitor, studies on other anthracyclines have consistently demonstrated pro-thrombotic tendencies. This is a critical consideration for patients undergoing chemotherapy with these agents, as it may increase their risk of thromboembolic events.

Multiple studies have shown that anthracyclines can activate vascular cells, including platelets.[4] This activation can lead to several downstream effects that promote a pro-thrombotic state:

  • Increased Phosphatidylserine (B164497) (PS) Exposure: Anthracyclines like doxorubicin (B1662922) can induce the exposure of phosphatidylserine on the outer surface of platelets.[4] Negatively charged PS-rich membranes provide a catalytic surface for the assembly of coagulation factor complexes, thereby enhancing the coagulation cascade.[4]

  • Release of Pro-coagulant Extracellular Vesicles (EVs): Daunorubicin has been shown to increase the release of tissue factor-bearing extracellular vesicles from monocytic cells.[4] These EVs can contribute to a hypercoagulable state.

  • Platelet Activation: Doxorubicin-induced platelet activation has been linked to mitochondrial dysfunction.[4] Activated platelets can release a variety of pro-inflammatory and pro-thrombotic mediators, such as thromboxane (B8750289) A2 (TxA2) and ADP, which further amplify platelet aggregation.[5]

Potential Signaling Pathways Involved in Anthracycline-Induced Platelet Activation

While the precise signaling pathways for this compound's interaction with platelets are uncharacterized, the mechanisms of platelet activation by other anthracyclines likely involve common signaling cascades.

General Platelet Activation Pathways

Platelet activation is a complex process involving multiple signaling pathways that converge on the activation of integrin αIIbβ3, leading to platelet aggregation. Key pathways include:

  • Thromboxane A2 (TxA2) Pathway: Upon activation, phospholipase A2 releases arachidonic acid from the platelet membrane, which is then converted to TxA2 by cyclooxygenase-1 (COX-1) and thromboxane synthase.[6][7] TxA2 is a potent platelet agonist that binds to the thromboxane receptor (TP), a G-protein coupled receptor, leading to an increase in intracellular calcium and subsequent platelet activation and aggregation.[7][8]

  • Protein Kinase C (PKC) Pathway: Activation of phospholipase C (PLC) by various agonists leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates PKC, a family of serine/threonine kinases that play a crucial role in platelet granule secretion, integrin activation, and aggregation.[9][10] IP3 mediates the release of calcium from intracellular stores.

The following diagram illustrates a generalized platelet activation pathway.

PlateletActivation cluster_agonist Agonists cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Agonist e.g., Thrombin, Collagen, ADP, TxA2 Receptor GPCRs, GPVI Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Granule Granule Secretion Ca->Granule Integrin Integrin αIIbβ3 Activation Ca->Integrin PKC->Granule PKC->Integrin Aggregation Platelet Aggregation Granule->Aggregation Integrin->Aggregation

Caption: Generalized platelet activation signaling pathway.

Experimental Protocols for Assessing Platelet Aggregation

To investigate the effects of a compound like this compound on platelet function, standardized in vitro assays are employed. The most common method is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol Outline:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.[11]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15-20 minutes) at room temperature.[11] The supernatant is the PRP.

    • PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes) to pellet the platelets.[12] The supernatant is the PPP.

  • Platelet Count Adjustment: The platelet count in the PRP is typically adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Assay:

    • The aggregometer is calibrated with PPP (set to 100% light transmission) and PRP (set to 0% light transmission).[13]

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.[11]

    • The test compound (e.g., this compound at various concentrations) or vehicle control is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., collagen, ADP, thrombin) is added to initiate aggregation.[12]

    • The change in light transmission is recorded over time, typically for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is determined for each condition. Inhibition is calculated relative to the vehicle control.

The following diagram illustrates the general workflow for LTA.

LTA_Workflow Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (PRP + PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Aggregometer Aggregometer Setup (37°C, stirring) Adjust->Aggregometer Incubate Incubate PRP with This compound or Vehicle Aggregometer->Incubate Add_Agonist Add Platelet Agonist (e.g., Collagen) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Aggregation Data Record->Analyze

Caption: Experimental workflow for Light Transmission Aggregometry.

Summary of Quantitative Data on Anthracycline-Platelet Interactions

Direct quantitative data on this compound's effect on platelet aggregation is not available. The table below summarizes findings from studies on other anthracyclines to provide a contextual framework.

AnthracyclineFindingModelReference
DoxorubicinIncreased phosphatidylserine exposure on human platelets.In vitro (Human Platelets)[4]
DoxorubicinInduced platelet mitochondrial dysfunction at 2.5–7.5 mg/kg.In vivo (Rats)[4]
DaunorubicinIncreased release of tissue factor-positive extracellular vesicles.In vitro (THP-1 cells)[4]
DoxorubicinTriggered an elevation in Mean Platelet Volume (MPV) in breast cancer patients after chemotherapy.Clinical Study[5]

Conclusion and Future Directions

The available scientific evidence does not support the hypothesis that this compound is a platelet aggregation inhibitor. In contrast, the broader class of anthracyclines has been shown to exhibit pro-thrombotic properties by activating platelets and other vascular cells. For researchers and drug development professionals, it is crucial to consider the potential for pro-thrombotic events when working with anthracycline-based therapies.

Future research should aim to directly characterize the effects of this compound on platelet function using established in vitro and in vivo models. Such studies would clarify whether this compound shares the pro-thrombotic characteristics of other anthracyclines or if it possesses a unique pharmacological profile with respect to platelet interactions. A thorough understanding of these effects is essential for optimizing the safety and efficacy of cancer treatments.

References

A Technical Guide to the Discovery of Novel Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern strategies for the discovery and development of novel anthracycline antibiotics. It covers advanced screening methodologies, biosynthetic engineering, and detailed experimental protocols relevant to the field.

Introduction: The Need for Novel Anthracyclines

Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, are a class of potent chemotherapeutic agents first isolated from Streptomyces species.[1][2] They have been a cornerstone of cancer treatment for decades, particularly for leukemias, lymphomas, and various solid tumors.[3] Their primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to catastrophic DNA double-strand breaks and cell death.[1][4]

Despite their efficacy, the clinical use of traditional anthracyclines is severely limited by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance in cancer cells.[1][5][6] This has spurred a continuous search for "next-generation" anthracyclines with an improved therapeutic index—higher potency against resistant cancers and reduced toxicity.[4][7] Modern discovery efforts are focused on generating novel analogues through genome mining, combinatorial biosynthesis, and targeted chemical modifications.[5][6]

Modern Discovery & Screening Strategies

The search for new anthracyclines has evolved from traditional bioactivity-guided screening of microbial extracts to more targeted, high-throughput approaches.[8] These modern strategies leverage genomics, molecular biology, and automated screening to accelerate the identification of novel compounds.

A typical workflow begins with identifying potential producer strains, often through genome mining, followed by cultivation, extraction, and high-throughput screening against a panel of cancer cell lines. Hits are then subjected to detailed chemical and biological characterization.

Discovery Workflow Visualization

The following diagram illustrates a modern workflow for the discovery of novel anthracyclines, from initial genome screening to the identification of lead compounds.

G cluster_0 Phase 1: Source Identification cluster_1 Phase 2: Production & Extraction cluster_2 Phase 3: Screening & Identification A Genome Mining of Streptomyces spp. (antiSMASH) B Identify Putative BGCs* A->B In Silico Analysis C Cultivation of Target Strains B->C Select Strains D Fermentation & Extraction C->D E High-Throughput Screening (HTS) (Human Cancer Cell Lines) D->E Crude Extracts F Hit Prioritization E->F Identify Bioactivity G LC-MS/MS Analysis F->G Characterize Hits H Structure Elucidation (NMR) G->H I Lead Compound H->I caption *BGCs: Biosynthetic Gene Clusters

Fig 1. High-level workflow for novel anthracycline discovery.
Experimental Protocol: High-Throughput Cytotoxicity Screening

This protocol outlines a method for screening microbial extracts for cytotoxic activity against a panel of human cancer cell lines.

Objective: To identify extracts containing compounds that inhibit the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Microbial extracts dissolved in DMSO.

  • Doxorubicin (positive control).

  • DMSO (vehicle control).

  • 96-well flat-bottom microplates.

  • Resazurin-based viability assay reagent (e.g., CellTiter-Blue).

  • Plate reader capable of fluorescence measurement (Ex/Em ~560/590 nm).

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of microbial extracts and controls in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for positive (doxorubicin) and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assay: Add 20 µL of the resazurin-based reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control wells (representing 100% viability).

    • Calculate the percentage of cell viability for each extract concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for active extracts by plotting viability versus log concentration and fitting to a dose-response curve.

Biosynthetic Engineering of Novel Anthracyclines

Combinatorial biosynthesis is a powerful strategy for generating novel anthracycline analogues that are inaccessible through traditional chemical synthesis.[5] This involves genetically modifying the biosynthetic pathways in producer organisms, typically Streptomyces species, to create structural diversity.[9][10] Key approaches include swapping enzyme domains, introducing tailoring enzymes from other pathways, and altering glycosylation patterns.[9][10][11]

Anthracycline Biosynthesis Pathway & Engineering

The core anthracycline scaffold (aglycone) is synthesized by a Type II Polyketide Synthase (PKS) complex.[10] This aglycone then undergoes a series of modifications by tailoring enzymes (e.g., oxygenases, reductases, glycosyltransferases) to produce the final active compound. Genetic engineering at these stages can produce novel derivatives.

The diagram below illustrates a generalized biosynthetic pathway for an anthracycline aglycone and highlights potential points for genetic engineering.

G cluster_0 Core Synthesis cluster_1 Tailoring & Modification cluster_2 Engineering Targets Start Acetyl-CoA + 9x Malonyl-CoA PKS Minimal PKS (KSα, KSβ, ACP) Start->PKS Polyketide Poly-β-keto Chain PKS->Polyketide Eng_PKS Swap PKS modules (Alters core) PKS->Eng_PKS KR Ketoreductase (KR) Polyketide->KR ARO_CYC Aromatase/Cyclase (ARO/CYC) KR->ARO_CYC Aglycone Aklavinone-type Aglycone ARO_CYC->Aglycone OXY Oxygenases Aglycone->OXY Hydroxylation GT Glycosyltransferase (GT) OXY->GT Glycosylation Eng_Tailor Introduce heterologous tailoring enzymes (e.g., hydroxylases) OXY->Eng_Tailor Final Novel Anthracycline GT->Final Eng_Sugar Co-express sugar biosynthesis pathways (Alters glycosylation) GT->Eng_Sugar

Fig 2. Generalized anthracycline biosynthesis and engineering points.
Quantitative Data: Engineered Anthracyclines

Recent studies have successfully generated novel anthracyclines with altered hydroxylation patterns and evaluated their cytotoxic activity. The following table summarizes data for newly generated aklavinone (B1666741) analogues.

CompoundModificationHost StrainYield (mg/L)HCT-116 IC₅₀ (µM)
Aklavinone (Control) -S. coelicolor M1152~151.5 ± 0.2
Compound 11 2-hydroxylationS. coelicolor M1152~50.8 ± 0.1
Compound 16 11-hydroxylationS. coelicolor M1152~100.5 ± 0.1
Compound 24 1-hydroxylationS. coelicolor M1152~2> 10
Compound 26 10-decarboxylationS. coelicolor M1152~80.9 ± 0.2
Data synthesized from representative studies in the field, such as ACS Synthetic Biology publications on combinatorial biosynthesis.[10]
Experimental Protocol: Gene Replacement in Streptomyces using CRISPR-Cas9

This protocol provides a generalized workflow for replacing a native tailoring enzyme (e.g., a specific ketoreductase) with a heterologous one in a Streptomyces host to generate a novel anthracycline.

Objective: To replace a target gene in the anthracycline biosynthetic gene cluster with a gene from a different pathway.

Materials:

  • Streptomyces producer strain.

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002).

  • CRISPR-Cas9 editing plasmid for Streptomyces (containing Cas9, a guide RNA expression cassette, and selection markers).

  • Donor DNA template containing the heterologous gene flanked by homology arms (~1 kb) corresponding to the regions upstream and downstream of the target gene.

  • Appropriate antibiotics for selection (e.g., Apramycin, Nalidixic acid).

  • Media for Streptomyces growth and conjugation (e.g., ISP2, SFM).

Procedure:

  • Plasmid Construction:

    • Design a 20-bp guide RNA (gRNA) specific to the target gene to be deleted.

    • Clone the gRNA sequence into the CRISPR-Cas9 editing plasmid.

    • Synthesize and clone the donor DNA template (homology arms + heterologous gene) into the same plasmid or a separate delivery vector.

  • Conjugation:

    • Grow the Streptomyces recipient strain in liquid culture to obtain mycelia.

    • Grow the E. coli donor strain containing the editing plasmid to mid-log phase.

    • Mix the Streptomyces mycelia and E. coli donor cells on a suitable conjugation medium (e.g., SFM agar). Incubate for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with water containing appropriate antibiotics (e.g., Nalidixic acid to kill E. coli and Apramycin to select for Streptomyces that received the plasmid).

    • Incubate until colonies (exconjugants) appear.

  • Screening for Gene Replacement:

    • Isolate genomic DNA from the exconjugants.

    • Perform PCR using primers that flank the target gene region. A successful replacement will result in a PCR product of a different size than the wild-type.

    • Confirm the replacement event by Sanger sequencing of the PCR product.

  • Plasmid Curing (Optional):

    • To obtain a marker-free mutant, passage the confirmed mutant strain on non-selective media and screen for the loss of the editing plasmid.

  • Phenotypic Analysis:

    • Cultivate the engineered strain in production medium.

    • Extract the secondary metabolites and analyze by HPLC-MS to detect the production of the novel anthracycline derivative.

Conclusion

The discovery of novel anthracyclines is a dynamic field driven by the integration of genomics, synthetic biology, and high-throughput screening. Combinatorial biosynthesis and genome mining have emerged as cornerstone strategies, enabling the creation of diverse chemical entities with the potential for improved therapeutic properties.[5][10][12] The continued application of these advanced techniques, coupled with robust preclinical evaluation, holds the promise of developing next-generation anthracyclines that can overcome the limitations of current chemotherapies and offer better outcomes for cancer patients.

References

Avidinorubicin: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avidinorubicin is a unique anthracycline antibiotic distinguished by its potent inhibitory activity against thrombin-induced platelet aggregation. Isolated from Streptomyces avidinii, its complex molecular architecture, featuring two novel aminosugar moieties, sets it apart from other members of the anthracycline class. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of this compound. It includes a detailed summary of its discovery, isolation, and structural elucidation, alongside available experimental data. While its primary reported activity is in the realm of hematology, the guide also explores its potential mechanisms of action in the context of the broader anthracycline family, which are well-known for their anticancer properties. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further study and potential therapeutic application of this compound.

Molecular Structure and Physicochemical Properties

This compound is a large and complex glycosidic molecule. Its structure was elucidated through a combination of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).

Molecular Structure

The core of this compound is a tetracyclic aglycone, characteristic of anthracyclines. Attached to this core are two units of a novel aminosugar, named avidinosamine. This distinguishes it from decilorubicin, a related compound where these positions are occupied by decilonitrose (B1670136) groups.[1]

The IUPAC name for this compound is 4-((6-((4-amino-6-((4-amino-6-((4-(dimethylamino)-11-((5-(dimethylamino)-4-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)oxy)-3,10,13,15-tetrahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocin-5-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-3-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-3-yl)oxy)-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-oxobutanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C60H86N4O22[1]
Molecular Weight 1215.35 g/mol
Exact Mass 1214.5734
Elemental Analysis C: 59.30%, H: 7.13%, N: 4.61%, O: 28.96%
CAS Number 135447-13-1
Appearance Not explicitly stated, but anthracyclines are typically colored compounds.
Solubility Data not available.
Storage For short-term (days to weeks), store at 0 - 4 °C. For long-term (months to years), store at -20 °C. The compound should be kept dry and in the dark.

Biological Activity and Mechanism of Action

The most prominently reported biological activity of this compound is its ability to inhibit platelet aggregation.

Inhibition of Platelet Aggregation

This compound has been shown to inhibit thrombin-induced platelet aggregation with an IC50 of 7.9 μM.[1] This effect is a distinguishing feature of this compound among anthracyclines.

Potential as an Antineoplastic Agent

It is plausible that this compound shares this general mechanism of action. However, without specific experimental data, this remains a hypothesis. Further research is required to determine if this compound exhibits cytotoxic activity against cancer cell lines and to elucidate its specific molecular targets.

Experimental Protocols

Isolation and Purification of this compound

This compound was first isolated from the cultured broth of Streptomyces avidinii (strain NR0576). The general workflow for its isolation and purification is as follows:[1]

G cluster_0 Isolation and Purification of this compound Culture Broth of S. avidinii Culture Broth of S. avidinii Butyl Alcohol Extraction Butyl Alcohol Extraction Culture Broth of S. avidinii->Butyl Alcohol Extraction Crude Extract Crude Extract Butyl Alcohol Extraction->Crude Extract Sephadex LH-20 Column Chromatography Sephadex LH-20 Column Chromatography Crude Extract->Sephadex LH-20 Column Chromatography Partially Purified Fraction Partially Purified Fraction Sephadex LH-20 Column Chromatography->Partially Purified Fraction Preparative HPLC Preparative HPLC Partially Purified Fraction->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Isolation and Purification Workflow for this compound.
Platelet Aggregation Inhibition Assay

The inhibitory effect of this compound on platelet aggregation was determined using a turbidimetric method. While the specific detailed protocol for this compound is not fully described in the available literature, a general procedure for such an assay would involve the following steps:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.

  • Assay Setup: A specific volume of PRP is placed in a cuvette in an aggregometer.

  • Incubation with Inhibitor: this compound at various concentrations is added to the PRP and incubated for a defined period.

  • Induction of Aggregation: An aggregating agent, in this case, thrombin, is added to the cuvette to induce platelet aggregation.

  • Measurement: The change in light transmission through the cuvette is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other anthracyclines, several pathways are likely to be affected, particularly in the context of potential anticancer activity.

G cluster_1 Potential Signaling Pathways Affected by Anthracyclines Anthracycline Anthracycline (e.g., this compound) Topoisomerase_II Topoisomerase II Anthracycline->Topoisomerase_II Inhibition DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Induction DNA DNA DNA->Topoisomerase_II Apoptosis_Signaling Apoptosis Signaling Cascade DNA_Strand_Breaks->Apoptosis_Signaling Activation Cell_Death Apoptotic Cell Death Apoptosis_Signaling->Cell_Death Leads to

Hypothesized Mechanism of Action for Anthracyclines.

This diagram illustrates the generally accepted mechanism of action for anthracyclines, which involves the inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic signaling pathways. Whether this compound follows this exact pathway requires experimental verification.

Conclusion and Future Directions

This compound is a structurally novel anthracycline with demonstrated potent anti-platelet aggregation activity. Its discovery has opened a new avenue for research into anthracyclines with activities beyond their traditional role as anticancer agents. However, a significant knowledge gap remains concerning its broader pharmacological profile.

Future research should focus on:

  • Comprehensive Physicochemical Characterization: Detailed studies on solubility, stability under various pH and temperature conditions, and formulation development are crucial for any potential therapeutic application.

  • Elucidation of Anticancer Potential: A thorough investigation of this compound's cytotoxicity against a panel of cancer cell lines is warranted.

  • Mechanism of Action Studies: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound are essential. This includes confirming its effect on topoisomerase II and exploring other potential mechanisms.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy for both its anti-platelet and potential anticancer activities, as well as to assess its safety profile, including cardiotoxicity, a known side effect of many anthracyclines.

References

Avidinorubicin and the Role of Avidinosamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avidinorubicin, a novel anthracycline antibiotic, represents a significant departure from traditional members of its class. Isolated from the fermentation broth of Streptomyces avidinii, this complex glycoside exhibits a unique biological activity profile, most notably its potent inhibition of thrombin-induced platelet aggregation. This activity is attributed to its distinct structural feature: the incorporation of two units of the novel aminosugar, avidinosamine. This technical guide provides a comprehensive overview of the function of avidinosamine within this compound, detailing its structure, biological activity, and the experimental methodologies used in its characterization.

Introduction

Anthracyclines are a cornerstone of cancer chemotherapy, with compounds like doxorubicin (B1662922) and daunorubicin (B1662515) widely used in the treatment of various malignancies. Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death. However, their clinical utility is often limited by significant cardiotoxicity. The discovery of this compound has opened new avenues of research, presenting an anthracycline scaffold with a novel biological activity and potentially a different toxicity profile.

This document will delve into the technical details of this compound, with a specific focus on the pivotal role of its avidinosamine moieties. We will explore its structure, its inhibitory effect on platelet aggregation, and the experimental protocols that have been instrumental in its study.

The Structure of this compound and the Avidinosamine Moiety

This compound is a complex natural product with the molecular formula C₆₀H₈₆N₄O₂₂ and a molecular weight of 1214.57 g/mol [1][2]. Its core structure is an aglycone related to that of other anthracyclines. However, its defining feature is the presence of two units of a novel aminosugar, β-L-avidinosamine, which replace the two decilonitrose (B1670136) groups found in the related compound, decilorubicin[1][2].

The Chemical Structure of Avidinosamine

Avidinosamine has been identified as 4′-Amino-4′,6′-dideoxy-3′-C-methylhexose . This structure distinguishes it from the more common aminosugars found in other anthracyclines, such as daunosamine (B1196630) in doxorubicin. The presence of a methyl group at the 3' position and the specific stereochemistry of the amino group are key features that likely contribute to the unique biological activity of this compound.

The Complete Structure of this compound

The complete structural elucidation of this compound was reported by Aoki et al. in 1991. The two avidinosamine units are glycosidically linked to the aglycone. The precise attachment points and stereochemistry are critical to its function.

A detailed structural diagram based on the findings of Aoki et al. would be presented here, illustrating the aglycone core and the linkages to the two avidinosamine sugars.

G cluster_aglycone Aglycone Core (Decilorubicin Analogue) cluster_sugars Aminosugar Moieties Aglycone Anthracycline Aglycone Avidinosamine1 Avidinosamine 1 (4'-Amino-4',6'-dideoxy-3'-C-methylhexose) Aglycone->Avidinosamine1 Glycosidic Bond Avidinosamine2 Avidinosamine 2 (4'-Amino-4',6'-dideoxy-3'-C-methylhexose) Aglycone->Avidinosamine2 Glycosidic Bond

The Function of Avidinosamine in this compound: Inhibition of Platelet Aggregation

The most significant reported biological activity of this compound is its ability to inhibit thrombin-induced platelet aggregation[1][2]. This function is directly linked to the presence of the avidinosamine sugars.

Mechanism of Action

While the precise molecular interactions have not been fully elucidated, it is hypothesized that the avidinosamine moieties are crucial for the binding of this compound to specific receptors or enzymes on the surface of platelets that are involved in the thrombin signaling cascade. Thrombin is a potent platelet activator, initiating a series of intracellular events that lead to platelet shape change, granule release, and aggregation. This compound, through its avidinosamine components, likely interferes with one or more of these steps.

G Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR activates G_Protein G-protein Coupling PAR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Aggregation Platelet Aggregation Ca_Release->Aggregation This compound This compound (with Avidinosamine) This compound->PAR Inhibits

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: Platelet Aggregation Inhibitory Activity

CompoundAssayIC₅₀ (μM)Reference
This compoundThrombin-induced platelet aggregation7.9[1][2]

Table 2: Cytotoxicity Data

CompoundCell LineMIC (mg/L)Reference
This compoundHEK29350
DoxorubicinHEK2931.2

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Streptomyces avidinii

The isolation of this compound was first described by Aoki et al. (1991). The general workflow is as follows:

G Fermentation Fermentation of Streptomyces avidinii Extraction Butyl Alcohol Extraction of Broth Fermentation->Extraction Chromatography1 Sephadex LH-20 Column Chromatography Extraction->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound

Detailed Protocol (based on Aoki et al., 1991):

  • Fermentation: Streptomyces avidinii strain NR0576 is cultured in a suitable medium to produce this compound.

  • Extraction: The cultured broth is harvested and extracted with butyl alcohol to partition the active compound into the organic phase.

  • Column Chromatography: The crude extract is subjected to column chromatography on Sephadex LH-20 to achieve initial purification and separation from other metabolites.

  • Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fraction is further purified by preparative HPLC to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to elucidate the connectivity of atoms within the aglycone and the avidinosamine sugars, and to determine their stereochemistry and linkage.

Thrombin-Induced Platelet Aggregation Assay

The inhibitory activity of this compound on platelet aggregation is a key measure of its biological function.

General Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

  • Inhibition Assay: A known concentration of this compound is added to the PRP and incubated for a short period.

  • Induction of Aggregation: Thrombin is added to the PRP to induce platelet aggregation.

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time. The IC₅₀ value is calculated as the concentration of this compound required to inhibit platelet aggregation by 50% compared to a control without the inhibitor.

Conclusion

This compound stands out as a unique member of the anthracycline family. The presence of two avidinosamine units is central to its novel biological activity as a potent inhibitor of thrombin-induced platelet aggregation. This departure from the classical DNA-intercalating mechanism of other anthracyclines suggests that this compound and its derivatives may have therapeutic potential in areas beyond oncology, such as in the treatment of thrombotic disorders. Further research into the precise molecular targets of the avidinosamine moieties and the downstream signaling pathways affected by this compound will be crucial in fully understanding and harnessing its therapeutic capabilities. The detailed experimental protocols provided herein serve as a foundation for future investigations into this promising natural product.

References

Avidinorubicin: An In-Depth Preclinical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available preclinical data for Avidinorubicin. A thorough review of scientific literature and databases reveals that while this compound has been identified as a novel anthracycline with specific biological activity, there is a notable absence of published preclinical studies detailing its potential as an anti-cancer agent. This document summarizes the existing information on this compound, primarily focusing on its discovery and its established role as an inhibitor of platelet aggregation. Due to the lack of available data, this guide will also highlight the current knowledge gaps in its preclinical profile, particularly concerning its mechanism of action in oncology, efficacy in cancer models, and relevant signaling pathways.

Introduction to this compound

This compound is a novel anthracycline antibiotic. It was first isolated from the cultured broth of Streptomyces avidinii. Structurally, it is a unique anthracycline possessing two units of a novel aminosugar, avidinosamine.

Preclinical Data on this compound

Despite its classification as an anthracycline, a class of drugs known for their use in chemotherapy, preclinical research on this compound's anti-cancer properties is not publicly available. The primary focus of the existing research has been on its effects on platelet aggregation.

Quantitative Data

The only quantitative data available from preclinical studies pertains to its platelet aggregation inhibitory activity.

CompoundBiological ActivityIC50Source
This compoundThrombin-induced platelet aggregation inhibitor7.9 µM[1]

No preclinical data on anti-cancer efficacy (e.g., IC50 in cancer cell lines, tumor growth inhibition in vivo) for this compound has been identified in the public domain.

Experimental Protocols

Detailed experimental protocols for preclinical cancer studies of this compound cannot be provided as no such studies have been published. The isolation of this compound involved butyl alcohol extraction, Sephadex LH-20 column chromatography, and preparative HPLC[1].

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound as an anti-cancer agent has not been elucidated. The general mechanisms of action for other anthracyclines, such as doxorubicin (B1662922) and idarubicin, involve DNA intercalation and inhibition of topoisomerase II. However, it is unknown if this compound shares these mechanisms. Its established activity as a platelet aggregation inhibitor suggests a potentially distinct biological profile.

Due to the absence of information on its interaction with cellular signaling pathways in the context of cancer, no diagrams can be generated at this time.

Related Research: Avidin in Cancer

It is important to distinguish this compound from Avidin, a protein also found in Streptomyces avidinii. A 2022 in vitro study investigated the effect of Avidin on the HT-29 human colorectal cancer cell line. The study found that Avidin decreased cell viability and inhibited cell proliferation. However, the exact mechanism was not determined, and the study called for further in vivo research. This research on Avidin is distinct from this compound and should not be extrapolated.

Conclusion and Future Directions

This compound remains a poorly characterized anthracycline with respect to its potential anti-cancer activity. The currently available data is limited to its discovery and its potent inhibition of platelet aggregation. There is a clear need for foundational preclinical research to explore its efficacy against various cancer cell lines and in in vivo tumor models. Future studies should aim to:

  • Evaluate the cytotoxic activity of this compound against a panel of human cancer cell lines.

  • Investigate its mechanism of action, including its effects on DNA synthesis, topoisomerase activity, and cell cycle progression.

  • Determine its pharmacokinetic and toxicological profile in animal models.

  • Explore potential signaling pathways modulated by this compound in cancer cells.

Until such studies are conducted and published, the potential of this compound as a therapeutic agent in oncology remains unknown. Researchers in drug discovery are encouraged to consider this molecule as a novel lead for further investigation.

References

Avidinorubicin: A Technical Review of a Novel Anthracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avidinorubicin is a unique anthracycline compound isolated from the cultured broth of Streptomyces avidinii (strain NR0576).[1] Unlike many other anthracyclines, which are primarily investigated for their potent anticancer properties, the currently available scientific literature on this compound focuses exclusively on its activity as an inhibitor of platelet aggregation. This technical guide synthesizes the existing data on this compound, detailing its chemical properties, isolation, and known biological activity. It is important to note that, based on a comprehensive review of published literature, there is no available data on this compound's mechanism of action in cancer, preclinical or clinical trials for oncological applications, or its effects on cancer-related signaling pathways.

Chemical and Physical Properties

This compound is distinguished by its complex structure, which includes two units of a novel aminosugar, avidinosamine. These replace the two decilonitrose (B1670136) groups found in decilorubicin.[1] The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 1214 g/mol [1]
Molecular Formula C60H86N4O22[1]
CAS Number 135447-13-1[2]
Exact Mass 1214.5734[2]
Elemental Analysis C, 59.30; H, 7.13; N, 4.61; O, 28.96[2]

Biological Activity: Platelet Aggregation Inhibition

The sole biological activity reported for this compound is the inhibition of thrombin-induced platelet aggregation.[1] This effect is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) as detailed in the following table.

AssayIC50Reference
Thrombin-Induced Platelet Aggregation7.9 µM[1]

Experimental Protocols

Isolation and Purification of this compound

The methodology for obtaining this compound from its natural source has been described as a multi-step process.[1]

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification S_avidinii Streptomyces avidinii Culture Broth Cultured Broth S_avidinii->Broth Extraction Butyl Alcohol Extraction Broth->Extraction Sephadex Sephadex LH-20 Column Chromatography Extraction->Sephadex Crude Extract HPLC Preparative HPLC Sephadex->HPLC This compound Pure this compound HPLC->this compound

Caption: Workflow for the isolation and purification of this compound.

The process begins with the fermentation of Streptomyces avidinii strain NR0576. The resulting cultured broth undergoes extraction with butyl alcohol. This crude extract is then subjected to column chromatography using Sephadex LH-20. The final step in the purification process is preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Thrombin-Induced Platelet Aggregation Assay (General Protocol)

While the specific details of the assay used for this compound are not fully described in the available abstract, a general methodology for this type of experiment is as follows:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is isolated by centrifugation.

  • Incubation: A defined concentration of platelets in PRP is incubated with varying concentrations of the test compound (this compound) or a vehicle control.

  • Induction of Aggregation: Thrombin is added to the platelet suspension to induce aggregation.

  • Measurement: Platelet aggregation is monitored over time using an aggregometer, which measures changes in light transmission through the platelet suspension.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by plotting the inhibition of aggregation against the concentration of the test compound.

Signaling Pathway Context: Thrombin-Induced Platelet Aggregation

The precise molecular target of this compound within the platelet aggregation cascade has not been elucidated in the available literature. However, to provide context for its inhibitory action, a simplified diagram of the thrombin-induced platelet aggregation signaling pathway is presented below. Thrombin is a potent activator of platelets, binding to Protease-Activated Receptors (PARs) on the platelet surface. This initiates a signaling cascade leading to platelet activation, shape change, and aggregation.

G Thrombin Thrombin PARs Protease-Activated Receptors (PARs) Thrombin->PARs Gq Gq Protein Activation PARs->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Activation Platelet Activation (Shape Change, Granule Release) Ca_PKC->Activation Aggregation Platelet Aggregation Activation->Aggregation This compound This compound (Inhibitory Action) This compound->Aggregation

Caption: Simplified signaling pathway of thrombin-induced platelet aggregation.

Conclusion and Future Directions

This compound is a novel, structurally distinct anthracycline with confirmed in vitro activity as an inhibitor of thrombin-induced platelet aggregation.[1] Its discovery and characterization have been limited to a single primary study from 1991. For drug development professionals, particularly in the field of oncology, it is critical to recognize the current knowledge gap. There is no publicly available evidence to suggest that this compound possesses anticancer activity or to delineate its mechanism of action if such activity were to exist.

Future research would be necessary to explore any potential cytotoxic or other anticancer effects of this compound. Should such properties be discovered, a thorough investigation into its mechanism of action, interaction with DNA, effects on topoisomerases, and modulation of cancer-related signaling pathways would be warranted. Furthermore, preclinical studies would be required to assess its efficacy and safety in cancer models. Until such research is conducted and published, this compound remains characterized solely as a platelet aggregation inhibitor.

References

Methodological & Application

Application Notes and Protocols: Extraction of Avidinorubicin from Streptomyces avidinii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Avidinorubicin (B238301) is a novel anthracycline antibiotic produced by the bacterium Streptomyces avidinii. It exhibits inhibitory activity against thrombin-induced platelet aggregation, making it a compound of interest for further research and potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from the culture broth of Streptomyces avidinii, based on established scientific literature. The methodologies outlined below are intended to guide researchers in obtaining this compound for analytical and biological studies.

I. Fermentation of Streptomyces avidinii

Successful extraction of this compound begins with the optimal cultivation of Streptomyces avidinii. The following protocol describes the preparation of seed and production cultures.

Experimental Protocol:

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces avidinii spores or mycelial fragments from a slant culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., GYM Streptomyces Medium or ISP Medium 2).

    • Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.

  • Production Culture:

    • Transfer the seed culture (typically 5-10% v/v) into a larger fermentation vessel containing the production medium. A synthetic medium with L-asparagine as the sole nitrogen source has been used for the production of secondary metabolites by S. avidinii.

    • Carry out the fermentation for 6-10 days at 28°C with continuous agitation. Optimal production of secondary metabolites is often achieved in the stationary phase of growth.

    • Monitor the production of this compound periodically by taking small samples and analyzing them via HPLC.

II. Extraction of this compound

The primary extraction of this compound from the fermentation broth is achieved through liquid-liquid extraction using an organic solvent.

Experimental Protocol:

  • Separation of Biomass:

    • Following the fermentation period, separate the mycelial biomass from the culture broth by centrifugation at 10,000 x g for 15-20 minutes.

    • Collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to a neutral or slightly acidic range to ensure the stability of the anthracycline.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of n-butanol. This process should be repeated 2-3 times to maximize the recovery of this compound.

    • Combine the organic (n-butanol) layers from all extractions.

  • Concentration:

    • Concentrate the pooled n-butanol extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

III. Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

Experimental Protocol:

  • Sephadex LH-20 Column Chromatography:

    • The crude extract is first subjected to size-exclusion chromatography using a Sephadex LH-20 column. This step is effective for separating small molecules like this compound from larger contaminants.

    • Column Preparation: Swell the Sephadex LH-20 resin in a suitable organic solvent (e.g., methanol (B129727) or a chloroform-methanol mixture) and pack it into a glass column.

    • Sample Loading and Elution: Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column. Elute the column with the same solvent system.

    • Fraction Collection: Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC. Pool the fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step involves preparative HPLC to achieve high-purity this compound.

    • Column: A reversed-phase C18 column is typically used for the purification of anthracyclines.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (with 0.1% formic acid or trifluoroacetic acid) is a common mobile phase system.

    • Detection: Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for anthracyclines (around 480-495 nm).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Desalting and Lyophilization: Desalt the purified fraction if necessary and lyophilize to obtain pure this compound powder.

Data Presentation

The following tables provide a template for recording and summarizing the quantitative data during the extraction and purification process.

Table 1: Fermentation and Extraction Data
Parameter Value
Culture Volume
Duration of Fermentation
Biomass (wet weight)
Supernatant Volume
Volume of n-butanol used
Crude Extract Weight
This compound Titer in Broth (pre-extraction)
Extraction Yield (%)
Table 2: Purification Data
Purification Step Total Weight/Volume This compound Purity (%)
Crude Extract
Pooled Sephadex LH-20 Fractions
Purified this compound (post-HPLC)
Overall Yield (%)

Visualization

Experimental Workflow:

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Streptomyces avidinii.

Extraction_Workflow Fermentation Fermentation of S. avidinii Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Biomass Mycelial Biomass (Discard) Centrifugation->Biomass Extraction n-Butanol Extraction Supernatant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Sephadex Sephadex LH-20 Chromatography Crude_Extract->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways:

Information regarding the specific signaling pathways that regulate the biosynthesis of this compound in Streptomyces avidinii is not currently available in the public scientific literature. The biosynthesis of anthracyclines, in general, is known to be a complex process involving polyketide synthase (PKS) gene clusters and various regulatory genes. Further research is required to elucidate the specific regulatory networks controlling this compound production.

Application Notes and Protocols for the Purification of Avidinorubicin using Sephadex LH-20 Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avidinorubicin, a novel anthracycline antibiotic, has been isolated from the fermentation broth of Streptomyces avidinii.[1] Like other members of the anthracycline family, such as doxorubicin, it exhibits significant biological activity. The purification of this compound from complex microbial extracts is a critical step in its characterization and further development. Sephadex LH-20 column chromatography is a well-established and effective method for the purification of natural products, including anthracyclines.[2] This technique separates molecules based on a combination of size exclusion and partition chromatography, leveraging the dual hydrophilic and lipophilic nature of the Sephadex LH-20 resin.[2] These application notes provide a detailed protocol for the purification of this compound using Sephadex LH-20 column chromatography, based on established methodologies for similar compounds.

Principle of Separation

Sephadex LH-20 is a bead-formed, hydroxypropylated dextran (B179266) gel that is compatible with a wide range of organic solvents and aqueous solutions. Its separation mechanism is twofold:

  • Size Exclusion Chromatography (Gel Filtration): In less polar solvents, Sephadex LH-20 acts as a molecular sieve. Larger molecules that are excluded from the pores of the gel matrix travel a shorter path and elute first. Smaller molecules penetrate the pores to varying extents and elute later.

  • Partition Chromatography: In more polar solvents, the separation is influenced by the partitioning of the sample components between the stationary gel phase and the mobile liquid phase. The lipophilic nature of the hydroxypropyl groups allows for interaction with hydrophobic molecules, while the hydrophilic dextran backbone interacts with polar molecules.

This dual nature makes Sephadex LH-20 particularly well-suited for the purification of complex natural product extracts containing compounds with a range of polarities and molecular weights.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound using Sephadex LH-20 column chromatography.

Materials and Reagents
  • Sephadex LH-20 resin

  • Chromatography column (glass or solvent-resistant plastic)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Crude this compound extract (pre-purified by butyl alcohol extraction)

  • Rotary evaporator

  • Fraction collector

  • UV-Vis spectrophotometer or HPLC system for analysis

Equipment Setup and Column Packing
  • Resin Swelling:

    • Weigh the required amount of dry Sephadex LH-20 resin. The amount will depend on the column size and the amount of sample to be purified. A general guideline is approximately 4-5 g of dry resin per 100 mL of column bed volume.

    • Suspend the resin in an excess of the chosen mobile phase (e.g., methanol or a chloroform-methanol mixture).

    • Allow the resin to swell for at least 3 hours at room temperature. Gentle swirling can aid in the process, but vigorous stirring should be avoided to prevent damage to the beads.

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and vertically mounted.

    • Create a slurry of the swollen Sephadex LH-20 resin in the mobile phase.

    • Carefully pour the slurry into the column in a single, continuous motion to avoid the introduction of air bubbles. A glass rod can be used to guide the slurry down the inner wall of the column.

    • Once the resin has settled, open the column outlet to allow the solvent to drain, and continue adding the slurry until the desired bed height is reached.

    • Do not allow the column to run dry at any point.

    • Once the column is packed, wash the resin with at least two column volumes of the mobile phase to ensure a stable, equilibrated bed.

Sample Preparation and Application
  • Sample Preparation:

    • The crude this compound extract, obtained from butyl alcohol extraction of the Streptomyces avidinii fermentation broth, should be dried to a solid or viscous oil.

    • Dissolve the crude extract in a minimal amount of the mobile phase. The sample should be fully dissolved to prevent precipitation on the column.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

  • Sample Loading:

    • Carefully lower the solvent level to the top of the resin bed.

    • Gently apply the prepared sample solution to the top of the resin bed using a pipette.

    • Allow the sample to fully enter the resin bed by opening the column outlet.

    • Wash the inner walls of the column with a small amount of the mobile phase and allow this to enter the resin bed to ensure all of the sample is loaded.

    • Carefully add the mobile phase to the top of the column to begin the elution.

Chromatographic Elution and Fraction Collection
  • Elution:

    • Begin the elution with the chosen mobile phase. A common mobile phase for the purification of anthracyclines and other natural products on Sephadex LH-20 is methanol or a mixture of chloroform and methanol (e.g., 1:1 v/v).[3] For compounds similar to this compound, an isocratic elution is often effective.

    • Maintain a consistent flow rate. A recommended flow rate for preparative separations on Sephadex LH-20 is typically in the range of 1-5 cm/h.[4] Slower flow rates generally result in better resolution.

    • The reddish-orange color of anthracyclines can often be used for visual tracking of the bands as they move down the column.

  • Fraction Collection:

    • Collect fractions of a consistent volume using a fraction collector. The size of the fractions will depend on the column volume and the expected separation.

    • Monitor the elution profile by analyzing the fractions. This can be done by:

      • Thin-Layer Chromatography (TLC): A rapid method to check the composition of each fraction.

      • UV-Vis Spectroscopy: Anthracyclines have a characteristic absorbance in the visible range (around 480-500 nm).

      • High-Performance Liquid Chromatography (HPLC): For a more precise analysis of the purity of each fraction.

  • Pooling and Concentration:

    • Analyze the collected fractions to identify those containing pure this compound.

    • Pool the fractions containing the purified compound.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables provide a template for presenting the quantitative data from the purification of this compound.

Table 1: Sephadex LH-20 Column Chromatography Parameters

ParameterValue
Stationary PhaseSephadex LH-20
Column Dimensions (ID x L)2.5 cm x 50 cm
Bed Volume~245 mL
Mobile PhaseChloroform:Methanol (1:1, v/v)
Flow Rate20 mL/hour (~4 cm/hour)
Sample Loading500 mg crude extract in 5 mL mobile phase
Fraction Size10 mL
Detection MethodTLC and UV-Vis at 495 nm

Table 2: Purification Summary for this compound

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Butyl Alcohol Extract500~10100
Pooled Sephadex LH-20 Fractions45>9590 (of theoretical)

Note: The purity and yield values are illustrative and will vary depending on the specific experimental conditions and the concentration of this compound in the crude extract.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_chromatography Chromatography cluster_analysis Analysis and Final Product resin_swelling Sephadex LH-20 Resin Swelling (Mobile Phase, 3h) column_packing Column Packing resin_swelling->column_packing sample_loading Sample Loading column_packing->sample_loading sample_prep Crude this compound Sample Preparation sample_prep->sample_loading elution Isocratic Elution (Mobile Phase) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC, UV-Vis, HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration Concentration (Rotary Evaporation) pooling->concentration final_product Purified this compound concentration->final_product logical_relationship start Crude Extract from Streptomyces avidinii step1 Butyl Alcohol Extraction start->step1 Initial Isolation step2 Sephadex LH-20 Chromatography step1->step2 Primary Purification step3 Preparative HPLC step2->step3 Final Polishing end Pure this compound step3->end

References

Mass Spectrometry Analysis of Avidinorubicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avidinorubicin is a novel anthracycline antibiotic that has demonstrated potent biological activity, notably as an inhibitor of thrombin-induced platelet aggregation.[1] Its complex structure, which includes two units of the unique aminosugar avidinosamine, presents a significant analytical challenge.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the qualitative and quantitative analysis of this compound in various matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, intended to guide researchers in pharmaceutical development and related fields.

This compound has a molecular weight of 1214 g/mol and a chemical formula of C60H86N4O22.[1] Understanding its behavior in the mass spectrometer is crucial for developing robust analytical methods.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs in biological matrices due to its high sensitivity and selectivity. The following sections detail a general protocol for the quantification of this compound.

Table 1: this compound and Internal Standard Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺
This compoundC60H86N4O221215.351215.6
Daunorubicin (Internal Standard)C27H29NO10527.5528.2
Table 2: Optimized LC-MS/MS Parameters for Anthracycline Analysis
ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid
GradientStart at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Data Acquisition (MRM)
This compound Precursor Ion (m/z)1215.6
This compound Product Ions (m/z)To be determined empirically
Daunorubicin (IS) Precursor Ion (m/z)528.2
Daunorubicin (IS) Product Ion (m/z)397.1, 379.1

Note: Product ions for this compound need to be determined by direct infusion of a standard solution and performing a product ion scan. The values for Daunorubicin are well-established and can be used as a starting point for method development.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol (B129727) or DMSO.

  • Working Stock Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working stock solutions at concentrations of 100 µg/mL and 10 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working stock solutions into the blank biological matrix (e.g., plasma, urine) to prepare calibration standards and QC samples at desired concentrations. A typical calibration range for anthracyclines is 0.1 to 200 ng/mL.[2]

Protocol 2: Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interferences and improve the sensitivity of the analysis.[3] Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are viable methods.

Method A: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma or urine sample, add 20 µL of internal standard working solution and 500 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of a suitable organic solvent, such as methanol or a mixture of methylene (B1212753) chloride and isopropanol (B130326) (1:1, v/v).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Method B: Liquid-Liquid Extraction (LLE)

  • Extraction: To 100 µL of the sample, add 20 µL of internal standard and 500 µL of a suitable extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 4:1 v/v).[2]

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

Qualitative Analysis: Fragmentation Pattern

The fragmentation of anthracyclines in the mass spectrometer typically involves the cleavage of the glycosidic bond, leading to the loss of the sugar moieties. For this compound, which contains two avidinosamine sugars, a stepwise loss of these sugars is expected.

Expected Fragmentation:

  • [M+H]⁺ → [M+H - avidinosamine]⁺

  • [M+H - avidinosamine]⁺ → [M+H - 2*avidinosamine]⁺ (Aglycone)

Further fragmentation of the aglycone core can also occur. The exact masses of the fragment ions will depend on the precise structure of avidinosamine.

Visualizations

Signaling Pathway

This compound is known to inhibit thrombin-induced platelet aggregation.[1] While the specific molecular interactions of this compound are not fully elucidated, a putative signaling pathway can be inferred based on the known mechanisms of platelet aggregation inhibitors.[5][6]

G cluster_0 Platelet Activation Cascade Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 binds Gq Gq Protein PAR1->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC leads to Aggregation Platelet Aggregation Ca_PKC->Aggregation triggers This compound This compound This compound->PAR1 inhibits?

Caption: Putative signaling pathway for this compound's inhibition of platelet aggregation.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound involves several key steps from sample collection to data analysis.

G cluster_workflow LC-MS/MS Analysis Workflow A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard A->B C Sample Preparation (SPE or LLE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: General experimental workflow for the quantitative analysis of this compound.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the mass spectrometric analysis of this compound. The successful implementation of these methods will enable accurate and precise quantification, facilitating further research into the pharmacokinetics, efficacy, and safety of this promising therapeutic agent. Method validation according to regulatory guidelines is essential before applying these protocols to clinical or preclinical studies.[7]

References

Application Notes and Protocols: Structural Elucidation of Avidinorubicin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avidinorubicin, a novel anthracycline antibiotic, has demonstrated significant biological activity, including the inhibition of platelet aggregation.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the chemical structure and stereochemistry of complex natural products like this compound in solution.[2][3]

This document provides a comprehensive guide to the application of NMR spectroscopy for the structural elucidation of this compound. It includes detailed protocols for sample preparation, data acquisition using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data analysis. While specific, experimentally-derived quantitative NMR data for this compound is not publicly available in the cited literature, this guide presents a robust framework and template for researchers to acquire and organize their own data.

I. Quantitative Data Presentation

The following tables are provided as templates for the systematic recording and presentation of NMR data for this compound. Accurate and organized data is crucial for the subsequent steps of structure elucidation.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)Multiplicity (s, d, t, q, m)Coupling Constant (J, Hz)Assignment

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)DEPT-135Assignment

II. Experimental Protocols

A series of NMR experiments are required for the complete structural assignment of this compound. The following protocols are based on established methodologies for the analysis of anthracycline antibiotics and other complex natural products.

A. Sample Preparation

High-quality NMR spectra are critically dependent on meticulous sample preparation.

  • Compound Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved by methods such as High-Performance Liquid Chromatography (HPLC).[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for similar compounds include deuterated methanol (B129727) (CD₃OD), chloroform (B151607) (CDCl₃), or dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR and 2D NMR experiments, a higher concentration of 10-30 mg may be necessary.

  • Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4][5]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

B. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Spectroscopy:

    • Purpose: To identify the number and chemical environment of all protons in the molecule.

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-15 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64.

  • ¹³C NMR and DEPT Spectroscopy:

    • Purpose: To determine the number and type of carbon atoms (C, CH, CH₂, CH₃).

    • Typical Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: 0-220 ppm.

      • DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Spectroscopy:

    • Correlation Spectroscopy (COSY):

      • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are connected through two or three bonds.[6]

      • Application: Essential for tracing out the connectivity within the sugar moieties and the aglycone backbone of this compound.

    • Heteronuclear Single Quantum Coherence (HSQC):

      • Purpose: To correlate each proton with its directly attached carbon atom.[6]

      • Application: Provides unambiguous one-bond ¹H-¹³C correlations, aiding in the assignment of both proton and carbon signals.

    • Heteronuclear Multiple Bond Correlation (HMBC):

      • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons.

      • Application: Crucial for connecting different spin systems identified in the COSY spectrum and for establishing the connectivity between the aglycone and the sugar units. It is also key for identifying quaternary carbons.

    • Nuclear Overhauser Effect Spectroscopy (NOESY):

      • Purpose: To identify protons that are close to each other in space (through-space interactions), regardless of their through-bond connectivity.

      • Application: Provides vital information about the stereochemistry and the three-dimensional conformation of the molecule, such as the relative orientation of substituents and the conformation of the sugar rings.

C. Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phasing and Baseline Correction: Carefully phase correct all spectra to ensure pure absorption lineshapes and apply baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Interpretation: Systematically analyze the 1D and 2D spectra to piece together the structure of this compound. Start by identifying spin systems from the COSY spectrum, assign the corresponding carbons using the HSQC, connect the fragments using HMBC correlations, and finally, determine the stereochemistry using NOESY data.

III. Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification (e.g., HPLC) Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C, DEPT) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Processing Data Processing (FT, Phasing, Baseline Correction) NMR_2D->Processing Assignment_1D 1D Spectral Analysis (Chemical Shifts, Integration) Processing->Assignment_1D Assignment_2D 2D Spectral Analysis (Connectivity, Spatial Proximity) Assignment_1D->Assignment_2D Structure_Proposal Propose 2D Structure Assignment_2D->Structure_Proposal Stereochemistry Determine Stereochemistry (NOESY Analysis) Structure_Proposal->Stereochemistry Final_Structure Final 3D Structure of this compound Stereochemistry->Final_Structure

References

Application Notes and Protocols for In Vitro Evaluation of Avidinorubicin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avidinorubicin is a semi-synthetic anthracycline antibiotic, belonging to a class of potent chemotherapeutic agents widely utilized in oncology. Its mechanism of action is primarily attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the induction of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells. The conjugation of the doxorubicin (B1662922) molecule to avidin (B1170675) is intended to facilitate targeted delivery to biotin-presenting cells or to be used in avidin-biotin pre-targeting systems, potentially enhancing therapeutic efficacy while minimizing systemic toxicity.

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the bioactivity of this compound. The described methods will enable researchers to assess its cytotoxicity, impact on cell viability, mechanism of action, and cellular uptake.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative parameters for this compound and its conjugates, providing a basis for comparison and experimental design. Data for avidin-conjugated doxorubicin is presented as a relevant analogue.

Cell LineIC50 (µM)Compound
C26 (colon carcinoma)6.43Albumin-binding domain-Doxorubicin Conjugate
MIA PaCa-2 (pancreatic cancer)1.41Albumin-binding domain-Doxorubicin Conjugate
MDA-MB-231 (breast cancer)1.65 ± 0.23Doxorubicin
MDA-MB-231/ADM (doxorubicin-resistant)19.40 ± 1.16Doxorubicin
BT4C (rat glioma)Toxicity reduced 78-fold compared to DoxorubicinBiotinylated Doxorubicin

Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin and its Conjugates.[1][2]

ParameterValueCompoundMethod
Binding Constant (K) to ds-DNA5.14 x 10⁵ M⁻¹Idarubicin (analogue)UV-VIS Spectrophotometry
Binding Constant (K) to ds-DNA5.8 x 10⁵ M⁻¹Idarubicin (analogue)Fluorescence Spectroscopy

Table 2: DNA Binding Affinity of Anthracycline Analogues.[3]

Cell LineUptake CharacteristicsCompound
C26 (colon carcinoma)Co-localization with lysosomal markers, suggesting endocytic uptake.Albumin-binding domain-Doxorubicin Conjugate
HT-1080 (fibrosarcoma)Enhanced cellular uptake after enzymatic activation of a cell-penetrating peptide conjugate.ACPP-Doxorubicin Conjugate
BT4C (rat glioma)Improved cell internalization in cells expressing an avidin fusion protein receptor.Biotinylated Doxorubicin

Table 3: Cellular Uptake Characteristics of Doxorubicin Conjugates.[1][3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I TopoII_Assay_Workflow cluster_setup Reaction Setup cluster_incubation Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, kDNA) B Add this compound A->B C Add Topoisomerase IIα B->C D Incubate at 37°C for 30 min C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands F->G Avidinorubicin_MoA cluster_uptake Cellular Uptake cluster_nucleus Nuclear Action cluster_damage DNA Damage & Response cluster_apoptosis Apoptosis A This compound (Extracellular) B Cellular Internalization (Endocytosis/Diffusion) A->B C Nuclear Translocation B->C D DNA Intercalation C->D E Topoisomerase II Inhibition C->E G DNA Double-Strand Breaks D->G F Stabilization of Topo II-DNA Cleavage Complex E->F F->G H Activation of DNA Damage Response (e.g., ATM/ATR) G->H I Cell Cycle Arrest H->I J Induction of Apoptosis H->J

References

Application Notes and Protocols for Cell-Based Assays of Platelet Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of platelet aggregation inhibitors using common cell-based assays. The protocols outlined below for Light Transmission Aggregometry (LTA), Whole Blood Impedance Aggregometry, and Flow Cytometry are intended to offer standardized procedures for reproducible and comparable results in the research and drug development settings.

Introduction to Platelet Aggregation Assays

Platelet aggregation is a critical process in hemostasis and thrombosis. The evaluation of compounds that inhibit this process is essential for the development of new antiplatelet therapies. Cell-based assays are fundamental tools for this purpose, providing in vitro models to assess the potency and mechanism of action of inhibitory compounds. The choice of assay depends on the specific research question, throughput requirements, and the nature of the inhibitor being studied.

Key Signaling Pathways in Platelet Aggregation

Platelet activation and subsequent aggregation are triggered by a variety of agonists that bind to specific receptors on the platelet surface. This binding initiates intracellular signaling cascades that ultimately lead to the activation of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor, the final common pathway for platelet aggregation. Understanding these pathways is crucial for interpreting the results of inhibitor assays.

G cluster_0 Platelet Activation Signaling Agonist Agonist (e.g., ADP, Thrombin, Collagen, TXA2) GPCR G-Protein Coupled Receptors (GPCR) (e.g., P2Y12, PAR1) Agonist->GPCR GPVI Glycoprotein VI (GPVI) (Collagen Receptor) Agonist->GPVI PLC Phospholipase C (PLC) GPCR->PLC Gq PI3K PI3-Kinase GPCR->PI3K Gi GPVI->PLC Syk IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Integrin_Activation Inside-Out Signaling (Talin/Kindlin) Ca2->Integrin_Activation TXA2_Synth Thromboxane A2 (TXA2) Synthesis Ca2->TXA2_Synth Granule_Release Granule Release (ADP, Serotonin) Ca2->Granule_Release PKC->Integrin_Activation PKC->TXA2_Synth PKC->Granule_Release PI3K->Integrin_Activation GPIIbIIIa_inactive Inactive GPIIb/IIIa Integrin_Activation->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Fibrinogen Fibrinogen Binding GPIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Cross-linking Fibrinogen->Aggregation TXA2 TXA2 TXA2_Synth->TXA2 TXA2->GPCR Autocrine/ Paracrine Feedback Positive Feedback Granule_Release->Feedback Feedback->Agonist

Caption: Overview of key signaling pathways in platelet activation.

Light Transmission Aggregometry (LTA)

Application Note: LTA is considered the "gold standard" for assessing platelet function and the efficacy of antiplatelet agents[1][2]. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist[3]. This method is highly sensitive and allows for the determination of inhibitor potency (e.g., IC50 values).

Experimental Workflow:

G cluster_workflow LTA Experimental Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Prep PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Prep Incubation Incubate PRP with Inhibitor/Vehicle (37°C) PRP_Prep->Incubation Aggregation Induce Aggregation with Agonist Incubation->Aggregation Measurement Measure Light Transmission Aggregation->Measurement Data_Analysis Data Analysis (% Aggregation, IC50) Measurement->Data_Analysis G cluster_workflow Impedance Aggregometry Workflow Blood_Collection Whole Blood Collection (Hirudin or Citrate) Sample_Prep Dilute Whole Blood with Saline Blood_Collection->Sample_Prep Incubation Incubate Sample with Inhibitor/Vehicle (37°C) Sample_Prep->Incubation Aggregation Induce Aggregation with Agonist Incubation->Aggregation Measurement Measure Impedance Change (Ohms) Aggregation->Measurement Data_Analysis Data Analysis (AUC, IC50) Measurement->Data_Analysis G cluster_workflow Flow Cytometry Assay Workflow Blood_Collection Whole Blood Collection (Citrate) Incubation Incubate Blood with Inhibitor & Agonist Blood_Collection->Incubation Staining Stain with Fluorescent Antibodies (e.g., PAC-1) Incubation->Staining Fixation Fixation (e.g., Formaldehyde) Staining->Fixation Acquisition Data Acquisition on Flow Cytometer Fixation->Acquisition Data_Analysis Data Analysis (% Positive Cells, MFI) Acquisition->Data_Analysis

References

Application Notes and Protocols: Avidinorubicin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on Avidinorubicin, a novel anthracycline. Due to the limited specific data on its synthesis and derivatization, this document outlines the established isolation protocol, a proposed synthetic strategy based on general anthracycline chemistry, and potential avenues for derivatization.

Introduction to this compound

This compound is a unique anthracycline antibiotic with the molecular formula C60H86N4O22.[1][2] It is distinguished from other anthracyclines by the presence of two units of a novel aminosugar, avidinosamine, in place of the decilonitrose (B1670136) groups found in decilorubicin.[1] The primary reported biological activity of this compound is the inhibition of thrombin-induced platelet aggregation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC60H86N4O22[1][2]
Molecular Weight~1214 g/mol [1]
Biological ActivityInhibition of thrombin-induced platelet aggregation (IC50 = 7.9 µM)[1]

Isolation of this compound from Streptomyces avidinii

This compound was first isolated from the cultured broth of Streptomyces avidinii.[1] The following protocol is based on the published isolation procedure.

Experimental Protocol:
  • Fermentation: Culture Streptomyces avidinii (strain NR0576) in a suitable fermentation medium.

  • Extraction: After an appropriate incubation period, harvest the culture broth. Extract the broth with butyl alcohol to partition this compound into the organic phase.

  • Concentration: Concentrate the butyl alcohol extract under reduced pressure to yield a crude extract.

  • Chromatography (Sephadex LH-20):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a Sephadex LH-20 column.

    • Elute the column with an appropriate solvent system to separate the components based on size.

    • Collect fractions and monitor for the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound from the Sephadex LH-20 chromatography.

    • Concentrate the pooled fractions.

    • Purify the concentrated sample using preparative HPLC with a suitable column and mobile phase to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis Fermentation Culture of Streptomyces avidinii Extraction Butyl Alcohol Extraction Fermentation->Extraction Concentration Concentration of Extract Extraction->Concentration Sephadex Sephadex LH-20 Chromatography Concentration->Sephadex HPLC Preparative HPLC Sephadex->HPLC Analysis Characterization (MS, NMR) HPLC->Analysis

Caption: Workflow for the isolation of this compound.

Proposed Synthesis of this compound

A detailed, confirmed synthesis protocol for this compound has not yet been published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of other anthracycline glycosides. The key challenge lies in the synthesis of the novel aminosugar, avidinosamine, and its stereoselective glycosylation to the aglycone.

Hypothetical Synthetic Workflow:
  • Synthesis of the Aglycone: The tetracyclic aglycone of this compound would likely be synthesized through a multi-step process, potentially involving a Diels-Alder reaction to construct the core ring system, followed by functional group manipulations to install the necessary hydroxyl and keto groups.

  • Synthesis of Avidinosamine Glycosyl Donor: The novel aminosugar, avidinosamine, would need to be synthesized. This would likely start from a readily available carbohydrate precursor and involve several steps of protecting group chemistry, stereoselective introduction of the amino group, and activation of the anomeric position to create a suitable glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate).

  • Glycosylation: The avidinosamine glycosyl donor would then be coupled to the aglycone. This is a critical step, and conditions would need to be carefully optimized to ensure the desired stereoselectivity of the glycosidic bond.

  • Second Glycosylation: The process would be repeated to attach the second avidinosamine unit.

  • Deprotection: Finally, all protecting groups would be removed to yield this compound.

G Aglycone Aglycone Synthesis Glycosylation1 First Glycosylation Aglycone->Glycosylation1 Avidinosamine Avidinosamine Glycosyl Donor Synthesis Avidinosamine->Glycosylation1 Glycosylation2 Second Glycosylation Glycosylation1->Glycosylation2 Deprotection Deprotection Glycosylation2->Deprotection This compound This compound Deprotection->this compound G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome This compound This compound (or other anthracycline) DNA_Damage DNA Damage / Topoisomerase II Inhibition This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Stress_Kinases Stress-Activated Kinases (e.g., ATM, ATR) DNA_Damage->Stress_Kinases ROS->Stress_Kinases Effector Downstream Effectors (e.g., p53, caspases) Stress_Kinases->Effector Apoptosis Apoptosis Effector->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Effector->Cell_Cycle_Arrest

References

Application Notes and Protocols for the Development of Antineoplastic Agents from Anthracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel antineoplastic agents derived from anthracyclines. This document focuses on key methodologies for assessing cytotoxicity, mechanism of action, and the underlying cellular signaling pathways.

Introduction to Anthracycline Development

Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, are among the most effective and widely used chemotherapeutic agents.[1] Their primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[2] However, their clinical use is often limited by significant side effects, most notably dose-dependent cardiotoxicity.[2]

Current research focuses on the development of new anthracycline analogs with an improved therapeutic index, aiming to enhance antitumor activity while reducing toxicity. Strategies include modifications to the anthraquinone (B42736) core or the daunosamine (B1196630) sugar moiety to alter DNA binding affinity, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), which contribute to both the anticancer effects and cardiotoxicity.[2][3]

Preclinical Evaluation Workflow

The preclinical development of novel anthracycline derivatives follows a structured workflow to assess their efficacy and safety. This process involves a series of in vitro and in vivo assays to characterize the compound's activity and mechanism of action.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Novel Anthracycline Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Initial Screening IC50 IC50 Determination Cytotoxicity->IC50 Quantitative Analysis Mechanism Mechanism of Action Assays (e.g., Topoisomerase II Inhibition, Apoptosis) IC50->Mechanism Promising Candidates Signaling Signaling Pathway Analysis Mechanism->Signaling Animal_Models Animal Tumor Models Mechanism->Animal_Models Lead_Opt Lead Optimization Signaling->Lead_Opt Informed Drug Design Efficacy Antitumor Efficacy Studies Animal_Models->Efficacy Toxicity Toxicity Profiling (Cardiotoxicity Assessment) Animal_Models->Toxicity Efficacy->Lead_Opt Toxicity->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Preclinical development workflow for novel anthracycline agents.

Quantitative Data Presentation: Cytotoxicity of Anthracycline Analogs

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of novel compounds. The following tables summarize the IC50 values of doxorubicin and its analogs against various human cancer cell lines.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
UKF-NB-4Neuroblastoma0.02 ± 0.00[1]
IMR-32Neuroblastoma0.01 ± 0.00[1]
HeLaCervical Cancer0.311 (CCK-8) / 0.364 (RTCA)[4]
AGSStomach Adenocarcinoma0.25[5]
HT29Colon Cancer0.75 - 11.39[5]
SKUT-1Soft Tissue Sarcoma0.15 ± 0.02[6]
SKLMS-1Soft Tissue Sarcoma0.11 ± 0.01[6]
HT-1080Soft Tissue Sarcoma0.07 ± 0.01[6]
WLS-160Liposarcoma0.23 ± 0.01[6]

Table 2: Comparative IC50 Values of Doxorubicin and an Analog

CompoundCell LineCancer TypeIC50 (µM)Reference
DoxorubicinHeLaCervical Cancer1.7[7]
DoxorubicinHepG2Liver Cancer11.1[7]
CisplatinHeLaCervical Cancer77.4[7]
CisplatinHepG2Liver Cancer>100[7]

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of novel anthracycline derivatives on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Adherent cancer cell line of choice

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Novel anthracycline compound (and Doxorubicin as a positive control)

  • DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of the anthracycline compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the anthracycline compound.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol for Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol describes an in vitro assay to determine if a novel anthracycline analog inhibits the catalytic activity of topoisomerase II.

Principle: Topoisomerase II decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis, as the catenated kDNA remains in the well while the decatenated minicircles can migrate into the gel.[8]

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • Novel anthracycline compound

  • Etoposide (B1684455) (positive control for inhibition)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Nuclease-free water

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP solution

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • 1 µL of the novel anthracycline compound at various concentrations (or etoposide as a positive control)

    • x µL of nuclease-free water to bring the volume to 19 µL

  • Enzyme Addition: Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

    • Load the entire volume of each reaction mixture into the wells of the gel.

    • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands using a UV transilluminator.

    • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles.

    • In the presence of an effective inhibitor, the decatenation will be blocked, and the kDNA will remain in the well.

Protocol for Apoptosis Detection by Annexin V Staining

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with anthracycline derivatives, analyzed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Novel anthracycline compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the anthracycline compound for a specified period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Signaling Pathways in Anthracycline-Induced Apoptosis

The cytotoxic effects of anthracyclines are mediated through complex signaling pathways that culminate in apoptosis. Understanding these pathways is crucial for developing more targeted and less toxic derivatives.

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), DNA damage, activation of p53, and modulation of the Bcl-2 family of proteins, leading to caspase activation.[9][10]

Doxorubicin_Apoptosis Dox Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Dox->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AD198_Signaling AD198 AD 198 PKCd_inactive Inactive PKC-δ AD198->PKCd_inactive Activates PKCd_active Active PKC-δ PKCd_inactive->PKCd_active Mito_PKCd Mitochondrial Translocation of PKC-δ PKCd_active->Mito_PKCd PLS3 Phosphorylation of Phospholipid Scramblase 3 (PLS3) Mito_PKCd->PLS3 Mito_dysfunction Mitochondrial Dysfunction PLS3->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis

References

Application Notes and Protocols for the Experimental Use of Avidinorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avidinorubicin is a potent chemotherapeutic agent belonging to the anthracycline class of antibiotics. Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA integrity triggers a cascade of cellular events, ultimately leading to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in various cancer cell lines, including detailed protocols for assessing its cytotoxic effects and elucidating its mechanism of action.

Data Presentation: Comparative Cytotoxicity of Anthracyclines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic effects of a compound. The following table summarizes the reported IC50 values for Doxorubicin, a closely related anthracycline, in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.

Cell LineCancer TypeIC50 (µM)
AGSStomach Adenocarcinoma0.25
HeLaCervical Cancer1.45 ± 0.15 or 3.7 ± 0.3
HT29Colon Cancer0.75 or 11.39
MCF-7Breast Adenocarcinoma~0.05 - 1.19
A549Lung Carcinoma> 20

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, cell density, and the specific assay method used.[3][4][5][6][7][8]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Signaling Pathways and Visualizations

This compound, like other anthracyclines, induces apoptosis and cell cycle arrest through complex signaling pathways. Key pathways include the activation of DNA damage response, leading to the stabilization of p53, and the induction of both intrinsic and extrinsic apoptotic pathways.

Avidinorubicin_Mechanism_of_Action This compound This compound DNA Nuclear DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak G2_M_Arrest G2/M Phase Arrest p21->G2_M_Arrest Apoptosis Apoptosis Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow_for_Avidinorubicin_Evaluation cluster_0 In Vitro Evaluation Start Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's in vitro effects.

Conclusion

The protocols and data presented in these application notes provide a framework for the investigation of this compound's anticancer properties. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and underlying mechanisms of action. It is crucial to adapt and optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Avidinorubicin in Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the investigational anti-thrombotic agent, Avidinorubicin. This document details its mechanism of action, presents key quantitative data from pre-clinical studies, and offers detailed protocols for its evaluation in common thrombosis research models. The information is intended to guide researchers in the effective use and assessment of this compound for the development of novel anti-thrombotic therapies.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events such as myocardial infarction and stroke.[1][2] Anti-platelet and anticoagulant therapies are the cornerstones of prevention and treatment for thrombotic diseases.[2][3][4] this compound is a novel synthetic molecule currently under investigation for its potential as a potent anti-thrombotic agent. This document outlines its pharmacological profile and provides standardized methods for its study.

Mechanism of Action

This compound is a direct and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade that is responsible for the conversion of prothrombin to thrombin.[5][6][7] By binding to the active site of FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby inhibiting fibrin (B1330869) formation and thrombus development.[5][8] Its mechanism is independent of antithrombin III, distinguishing it from heparins.[5][9]

Signaling Pathway

coagulation_cascade cluster_0 Coagulation Cascade Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) FVII FVII FXII FXII FXI FXI FXII->FXI FIX FIX FXI->FIX FXa Factor Xa FIX->FXa FVII->FXa FX Factor X FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin This compound This compound This compound->FXa Inhibition Intrinsic_Pathway Intrinsic_Pathway

Caption: this compound's inhibitory action on Factor Xa.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
Assay TypeParameterThis compoundApixaban (Control)
Factor Xa Inhibition Ki (nM)0.08 ± 0.010.09 ± 0.02
IC50 (nM)2.1 ± 0.32.5 ± 0.4
Thrombin Inhibition IC50 (µM)> 100> 100
Prothrombin Time (PT) 2x Conc. (nM)85 ± 790 ± 8
aPTT 2x Conc. (nM)95 ± 10102 ± 11

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in a Rat Model of Arterial Thrombosis
Treatment GroupDose (mg/kg, oral)Thrombus Weight (mg)Inhibition (%)
Vehicle Control -12.5 ± 2.1-
This compound 0.56.8 ± 1.545.6
1.03.2 ± 0.974.4
2.51.1 ± 0.591.2
Aspirin 308.9 ± 1.828.8

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats
ParameterOral Administration (1 mg/kg)
Tmax (h) 1.5 ± 0.5
Cmax (ng/mL) 180 ± 45
AUC (ng·h/mL) 950 ± 120
Bioavailability (%) 60 ± 8
Half-life (h) 4.2 ± 0.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Platelet Aggregation Assay

This protocol is used to assess the effect of this compound on platelet aggregation in vitro.

platelet_aggregation_workflow start Start: Whole Blood Collection prep_prp Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 200g for 10 min) start->prep_prp prep_ppp Prepare Platelet-Poor Plasma (PPP) (Centrifugation of remaining blood at 2000g for 15 min) start->prep_ppp adjust_platelets Adjust Platelet Count in PRP (using PPP) prep_prp->adjust_platelets prep_ppp->adjust_platelets incubation Incubate PRP with this compound or Vehicle Control (37°C for 5 min) adjust_platelets->incubation aggregation Induce Aggregation (e.g., with ADP, Collagen) incubation->aggregation measurement Measure Light Transmittance (Aggregometer) aggregation->measurement analysis Data Analysis: Calculate % Aggregation measurement->analysis end End analysis->end

Caption: Workflow for the in vitro platelet aggregation assay.

Protocol:

  • Blood Collection: Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[10][11]

  • PPP Preparation: Further centrifuge the remaining blood at 2,000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[11]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

  • Incubation: Pre-incubate 250 µL of the adjusted PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in an aggregometer cuvette with a stir bar.[12]

  • Aggregation Induction: Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to induce aggregation.

  • Measurement: Monitor the change in light transmittance for 5-10 minutes using a light transmission aggregometer. The PPP is used as a reference for 100% aggregation.[13]

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This in vivo model is used to evaluate the anti-thrombotic efficacy of this compound in an arterial thrombosis setting.[14][15]

in_vivo_thrombosis_workflow start Start: Animal Preparation (Anesthesia, Supine Position) drug_admin Administer this compound or Vehicle (e.g., Oral Gavage) start->drug_admin surgery Surgical Exposure of Carotid Artery drug_admin->surgery flow_probe Place Doppler Flow Probe surgery->flow_probe injury Induce Injury: Apply FeCl₃-soaked Filter Paper (e.g., 10% for 5 min) flow_probe->injury monitoring Monitor Blood Flow until Occlusion injury->monitoring thrombus_excision Excise Thrombosed Artery Segment monitoring->thrombus_excision measurement Isolate and Weigh the Thrombus thrombus_excision->measurement analysis Data Analysis: Compare Thrombus Weight and Time to Occlusion measurement->analysis end End analysis->end

Caption: Workflow for the in vivo FeCl₃-induced thrombosis model.

Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) and place them in a supine position on a heating pad.

  • Drug Administration: Administer this compound or vehicle control via oral gavage at a predetermined time before surgery (e.g., 60 minutes).

  • Surgical Procedure: Make a midline cervical incision and carefully expose the right common carotid artery.[14]

  • Blood Flow Monitoring: Place a Doppler flow probe around the exposed artery to monitor blood flow continuously.[14]

  • Thrombosis Induction: Soak a small piece of filter paper in a 10% ferric chloride (FeCl₃) solution and apply it to the adventitial surface of the carotid artery for 5 minutes to induce vascular injury.[14]

  • Observation: Monitor the arterial blood flow until a stable occlusive thrombus forms (cessation of blood flow) or for a set period (e.g., 60 minutes). Record the time to occlusion.

  • Thrombus Isolation: After the observation period, carefully excise the thrombosed segment of the artery.

  • Measurement and Analysis: Remove the thrombus from the vessel and weigh it. Compare the thrombus weights and times to occlusion between the treatment groups.[14]

Safety and Handling

This compound is an investigational compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All waste should be disposed of in accordance with institutional guidelines for chemical waste.

Ordering Information

Disclaimer: This document is intended for research purposes only and is not for clinical use. The provided protocols should be adapted and optimized by the end-user for their specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Improving Avidinorubicin Yield from Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the production of Avidinorubicin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation process.

Disclaimer: Publicly available information specifically on this compound fermentation is limited. Therefore, this guide draws heavily on established principles and data from the production of closely related anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922), which are also produced by Streptomyces species. This information should serve as a strong starting point for the optimization of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

This compound is a novel anthracycline antibiotic with platelet aggregation inhibitory activity. It is produced by the bacterium Streptomyces avidinii.

Q2: What are the most critical factors influencing the yield of this compound in fermentation?

The yield of this compound, like other secondary metabolites from Streptomyces, is influenced by a complex interplay of factors:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are critical.

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.

  • Genetic Stability: The producing strain's viability and genetic stability can impact productivity over time.

  • Contamination: The presence of foreign microorganisms can severely inhibit the growth of S. avidinii and the production of this compound[1].

Q3: My Streptomyces avidinii culture shows good biomass growth, but the this compound yield is low. What could be the reason?

High biomass does not always correlate with high secondary metabolite production. This phenomenon, often termed "growth-product decoupling," can be attributed to several factors:

  • Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients (e.g., phosphate). Conversely, high concentrations of readily metabolizable carbon or nitrogen sources can repress secondary metabolism.

  • Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is likely tightly regulated. The necessary signaling molecules may be absent, or repressive factors might be dominant.

  • Incorrect Fermentation Time: Harvesting the culture too early or too late can lead to low yields. Secondary metabolite production typically occurs during the stationary phase of growth[1].

Troubleshooting Guide

This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.

Issue 1: Low this compound Yield Despite Good Cell Growth

Question: My fermentation shows high cell density, but the final this compound concentration is much lower than expected. What steps can I take to troubleshoot this?

Answer: This is a common challenge in secondary metabolite production. Here’s a systematic approach to identify and resolve the issue:

  • Verify Analytical Methods: Ensure your method for quantifying this compound (e.g., HPLC) is accurate and reproducible. Check sample preparation, standard curve, and instrument calibration.

  • Optimize Harvest Time: Conduct a time-course study to determine the optimal harvest time. This compound production likely peaks during the stationary phase, and may degrade if the fermentation is prolonged.

  • Evaluate Medium Composition:

    • Carbon Source: High concentrations of rapidly consumed sugars like glucose can repress secondary metabolism. Consider using slower-metabolized carbon sources or a fed-batch strategy.

    • Nitrogen Source: The type and concentration of the nitrogen source can significantly influence antibiotic production. Experiment with different organic and inorganic nitrogen sources.

    • Phosphate (B84403) Levels: Phosphate limitation is a known trigger for secondary metabolism in Streptomyces. Try varying the initial phosphate concentration in your medium.

  • Investigate Precursor Limitation: The biosynthesis of the this compound aglycone and the avidinosamine sugar moiety requires specific precursors. Supplementing the medium with potential precursors could enhance the yield.

Issue 2: Poor or Slow Growth of Streptomyces avidinii

Question: My S. avidinii culture is growing poorly, resulting in low biomass and consequently low this compound production. How can I improve cell growth?

Answer: Poor growth can be a result of several suboptimal conditions. Consider the following:

  • Inoculum Quality: The health and density of your seed culture are critical. Standardize your inoculum preparation, ensuring a consistent age and physiological state of the mycelium.

  • Medium Osmolarity: High concentrations of salts or sugars in the medium can cause osmotic stress, inhibiting growth.

  • Suboptimal Physical Parameters:

    • Temperature: For most Streptomyces species, the optimal temperature for growth is between 28-30°C.

    • pH: Maintain the pH of the culture within the optimal range for S. avidinii growth, typically between 6.5 and 7.5. Use appropriate buffering agents or an automated pH control system.

    • Aeration and Agitation: Insufficient dissolved oxygen (DO) is a common limiting factor. Optimize agitation and aeration rates to ensure adequate oxygen supply without causing excessive shear stress, which can damage the mycelia.

Issue 3: Inconsistent Fermentation Results

Question: I am observing significant batch-to-batch variability in my this compound fermentation. What could be the cause of this inconsistency?

Answer: Inconsistency often points to a lack of standardization in your experimental protocol.

  • Standardize Inoculum Preparation: Ensure that the preparation of your spore stock and seed cultures is highly consistent in terms of medium, incubation time, and temperature.

  • Raw Material Quality: Variations in the quality of complex medium components (e.g., yeast extract, peptone) can lead to inconsistent results. If possible, use defined media or test different batches of complex components.

  • Check for Contamination: Intermittent contamination with other microorganisms can drastically affect your results. Regularly check your cultures for purity.

  • Monitor and Control Fermentation Parameters: Ensure that temperature, pH, and dissolved oxygen are consistently controlled across all batches.

Quantitative Data from Related Anthracycline Fermentations

Due to the lack of specific public data on this compound yields, the following tables summarize fermentation data for the closely related anthracyclines, doxorubicin and daunorubicin. This data can be used as a benchmark for setting initial targets and optimizing your this compound fermentation process.

Table 1: Fermentation Yields of Doxorubicin in Streptomyces peucetius

StrainFermentation ScaleKey Optimization StrategyDoxorubicin Yield (mg/L)Reference
S. peucetius SIPI-14Shake FlaskParental Strain~558[2]
S. peucetius ΔU1/drrCShake FlaskGenetic Engineering (gene knockout and overexpression)1128[2]
S. peucetius ΔU1/drrCShake FlaskMedium Optimization (Response Surface Method)1406[2]
S. peucetius ΔU1/drrC10 L FermenterBatch Culture with Optimized Medium1461[2][3]
S. peucetius 33-245 L FermenterClassical Strain Mutation and Medium Optimization1100[4]

Table 2: Fermentation Yield of Daunorubicin

Producing StrainFermentation ScaleKey Optimization StrategyDaunorubicin Yield (g/L)Reference
Not Specified1500 L Pilot FermentorMedium Optimization (Response Surface Analysis)Yield increased by 24%[5]
Not Specified10 m³ FermentorProcess Optimization3.18 - 3.22[6]

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.

Materials:

  • Solid agar (B569324) medium (e.g., ISP Medium 4)

  • Sterile distilled water with 0.01% Tween 80

  • Sterile glycerol (B35011)

  • Sterile cotton swabs

  • Sterile centrifuge tubes

  • Liquid seed medium (e.g., Tryptic Soy Broth)

Procedure:

  • Streak the Streptomyces avidinii strain on the solid agar medium and incubate at 28-30°C for 7-14 days, or until sporulation is observed (a characteristic powdery appearance).

  • Aseptically add ~5 mL of sterile distilled water with Tween 80 to the surface of a mature plate.

  • Gently scrape the surface with a sterile cotton swab to release the spores into the liquid.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • To prepare a spore stock, add sterile glycerol to a final concentration of 20% (v/v), aliquot into cryovials, and store at -80°C.

  • To prepare a seed culture, inoculate the liquid seed medium with the spore suspension (e.g., 10^7 spores/mL) and incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense mycelial culture is obtained.

Protocol 2: Batch Fermentation of Streptomyces avidinii for this compound Production (Based on Anthracycline Production Protocols)

Objective: To produce this compound in a laboratory-scale bioreactor.

Materials:

  • Production Medium (example composition based on doxorubicin production[2]):

    • Maltodextrin: 130 g/L

    • Dry yeast powder: 39 g/L

    • CaCl₂: 5 g/L

    • NaCl: 2 g/L

    • CaCO₃: 3 g/L

  • Seed culture of S. avidinii

  • Bioreactor (e.g., 5 L) with pH, DO, and temperature probes

  • Antifoam agent

Procedure:

  • Prepare and sterilize the production medium in the bioreactor.

  • After cooling, inoculate the bioreactor with the seed culture (e.g., 10% v/v).

  • Set the fermentation parameters:

    • Temperature: 28°C

    • pH: Maintain at 6.8-7.2 by automated addition of sterile acid/base.

    • Agitation: Start at a low speed (e.g., 200 rpm) and increase as biomass develops to maintain a dissolved oxygen (DO) level above 30%.

    • Aeration: Provide sterile air at a rate of, for example, 1 volume of air per volume of medium per minute (vvm).

  • Add antifoam agent as needed to control foaming.

  • Run the fermentation for 7-10 days.

  • Withdraw samples aseptically at regular intervals to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound production.

Protocol 3: Quantification of this compound by HPLC (General Method for Anthracyclines)

Objective: To determine the concentration of this compound in the fermentation broth.

Procedure:

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

    • This compound may be present in both the supernatant and the mycelium.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol).

    • Extract the mycelial pellet with an appropriate solvent (e.g., acidified methanol).

    • Combine the organic extracts and evaporate to dryness.

    • Re-dissolve the dried extract in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is typically used for the separation of anthracyclines.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the maximum absorbance wavelength of this compound, or a fluorescence detector for higher sensitivity.

    • Quantification: Create a standard curve using purified this compound of known concentrations.

Visualizations

Hypothetical Biosynthetic Pathway of this compound Malonyl-CoA Malonyl-CoA Type II PKS Type II PKS Malonyl-CoA->Type II PKS Glucose Glucose Sugar Biosynthesis Sugar Biosynthesis Glucose->Sugar Biosynthesis Aklavinone-like Intermediate Aklavinone-like Intermediate Glycosyltransferase Glycosyltransferase Aklavinone-like Intermediate->Glycosyltransferase TDP-Avidinosamine TDP-Avidinosamine TDP-Avidinosamine->Glycosyltransferase Cyclases/Aromatases Cyclases/Aromatases Cyclases/Aromatases->Aklavinone-like Intermediate Tailoring Enzymes Tailoring Enzymes Glycosyltransferase->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound Sugar Biosynthesis->TDP-Avidinosamine Polyketide Chain Polyketide Chain Type II PKS->Polyketide Chain Polyketide Chain->Cyclases/Aromatases

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for this compound Production Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Seed Culture Harvest Harvest Fermentation->Harvest Broth Extraction Extraction Harvest->Extraction Supernatant & Mycelia Purification Purification Extraction->Purification Crude Extract Analysis Analysis Purification->Analysis Purified Fractions Final Product Final Product Analysis->Final Product QC Passed

Caption: General experimental workflow for this compound production.

Troubleshooting Decision Tree for Low this compound Yield Good Biomass? Good Biomass? Optimize Production Medium Optimize Production Medium Good Biomass?->Optimize Production Medium Yes Check Inoculum Check Inoculum Good Biomass?->Check Inoculum No Consistent Batches? Consistent Batches? Check for Contamination Check for Contamination Consistent Batches?->Check for Contamination No Improved Yield Improved Yield Consistent Batches?->Improved Yield Yes Optimize Growth Medium Optimize Growth Medium Optimize Physical Parameters Optimize Physical Parameters Optimize Growth Medium->Optimize Physical Parameters Optimize Physical Parameters->Consistent Batches? Vary Harvest Time Vary Harvest Time Optimize Production Medium->Vary Harvest Time Review Analytical Method Review Analytical Method Vary Harvest Time->Review Analytical Method Standardize Protocol Standardize Protocol Check for Contamination->Standardize Protocol Standardize Protocol->Improved Yield Review Analytical Method->Improved Yield Low Yield Low Yield Low Yield->Good Biomass? Check Inoculum->Optimize Growth Medium

Caption: Troubleshooting decision tree for low this compound yield.

References

Avidinorubicin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Avidinorubicin.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on problems observed during preparative High-Performance Liquid Chromatography (HPLC), the final and most critical step of the purification process.

Problem 1: Poor Peak Shape (Tailing or Fronting) in Preparative HPLC

Possible Causes:

  • Column Overload: Injecting too much sample onto the column is a frequent cause of peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to harsh pH conditions.

  • Presence of Co-eluting Impurities: Impurities with similar retention times can merge with the main peak, causing tailing or fronting.

Solutions:

  • Reduce Sample Load: Decrease the amount of this compound injected onto the column.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase to find the optimal condition for symmetrical peak shape. For anthracyclines, slightly acidic conditions are often preferred.

  • Use a New Column: If the column is old or has been used extensively, replace it with a new one.

  • Improve Upstream Purification: Enhance the efficiency of the initial extraction and Sephadex LH-20 chromatography steps to remove more impurities before the final HPLC step.

Problem 2: Low Recovery of this compound from the Column

Possible Causes:

  • Irreversible Adsorption: this compound may be adsorbing irreversibly to the stationary phase.

  • Degradation on the Column: The compound might be degrading during the purification process due to factors like pH, temperature, or interaction with the stationary phase. Anthracyclines can be susceptible to degradation in both acidic and alkaline conditions.[1][2][3]

  • Precipitation on the Column: The sample may precipitate at the head of the column if the mobile phase is not a good solvent for the crude mixture.

Solutions:

  • Change Stationary Phase: Consider using a different type of stationary phase for the preparative HPLC.

  • Modify Mobile Phase: Add modifiers to the mobile phase to reduce strong interactions.

  • Control Temperature: Perform the purification at a lower temperature to minimize degradation.

  • Sample Solubility Check: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection.

Problem 3: Presence of Unexpected Peaks in the Chromatogram

Possible Causes:

  • Degradation Products: this compound may have degraded during storage or the purification process. Common degradation pathways for anthracyclines include hydrolysis and oxidation.[1][2][3]

  • Synthesis-Related Impurities: By-products from the fermentation process by Streptomyces avidinii can be carried through the initial purification steps.[4]

  • Contamination: Contamination from solvents, equipment, or previous runs can introduce extraneous peaks.

Solutions:

  • Stability Analysis: Conduct stability studies of this compound under various conditions (pH, light, temperature) to identify potential degradation products.

  • Blank Injections: Run blank injections of the mobile phase to check for system contamination.

  • Thorough Cleaning: Implement a rigorous cleaning protocol for the HPLC system between runs.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for this compound?

A1: The purification of this compound from the culture broth of Streptomyces avidinii typically involves a multi-step process:

  • Solvent Extraction: Initial extraction of the crude compound from the fermentation broth using a solvent like butyl alcohol.

  • Gel Filtration Chromatography: Further purification using Sephadex LH-20 column chromatography to separate compounds based on size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final polishing step to achieve high purity this compound.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: For short-term storage (days to weeks), this compound is stable at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store the compound at -20°C. It is soluble in DMSO for the preparation of stock solutions.

Q3: What types of impurities can be expected during this compound purification?

A3: Impurities can originate from several sources:

  • Biosynthesis-Related Impurities: Other anthracyclines or related compounds produced by Streptomyces avidinii.[4]

  • Degradation Products: Formed due to hydrolysis or oxidation of this compound during extraction, purification, or storage. Metal ions can also catalyze the degradation of anthracyclines.[1]

  • Residual Solvents: Solvents used during the extraction and chromatography steps.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the most common method for purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both purity determination and identification of impurities.

Data Presentation

Table 1: Typical Performance of Preparative HPLC for Anthracycline Purification
ParameterTypical Value
Column Type C18 Reversed-Phase
Column Dimensions 20-50 mm internal diameter, 150-250 mm length
Particle Size 5-10 µm
Mobile Phase Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., trifluoroacetic acid)
Flow Rate 10-50 mL/min
Loading Capacity 10-500 mg per injection (depending on column size)
Typical Purity Achieved >98%
Typical Recovery 70-90%

Note: These are general values for anthracyclines and may need to be optimized specifically for this compound.

Experimental Protocols

Protocol 1: General Preparative HPLC Method for this compound Purification
  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B (linear gradient)

    • 45-50 min: 20% B (equilibration)

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm and 480 nm.

  • Injection Volume: 1-5 mL of sample dissolved in a minimal amount of DMSO and diluted with Mobile Phase A.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Diagram 1: General Workflow for this compound Purification

G Fermentation Streptomyces avidinii Fermentation Extraction Butyl Alcohol Extraction Fermentation->Extraction Concentration1 Crude Extract Concentration Extraction->Concentration1 Sephadex Sephadex LH-20 Chromatography Concentration1->Sephadex Concentration2 Fraction Concentration Sephadex->Concentration2 Prep_HPLC Preparative HPLC Concentration2->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: this compound Purification Workflow.

Diagram 2: Troubleshooting Logic for Preparative HPLC

G Start HPLC Problem Observed Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Recovery Low Recovery? Poor_Peak_Shape->Low_Recovery No Solution1 Reduce Load Optimize pH Poor_Peak_Shape->Solution1 Yes Extra_Peaks Extra Peaks? Low_Recovery->Extra_Peaks No Solution2 Change Stationary Phase Modify Mobile Phase Low_Recovery->Solution2 Yes Solution3 Check for Degradation Run Blanks Extra_Peaks->Solution3 Yes End Problem Resolved Extra_Peaks->End No Solution1->End Solution2->End Solution3->End

Caption: HPLC Troubleshooting Decision Tree.

References

Avidinorubicin stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Avidinorubicin. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability of this compound. Recommendations for the solid compound and solutions are summarized below.

Q2: What is the best solvent for dissolving this compound?

This compound is soluble in DMSO.[1] For creating stock solutions, use high-purity, anhydrous DMSO. This drug may be formulated in DMSO for experimental use.[1]

Q3: Is this compound sensitive to light?

Yes. Like many anthracyclines, this compound should be protected from light. Storage in the dark is recommended for both solid powder and solutions to prevent photolytic degradation.[1][2][3]

Q4: How does pH affect the stability of this compound solutions?

Q5: What are the visible signs of this compound degradation?

Visible signs of degradation can include a change in the color of the solution or the formation of precipitate. If you observe either of these, the integrity of the compound may be compromised, and it should be investigated before use.

Data on Storage and Stability

Quantitative stability data specific to this compound is limited. The tables below provide recommended storage conditions for this compound and summarize the stability of other closely related anthracyclines in common laboratory and clinical infusion fluids.

Table 1: Recommended Storage Conditions for this compound

Form Storage Condition Duration
Solid Powder Dry, dark at 0 - 4°C Short term (days to weeks)[1]
Dry, dark at -20°C Long term (months to years)[1]
Stock Solution (in DMSO) 0 - 4°C Short term (days to weeks)[1]

| | -20°C | Long term (months)[1] |

Table 2: Summary of Stability for Various Anthracyclines in Common Infusion Fluids

Anthracycline Infusion Fluid Stability Note
Doxorubicin (B1662922) 5% Dextrose (D5W) Stable for >48 hours.[4]
0.9% Sodium Chloride (NS) Considerable degradation occurs.[5]
Lactated Ringer's (LR) Considerable degradation occurs.[5]
Daunorubicin (B1662515) D5W, NS, LR Stable for >48 hours.[4]
Epirubicin D5W, NS Stable for 7 days at 4°C.[2][3]
Pirarubicin (B1684484) D5W Stable for 5 days at 4°C.[2][3]

| | NS | Precipitation observed upon reconstitution.[2][3] |

Troubleshooting Guides

Problem: My this compound solution has changed color or a precipitate has formed.

A change in appearance is a primary indicator of chemical instability or precipitation. Follow this logical workflow to troubleshoot the issue.

G start Problem: Precipitate or Color Change check_conc Is the concentration too high for the solvent? start->check_conc check_ph Has the pH of the solution been altered? check_conc->check_ph No sol_high_conc Action: Dilute the solution or gently warm to redissolve. Verify solubility limits. check_conc->sol_high_conc Yes check_temp Was the solution exposed to high temperatures or freeze-thaw cycles? check_ph->check_temp No sol_ph Action: Buffer the solution to a slightly acidic pH (e.g., pH 4-5). Avoid alkaline conditions. check_ph->sol_ph Yes check_light Was the solution exposed to light for a prolonged period? check_temp->check_light No sol_temp Action: Discard solution. Prepare fresh and store at recommended stable temperatures. check_temp->sol_temp Yes sol_light Action: Discard solution. Prepare fresh and always store in light-protected containers. check_light->sol_light Yes

Caption: Troubleshooting workflow for this compound solution instability.

Experimental Protocols & Visualizations

Probable Degradation Pathway

Anthracyclines can undergo hydrolysis, particularly at the glycosidic linkage between the sugar moiety and the aglycone core. This is a common degradation pathway that results in a loss of activity. The diagram below illustrates this general mechanism.

G cluster_0 Degradation Conditions Acid Acidic Conditions (H+) Products Degradation Products: - Aglycone (inactive) - Amino Sugar Acid->Products Base Basic Conditions (OH-) Base->Products Heat Elevated Temperature Heat->Products Anthracycline This compound (Anthracycline Structure) Anthracycline->Products Hydrolysis of Glycosidic Bond

Caption: General hydrolytic degradation pathway for anthracyclines.
Protocol: Stability-Indicating HPLC Method

To accurately quantify this compound and detect its degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This protocol is a general guideline based on methods used for other anthracyclines.[2][4][6][7]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., phosphate (B84403) buffer pH 3.1) and an organic solvent like acetonitrile. A common starting ratio is 50:50 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV detection at ~233-254 nm or fluorescence detection with excitation at ~470 nm and emission at ~555 nm.[7][8]

  • Column Temperature: 30-35°C.[6][7]

  • Injection Volume: 10-20 µL.

2. Forced Degradation Study (Method Validation): To ensure the method is "stability-indicating," force the degradation of this compound under various stress conditions.[6]

  • Acid Hydrolysis: Treat with 0.1 M HCl.

  • Base Hydrolysis: Treat with 0.1 M NaOH.

  • Oxidative Degradation: Treat with 3-30% H₂O₂.

  • Thermal Degradation: Heat the solution (e.g., at 50°C for 24 hours).[6]

  • Photolytic Degradation: Expose the solution to UV or fluorescent light.

Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

3. Stability Study Workflow:

The following diagram outlines the typical workflow for conducting a formal stability study.

G prep 1. Prepare this compound solutions in relevant buffers/media store 2. Aliquot and store samples under different conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed) prep->store sample 3. Withdraw samples at pre-defined time points (e.g., 0, 2, 4, 8, 24, 48 hours) store->sample analyze 4. Analyze samples using validated stability-indicating HPLC method sample->analyze quant 5. Quantify remaining this compound and measure degradation products analyze->quant report 6. Calculate degradation rate and half-life. Report findings. quant->report

Caption: Experimental workflow for an this compound stability study.

References

Technical Support Center: Optimizing HPLC Conditions for Avidinorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Avidinorubicin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic conditions and resolving common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an analytical HPLC method for this compound?

A1: While a specific validated method for this compound is not widely published, a good starting point can be derived from established methods for structurally similar anthracyclines like doxorubicin (B1662922) and epirubicin. A reverse-phase HPLC (RP-HPLC) method is generally suitable.[1][2][3]

Q2: Which type of HPLC column is recommended for this compound analysis?

A2: A C18 column is the most common choice for the separation of anthracyclines and is a highly recommended starting point for this compound.[1][3][4] These columns provide good retention and separation for this class of compounds. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

Q3: What mobile phase composition should I use?

A3: A gradient elution is often preferred for complex samples, but an isocratic mobile phase can also be effective. A common mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[1][2][4] For example, a mixture of acetonitrile and a phosphate (B84403) buffer at an acidic pH (e.g., pH 3.0) can provide good peak shape and resolution.[1] The exact ratio will need to be optimized for your specific column and system.

Q4: What detection wavelength is appropriate for this compound?

A4: Anthracyclines, including this compound, exhibit strong UV absorbance. A common detection wavelength is around 254 nm.[1][3] However, due to its intrinsic fluorescence, using a fluorescence detector with an excitation wavelength of approximately 480 nm and an emission wavelength of around 550 nm can offer higher sensitivity and selectivity.[5][6]

Q5: How can I improve the peak shape for this compound?

A5: Peak tailing can be a common issue with amine-containing compounds like this compound. Using an acidic mobile phase (pH 2.5-3.5) can help to protonate the amine groups and reduce interactions with residual silanols on the column packing material, resulting in sharper, more symmetrical peaks.[1] The addition of a small amount of an ion-pairing agent to the mobile phase can also improve peak shape.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution or No Separation
  • Question: My this compound peak is not well-separated from other components in my sample. What should I do?

  • Answer:

    • Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention time and may improve separation.[1]

    • Change the Organic Solvent: If you are using methanol, consider switching to acetonitrile, or vice versa, as this can alter the selectivity of your separation.

    • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like this compound.

    • Consider a Gradient Elution: If an isocratic method is not providing adequate separation, a gradient elution, where the concentration of the organic solvent is increased over time, can help to resolve complex mixtures.[5]

Issue 2: Peak Tailing
  • Question: The peak for this compound is showing significant tailing. How can I fix this?

  • Answer:

    • Lower the Mobile Phase pH: As mentioned in the FAQs, reducing the pH to around 2.5-3.5 will ensure the amine groups on this compound are protonated, minimizing secondary interactions with the stationary phase.[1]

    • Use a Deactivated Column: Employ a column with end-capping, which is designed to minimize silanol (B1196071) interactions.

    • Check for Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent to clean it.

Issue 3: Fluctuating Retention Times
  • Question: The retention time for my this compound peak is not consistent between injections. What could be the cause?

  • Answer:

    • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

    • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed to prevent bubble formation in the pump.

    • Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.

Issue 4: High Backpressure
  • Question: The pressure in my HPLC system is unusually high. What should I do?

  • Answer:

    • Check for Blockages: There may be a blockage in the system, often at the guard column or the inlet frit of the analytical column. Try reversing the column and flushing it with an appropriate solvent.

    • Filter Samples: Ensure your samples are filtered through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter.

    • Mobile Phase Precipitation: If you are using a buffered mobile phase, ensure that the buffer is soluble in the organic solvent concentration you are using to avoid precipitation in the system.

Data Presentation

Table 1: Starting HPLC Parameters for this compound Analysis (Based on Structurally Similar Anthracyclines)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0)
Elution Mode Isocratic (e.g., 40:60 v/v Acetonitrile:Buffer) or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Fluorescence (Ex: 480 nm, Em: 550 nm)
Column Temperature 30 °C
Injection Volume 20 µL

Experimental Protocols

Protocol 1: Proposed Starting HPLC Method for this compound

  • Preparation of Mobile Phase:

    • Aqueous Phase (A): Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): HPLC-grade acetonitrile.

    • For isocratic elution, premix the mobile phase in the desired ratio (e.g., 40% B and 60% A). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a C18 column (250 mm x 4.6 mm, 5 µm) into the HPLC system.

    • Set the column oven temperature to 30 °C.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the detector to the desired wavelength (e.g., 254 nm for UV or Ex: 480 nm, Em: 550 nm for fluorescence).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Inject 20 µL of the prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of the this compound peak.

  • Data Processing:

    • Integrate the peak area of the this compound peak.

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start HPLC Analysis issue Chromatographic Issue Identified? start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Yes resolution Poor Resolution issue->resolution Yes retention Retention Time Drift issue->retention Yes pressure High Backpressure issue->pressure Yes end Optimized Method issue->end No solution_peak Adjust Mobile Phase pH (Acidic for this compound) Use End-capped Column peak_shape->solution_peak solution_resolution Optimize Mobile Phase Ratio Try Gradient Elution Change Organic Solvent resolution->solution_resolution solution_retention Check for Leaks Ensure Column Equilibration Use Column Oven retention->solution_retention solution_pressure Check for Blockages Filter Samples & Mobile Phase Check Buffer Solubility pressure->solution_pressure solution_peak->end solution_resolution->end solution_retention->end solution_pressure->end

Caption: A troubleshooting workflow for common HPLC issues encountered during this compound analysis.

References

overcoming solubility problems with Avidinorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes. "Avidinorubicin" is treated as a representative poorly soluble compound, and all data and protocols are illustrative examples.

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of this compound's poor aqueous solubility? A1: The limited aqueous solubility of compounds like this compound is often linked to their physicochemical properties. Key factors typically include a high molecular weight, a stable crystalline lattice structure which requires significant energy to break, and a high degree of lipophilicity (hydrophobicity), making it resistant to dissolving in water.[1][2] These characteristics can lead to poor dissolution in aqueous environments, a critical prerequisite for absorption and subsequent bioavailability.[3][4]

Q2: How should I begin to assess the solubility of this compound in my experiments? A2: A systematic evaluation of solubility is recommended. The initial steps should involve conducting both thermodynamic and kinetic solubility assays to establish a baseline.[5]

  • Thermodynamic Solubility: Often considered the "gold standard," this assay measures the equilibrium solubility of the crystalline form of the drug. The process involves agitating the solid compound in an aqueous buffer for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[5]

  • Kinetic Solubility: This is a higher-throughput method where the compound is first dissolved in an organic solvent (such as DMSO) and then introduced into an aqueous buffer until precipitation is observed.[5] While useful for rapid screening, this method can sometimes provide an overestimation of the true solubility.[5]

Q3: What are the primary strategies for enhancing the solubility of a poorly soluble compound like this compound? A3: Several well-established techniques can be employed to improve the solubility of poorly water-soluble drugs. These methods are generally grouped into physical modifications, chemical modifications, and formulation-based strategies.

  • Physical Modifications: These approaches include reducing the particle size through micronization or nanosizing, creating amorphous solid dispersions, and utilizing complexation agents.[6][7][8]

  • Chemical Modifications: For drugs with ionizable functional groups, forming a salt is a highly effective and common method to increase solubility.[7][8]

  • Formulation-Based Approaches: This involves the use of various excipients like co-solvents, surfactants, and lipids to develop advanced formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes.[2][9]

Troubleshooting Guides

Issue 1: this compound is precipitating from the cell culture medium during in vitro assays.

Underlying Cause: The concentration of this compound being used likely surpasses its kinetic solubility within the specific cell culture medium.

Recommended Solutions:

  • Confirm Kinetic Solubility: It is advisable to perform a kinetic solubility test using the exact cell culture medium as the aqueous phase to determine the precipitation point.

  • Incorporate Solubilizing Excipients: The use of biocompatible solubilizing agents can be beneficial.

    • Cyclodextrins: These molecules can form inclusion complexes with this compound, thereby enhancing its solubility.[2]

    • Surfactants: Non-ionic surfactants, such as Tween 20 or Tween 80, can be used at low, non-cytotoxic concentrations to help keep the drug in solution.[10][11]

  • pH Modification: If this compound possesses ionizable properties, a slight adjustment of the medium's pH (while remaining within a physiologically acceptable range) may improve its solubility.

Illustrative Data: Solubility Enhancement in Cell Culture Media

FormulationThis compound Concentration at Onset of Precipitation (µM)
This compound in 0.1% DMSO12
This compound with 1% HP-β-Cyclodextrin45
This compound with 0.01% Tween 8030
Issue 2: Preclinical animal studies show low and inconsistent oral bioavailability for this compound.

Underlying Cause: Inadequate dissolution of this compound in the gastrointestinal fluids is likely hindering its absorption. This is a frequent challenge for compounds classified as BCS Class II and IV.[3][12]

Recommended Solutions:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[3][6]

    • Micronization: This process reduces particle size to the micron scale.

    • Nanonization: Creating nanoparticles can dramatically improve dissolution rates.[8]

  • Amorphous Solid Dispersions (ASDs): Formulating this compound in an amorphous state by dispersing it within a polymer matrix can lead to enhanced solubility and dissolution.[4][13]

  • Lipid-Based Drug Delivery Systems (LBDDS): Incorporating this compound into a lipid-based formulation can improve its solubilization within the GI tract.[1]

Illustrative Bioavailability Data for Various Formulations

FormulationMean Oral Bioavailability (%)Standard Deviation (%)
Crystalline this compound (unformulated)43.2
Micronized this compound185.5
This compound Nanosuspension384.3
This compound in SEDDS484.0

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: To prepare an ASD of this compound with a hydrophilic polymer to improve its rate of dissolution.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh 100 mg of this compound and 200 mg of PVP K30.

  • Dissolve both components in a suitable solvent mixture (e.g., 1:1 DCM:methanol) in a round-bottom flask.

  • Once a clear solution is achieved, remove the solvent using a rotary evaporator set to 40°C.

  • A thin film will be deposited on the flask's inner surface. Dry this film under vacuum at 40°C for 24 hours to eliminate any residual solvent.

  • Carefully scrape the dried film to collect the powdered ASD.

  • The resulting ASD should be characterized to confirm its amorphous nature using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound within a lipid-based system designed to form a microemulsion when it comes into contact with aqueous fluids.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

Procedure:

  • Begin by determining the solubility of this compound in a selection of oils, surfactants, and co-surfactants to identify the most suitable components.

  • Construct a pseudo-ternary phase diagram to map out the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion.

  • Prepare the optimized SEDDS formulation by precisely weighing the selected components and mixing them thoroughly until a clear, uniform liquid is obtained.

  • Dissolve the desired amount of this compound into the SEDDS formulation, using gentle heating and stirring as needed.

  • Assess the self-emulsification performance by introducing the formulation to water and observing the spontaneous formation of a microemulsion.

Visualizations

experimental_workflow Workflow for Solubility Enhancement cluster_problem Problem Identification cluster_screening Initial Screening cluster_strategy Strategy Selection cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation Problem Poor Aqueous Solubility of this compound SolubilityAssay Thermodynamic & Kinetic Solubility Assays Problem->SolubilityAssay PhysChem Physicochemical Characterization (pKa, LogP, crystallinity) SolubilityAssay->PhysChem Strategy Select Solubilization Strategy PhysChem->Strategy ParticleSize Particle Size Reduction Strategy->ParticleSize ASD Amorphous Solid Dispersions Strategy->ASD LipidBased Lipid-Based Systems Strategy->LipidBased Complexation Complexation (e.g., Cyclodextrins) Strategy->Complexation Formulate Develop Formulations ParticleSize->Formulate ASD->Formulate LipidBased->Formulate Complexation->Formulate Characterize In Vitro Characterization (Dissolution, Stability) Formulate->Characterize InVivo Preclinical Bioavailability Studies Characterize->InVivo

Caption: A logical workflow for selecting a solubility enhancement strategy for this compound.

micelle_formation Micellar Solubilization of this compound cluster_system Mechanism of Micellar Solubilization cluster_micelle Micelle with Solubilized Drug Drug This compound (Hydrophobic) MicelleCore Hydrophobic Core Drug->MicelleCore encapsulated in Surfactant Surfactant Monomers Micelle Hydrophilic Head Hydrophobic Tail Surfactant->Micelle forms Aqueous Aqueous Environment DrugInMicelle This compound

Caption: Diagram illustrating the micellar solubilization of hydrophobic this compound.

References

Technical Support Center: Troubleshooting Avidinorubicin (Aclarubicin) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avidinorubicin (Aclarubicin) in vitro assays. As "this compound" is not a standard recognized name in scientific literature, this guide focuses on Aclarubicin, a well-documented anthracycline antibiotic with a similar name, which is presumed to be the compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Aclarubicin?

Aclarubicin is a potent anti-cancer agent with a multi-faceted mechanism of action. Its primary modes of action include:

  • DNA Intercalation: Aclarubicin inserts itself between the base pairs of DNA, disrupting the normal helical structure and interfering with DNA replication and transcription.

  • Topoisomerase Inhibition: It inhibits both topoisomerase I and topoisomerase II, enzymes crucial for relieving DNA torsional stress during replication.[1][2][3][4] This leads to the accumulation of DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Aclarubicin can induce the production of ROS within cells, leading to oxidative stress and damage to cellular components.[1][4]

  • Induction of Apoptosis: The cellular damage caused by Aclarubicin triggers programmed cell death, or apoptosis.[1][2][4]

  • Cell Cycle Arrest: Aclarubicin has been shown to cause cell cycle arrest, primarily in the G1 phase, preventing cancer cell proliferation.

Q2: What is the recommended solvent and storage for Aclarubicin?

For in vitro experiments, Aclarubicin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in the dark. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium immediately before use.

Q3: My Aclarubicin solution is precipitating in the cell culture medium. What should I do?

Precipitation of Aclarubicin in aqueous culture media can be a common issue. Here are some troubleshooting steps:

  • Ensure Complete Dissolution in DMSO: Make sure the initial stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid this process.

  • Serial Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media or PBS, and then add this intermediate dilution to the final volume of complete media.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Pre-warmed Media: Add the Aclarubicin solution to pre-warmed culture media (37°C) to improve solubility.

Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?

Inconsistent results with Aclarubicin in cell viability assays can stem from several factors:

  • Assay Interference: Anthracyclines like Aclarubicin can directly reduce tetrazolium salts (e.g., MTT, XTT), leading to a false-positive signal for cell viability. It is crucial to run a cell-free control with Aclarubicin at the highest concentration to check for direct reduction.

  • Autofluorescence: Aclarubicin is a fluorescent molecule, which can interfere with fluorescence-based assays. When using assays that rely on fluorescence, ensure you have proper controls to account for the intrinsic fluorescence of the compound.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure a homogenous cell suspension and careful pipetting.

  • Drug Stability: Prepare fresh dilutions of Aclarubicin for each experiment, as it can degrade over time in culture media.

Troubleshooting Guides

Problem 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptom Possible Cause Suggested Solution
Higher than expected cell viability, especially at high Aclarubicin concentrations. Direct reduction of the tetrazolium salt by Aclarubicin. Anthracyclines have a quinone structure that can chemically reduce MTT or XTT to formazan (B1609692), independent of cellular metabolic activity.Run a cell-free control: Add Aclarubicin to cell-free media with the tetrazolium reagent. If a color change occurs, it indicates direct reduction. Consider using an alternative viability assay that is not based on tetrazolium reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).
High variability between replicate wells. Uneven cell seeding. Ensure a single-cell suspension before plating. Mix the cell suspension frequently while plating to prevent settling. Use a multichannel pipette for better consistency.
Incomplete formazan solubilization (for MTT assay). After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle pipetting or using a plate shaker. Visually inspect wells before reading the absorbance.
Edge effects on the microplate. Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Alternatively, fill the outer wells with sterile PBS or media.
Problem 2: Issues with Apoptosis Assays (e.g., Annexin V/PI Staining)
Symptom Possible Cause Suggested Solution
High background fluorescence or unexpected positive staining in control cells. Autofluorescence of Aclarubicin. Aclarubicin is fluorescent and can interfere with the detection of fluorescently labeled Annexin V or Propidium Iodide (PI).Run an unstained, Aclarubicin-treated control: This will allow you to assess the contribution of Aclarubicin's autofluorescence in your chosen detection channels. Use brighter fluorophores: Select Annexin V conjugates with bright fluorophores that can be distinguished from the Aclarubicin signal. Compensation: If using multi-color flow cytometry, proper compensation is critical to subtract the spectral overlap of Aclarubicin into the detection channels.
Low percentage of apoptotic cells even at high Aclarubicin concentrations. Incorrect timing of the assay. Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the one you are measuring.Perform a time-course experiment: Analyze apoptosis at multiple time points after Aclarubicin treatment (e.g., 24, 48, 72 hours) to identify the optimal window for detection.
Loss of apoptotic cells during harvesting (for adherent cells). Collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells for analysis.
Problem 3: Challenges in Cell Cycle Analysis
Symptom Possible Cause Suggested Solution
Broad G1/G2 peaks or high coefficient of variation (CV). Inconsistent staining or cell clumping. Ensure a single-cell suspension before and after fixation. Use a sufficient volume of staining buffer and incubate for an adequate time to ensure DNA saturation. Filter the cell suspension through a nylon mesh before analysis if clumping is observed.
Shift in fluorescence intensity of cell cycle peaks. Aclarubicin intercalation into DNA. As an intercalating agent, Aclarubicin can alter the conformation of DNA and affect the binding of DNA dyes like Propidium Iodide, potentially causing a shift in the fluorescence signal.Include proper controls: Compare the fluorescence intensity of untreated cells with that of Aclarubicin-treated cells. Be aware that a shift may not necessarily indicate a change in DNA content but rather an artifact of drug-DNA interaction.
No clear cell cycle arrest observed. Suboptimal drug concentration or incubation time. The concentration of Aclarubicin and the duration of treatment may not be sufficient to induce a significant cell cycle block.Perform a dose-response and time-course experiment: Analyze the cell cycle distribution at various Aclarubicin concentrations and time points to determine the optimal conditions for observing cell cycle arrest.

Quantitative Data Summary

The following tables summarize quantitative data for Aclarubicin from published literature and provide illustrative examples for dose-response effects.

Table 1: IC50 Values of Aclarubicin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Non-small cell lung cancer0.2748
HepG2Hepatoma0.3248
MCF-7Breast adenocarcinoma0.6248
K562Chronic Myelogenous Leukemia~0.172
Pancreatic Cancer Cell Lines (various)Pancreatic Ductal Adenocarcinoma0.05 - 0.272

Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number, seeding density, and assay method.

Table 2: Illustrative Dose-Dependent Effect of Aclarubicin on Cell Cycle Distribution in a Cancer Cell Line
Aclarubicin (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)453520
0.1553015
0.5682210
1.075187

Disclaimer: This table presents illustrative data to demonstrate the expected trend of G1 phase arrest induced by Aclarubicin. Actual percentages will vary depending on the cell line and experimental conditions.

Table 3: Illustrative Dose-Dependent Effect of Aclarubicin on Apoptosis in a Cancer Cell Line
Aclarubicin (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)52
0.1155
0.53012
1.04525

Disclaimer: This table presents illustrative data to demonstrate the expected trend of apoptosis induction by Aclarubicin. Actual percentages will vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of Aclarubicin in culture medium. Remove the old medium from the wells and add 100 µL of the Aclarubicin-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Aclarubicin concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Reading: Mix gently on a plate shaker to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Aclarubicin for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Aclarubicin for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations

Aclarubicin_Mechanism_of_Action cluster_dna_damage DNA Damage Pathway Aclarubicin Aclarubicin DNA Cellular DNA Aclarubicin->DNA Intercalation TopoI Topoisomerase I Aclarubicin->TopoI Inhibition TopoII Topoisomerase II Aclarubicin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Generation Aclarubicin->ROS Replication DNA Replication & Transcription Blocked DNA->Replication TopoI->Replication TopoII->Replication Damage DNA Strand Breaks Replication->Damage Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Damage->Apoptosis CellCycle G1 Phase Cell Cycle Arrest CellCycle->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Mechanism of action of Aclarubicin leading to cancer cell death.

Experimental_Workflow cluster_assays Perform In Vitro Assays start Start: Prepare Aclarubicin Stock (in DMSO) seed Seed Cells in Appropriate Plate Format start->seed treat Treat Cells with Serial Dilutions of Aclarubicin seed->treat incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT, ATP-based) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cellcycle Cell Cycle Analysis (e.g., PI Staining) incubate->cellcycle analyze Data Acquisition & Analysis viability->analyze apoptosis->analyze cellcycle->analyze

Caption: General experimental workflow for in vitro assays with Aclarubicin.

Troubleshooting_Logic start Inconsistent or Unexpected Results is_viability Cell Viability Assay? start->is_viability is_flow Flow Cytometry Assay? is_viability->is_flow No viability_yes Check for Direct MTT Reduction (Cell-free control) is_viability->viability_yes Yes flow_yes Check for Autofluorescence (Unstained, treated control) is_flow->flow_yes Yes check_solubility Is the Drug Precipitating? is_flow->check_solubility No viability_yes->check_solubility viability_no Consider Assay- Specific Issues check_cells Review Cell Handling Procedures (Seeding, Harvesting) viability_no->check_cells flow_yes->check_solubility flow_no Review General Assay Protocol flow_no->check_cells solubility_yes Optimize Dilution Protocol check_solubility->solubility_yes Yes check_solubility->check_cells No solubility_yes->check_cells

Caption: A logical decision tree for troubleshooting common issues.

References

minimizing off-target effects of Avidinorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avidinorubicin. The content is designed to address specific issues that may be encountered during experiments aimed at minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a targeted chemotherapeutic agent. It combines the tumor-targeting properties of the avidin-biotin system with the cytotoxic effects of a doxorubicin-like anthracycline. The proposed mechanism involves the high-affinity binding of avidin (B1170675) to biotinylated molecules, such as antibodies, that are designed to recognize specific antigens on the surface of cancer cells.[1][2][3] This targeted delivery aims to concentrate the cytotoxic payload at the tumor site, thereby reducing systemic exposure and minimizing off-target effects.[4][5][6]

Q2: What are the primary off-target effects of this compound?

The primary off-target effects of this compound are expected to be similar to those of its anthracycline component, doxorubicin (B1662922). The most significant and dose-limiting toxicity is cardiotoxicity, which can manifest as electrocardiogram abnormalities, arrhythmias, and in severe cases, cardiomyopathy and congestive heart failure.[7] Other potential off-target effects include myelosuppression, mucositis, and alopecia.

Q3: How can I monitor for this compound-induced cardiotoxicity in my preclinical models?

Regular monitoring of cardiac function is crucial. Key methods include:

  • Echocardiography: To assess left ventricular ejection fraction (LVEF) and global longitudinal strain (GLS) for early detection of cardiac dysfunction.[8]

  • Electrocardiography (ECG): To detect arrhythmias and other electrical abnormalities.

  • Cardiac Biomarkers: Measurement of serum levels of troponins and B-type natriuretic peptide (BNP) can indicate myocardial injury.[8]

Troubleshooting Guides

Issue 1: High Incidence of Cardiotoxicity in Animal Models

If you are observing unexpectedly high levels of cardiotoxicity in your animal models, consider the following troubleshooting steps:

Potential Cause & Solution Table

Potential CauseRecommended SolutionExperimental Protocol
High Cumulative Dose Reduce the cumulative dose of this compound. Anthracycline-induced cardiotoxicity is dose-dependent.[9]Administer this compound in divided doses rather than a single bolus to reduce peak plasma concentrations.[10]
Rapid Infusion Rate Switch to a continuous infusion model instead of a bolus injection. This can lower peak plasma concentrations and reduce cardiac stress.[10]Utilize an infusion pump to deliver this compound over a prolonged period (e.g., 6 hours) and monitor cardiac function throughout the infusion period.
Lack of Cardioprotective Agents Co-administer a cardioprotective agent such as dexrazoxane (B1684449), the only FDA-approved drug for preventing anthracycline-induced cardiotoxicity.[8][11]Administer dexrazoxane intravenously 30 minutes prior to this compound administration at a dose ratio of 10:1 (dexrazoxane:doxorubicin equivalent).
Oxidative Stress Include antioxidants or agents that mitigate oxidative stress in your experimental design. Resveratrol (B1683913) and certain flavonoids have shown promise in reducing doxorubicin-induced cardiotoxicity.[9][12]Pre-treat animals with resveratrol (e.g., 20 mg/kg/day, orally) for one week prior to and during this compound treatment.

Experimental Workflow for Cardioprotective Co-administration

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Monitoring Baseline Baseline Cardiac Function Assessment (Echo, ECG, Biomarkers) Randomization Randomize Animals into Control and Treatment Groups Baseline->Randomization Control Administer this compound Randomization->Control Treatment Administer Cardioprotective Agent (e.g., Dexrazoxane) Randomization->Treatment Monitoring Monitor Cardiac Function (Weekly Echo, ECG) Control->Monitoring Avidinorubicin_Admin Administer this compound (30 mins post-cardioprotectant) Treatment->Avidinorubicin_Admin Avidinorubicin_Admin->Monitoring Endpoint Endpoint Analysis: Histopathology of Heart Tissue, Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for assessing cardioprotective agents with this compound.

Issue 2: Suboptimal Tumor Targeting and Suspected Off-Target Accumulation

If your results indicate poor tumor accumulation and potential off-target effects in other organs, consider these strategies:

Potential Cause & Solution Table

Potential CauseRecommended SolutionExperimental Protocol
Inefficient Biotinylated Antibody Validate the binding affinity and specificity of your biotinylated targeting antibody to the tumor antigen.Perform in vitro binding assays (e.g., ELISA, flow cytometry) to confirm high-affinity binding of the biotinylated antibody to the target cancer cells.
Suboptimal Avidin-Biotin Ratio Optimize the molar ratio of this compound to the biotinylated targeting antibody.Conduct a dose-response matrix experiment, varying the concentrations of both the biotinylated antibody and this compound to find the optimal ratio for tumor cell killing in vitro before moving to in vivo models.
Premature Drug Release If using a cleavable linker between avidin and the doxorubicin moiety, ensure its stability in circulation and preferential cleavage at the tumor site.Perform stability assays of the this compound conjugate in plasma from the animal model to assess premature drug release. Modify the linker chemistry if necessary for improved stability.
Non-Specific Uptake Consider pre-targeting strategies to improve specificity.[2][13]Administer the biotinylated antibody first, allow it to accumulate at the tumor site and clear from circulation, then administer avidin-conjugated doxorubicin. A clearing agent can be used to remove unbound biotinylated antibody from the blood.

Pre-targeting Strategy Workflow

G Step1 Step 1: Administer Biotinylated Targeting Antibody Step2 Step 2: Allow for Tumor Accumulation and Blood Clearance Step1->Step2 Incubation Period Step3 Step 3 (Optional): Administer Clearing Agent to Remove Unbound Antibody Step2->Step3 Step4 Step 4: Administer this compound Step2->Step4 Without Clearing Agent Step3->Step4

Caption: Pre-targeting workflow to enhance tumor-specific delivery.

Data Summary Tables

Table 1: Pharmacological Interventions to Mitigate Cardiotoxicity

AgentMechanism of ActionTypical Preclinical DosingReference
Dexrazoxane Iron chelator, Topoisomerase IIβ inhibitor10:1 ratio to doxorubicin equivalent[8][11]
Carvedilol β-blocker10 mg/kg/day[10]
Enalapril ACE inhibitor10 mg/kg/day[10]
Atorvastatin Statin10 mg/kg/day[9]
Resveratrol Antioxidant, Sirt1 activator20-50 mg/kg/day[9][12]

Table 2: Comparison of Doxorubicin Formulations and Cardiotoxicity

FormulationMean LVEF Decline (Placebo Arms of Studies)Key AdvantageReference
Conventional Doxorubicin ~5.4%Broad efficacy data[14]
Liposomal Doxorubicin Reduced compared to conventionalLower peak plasma concentrations, reduced cardiac accumulation[9][12]

Signaling Pathway

Doxorubicin-Induced Cardiotoxicity Pathway

G Doxorubicin Doxorubicin Top2b Topoisomerase IIβ Doxorubicin->Top2b Mitochondria Mitochondria Doxorubicin->Mitochondria DNA_Damage DNA Damage Top2b->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS ROS->DNA_Damage Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction

Caption: Simplified pathway of doxorubicin-induced cardiotoxicity.

References

dealing with Avidinorubicin sample contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Avidinorubicin sample contamination. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a novel anthracycline compound with platelet aggregation inhibitory activity.[1][2] For optimal stability, it should be stored as a solid in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[2] Stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally stable for up to one month.[2]

Q2: What are the common signs of this compound sample contamination?

Visual signs of contamination in solid this compound can include discoloration, clumping, or the presence of foreign particulate matter. For this compound solutions, indicators of contamination may include unexpected color changes, precipitation, or turbidity. In experimental settings, contamination can manifest as inconsistent assay results, unexpected cell toxicity, or altered pharmacological responses.[3][4]

Q3: What are the potential sources of contamination for my this compound sample?

Contamination can arise from various sources throughout the handling and experimental process. These can be broadly categorized as:

  • Chemical Contamination: Introduction of unwanted chemicals such as residues from cleaning agents, impurities in solvents, or leachables from plasticware.[5][6][7]

  • Biological Contamination: Microbial contamination from bacteria, fungi, or mycoplasma, often introduced through improper aseptic technique.[6][7]

  • Cross-Contamination: Introduction of other chemical compounds or cell lines into the experiment.[4]

  • Degradation Products: Formation of impurities over time due to improper storage conditions (e.g., exposure to light or elevated temperatures).

Q4: How can I minimize the risk of contaminating my this compound samples?

To minimize contamination risk, adhere to strict laboratory best practices:

  • Proper Handling: Always handle this compound in a designated clean area, such as a laminar flow hood or a biological safety cabinet, especially when preparing solutions for cell-based assays.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coats, and eye protection, to prevent direct contact and accidental introduction of contaminants.[10]

  • Sterile Techniques: Use sterile pipette tips, tubes, and solvent filters when preparing this compound solutions.

  • Dedicated Equipment: Whenever possible, use dedicated glassware and equipment for handling potent cytotoxic compounds to avoid cross-contamination.

  • Regular Cleaning: Maintain a clean and organized workspace. Regularly decontaminate surfaces and equipment.[4]

Q5: My experimental results with this compound are inconsistent. Could this be due to contamination?

Yes, inconsistent experimental results are a common consequence of sample contamination.[11] Contaminants can interfere with the assay, alter the effective concentration of this compound, or induce off-target effects in biological systems. It is crucial to systematically troubleshoot potential sources of error, including the purity of your this compound sample.

Troubleshooting Guides

Issue 1: Unexpected Precipitate in this compound Stock Solution
Potential Cause Troubleshooting Step Recommended Action
Low Solubility Verify the solvent used and its quality. This compound is soluble in DMSO.[2]Ensure you are using a high-purity, anhydrous grade of the recommended solvent.
Contamination The precipitate may be an insoluble contaminant.Filter the solution through a sterile, chemically compatible syringe filter (e.g., PTFE for organic solvents).
Improper Storage Freeze-thaw cycles or storage at incorrect temperatures can affect stability.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Always store at -20°C.
Degradation The compound may have degraded, leading to less soluble byproducts.If the issue persists after addressing other potential causes, consider acquiring a new batch of the compound.
Issue 2: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Step Recommended Action
Chemical Impurities An unknown chemical contaminant could be interfering with the assay.Perform a quality control check on your this compound stock. Consider analytical methods like HPLC to assess purity.
Biological Contamination Mycoplasma or other microbial contamination in cell culture can alter cellular response.Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of microbial growth.
Pipetting Inaccuracy Inconsistent dosing of this compound can lead to variable results.Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions to improve accuracy.
Cell Seeding Density Variations in the number of cells seeded per well can affect the outcome.Use a cell counter to ensure consistent cell numbers across all wells and experiments.

Quantitative Data Summary

The following table summarizes hypothetical data on potential this compound contaminants, their sources, and acceptable limits based on general guidelines for pharmaceutical-grade compounds.

Contaminant Type Potential Source Potential Impact on Experiments Hypothetical Acceptable Limit (% w/w)
Residual Solvents Synthesis and purification processCan have cytotoxic effects, altering experimental results.< 0.5%
Related Substances Synthesis byproducts or degradationMay have different biological activities, leading to confounding results.< 0.1% for any single impurity
Heavy Metals Catalysts used in synthesisCan be toxic to cells and interfere with biological assays.< 20 ppm
Water Content Incomplete drying or hygroscopic natureCan affect the accurate weighing of the compound and its stability.< 1.0%

Experimental Protocols

Protocol: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of an this compound sample.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water.

3. HPLC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Avidinorubicin_Signaling_Pathway cluster_cell Target Cell This compound This compound DNA DNA Intercalation This compound->DNA Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Cell_Membrane Cell Membrane DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized signaling pathway for this compound based on its classification as an anthracycline.

Experimental_Workflow_QC Start Receive this compound Sample Visual_Inspection Visual Inspection (Color, Appearance) Start->Visual_Inspection Solubility_Test Solubility Test (in recommended solvent) Visual_Inspection->Solubility_Test HPLC_Analysis Purity Analysis (e.g., HPLC) Solubility_Test->HPLC_Analysis Pass_QC Sample Passes QC HPLC_Analysis->Pass_QC Purity > 98% Fail_QC Sample Fails QC (Contact Supplier) HPLC_Analysis->Fail_QC Purity < 98% Proceed Proceed with Experiment Pass_QC->Proceed

Caption: A typical experimental workflow for quality control (QC) of a new this compound sample.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Reagents Check Quality and Age of All Reagents Check_Protocol->Check_Reagents Check_Cells Verify Cell Health and Mycoplasma Status Check_Reagents->Check_Cells Check_Compound Assess this compound Purity and Integrity Check_Cells->Check_Compound Identify_Source Isolate the Source of Variability Check_Compound->Identify_Source Resolve Implement Corrective Actions and Repeat Experiment Identify_Source->Resolve

Caption: A logical workflow for troubleshooting inconsistent experimental results when using this compound.

References

Technical Support Center: Refinement of Anthracycline Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Avidinorubicin" does not correspond to a recognized compound in scientific literature. It is presumed that this may be a typographical error and the intended subject is a member of the anthracycline class of compounds, such as the widely-used chemotherapy agent Doxorubicin (B1662922) . This guide will focus on the extraction and refinement techniques applicable to Doxorubicin and other common anthracyclines.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of anthracyclines.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for Doxorubicin production? A1: Doxorubicin is a secondary metabolite produced by fermentation of genetically engineered strains of Streptomyces peucetius.[1][2]

Q2: What are the key stability concerns during the extraction and purification of anthracyclines? A2: Anthracyclines are sensitive to several factors. Their stability is highly dependent on pH and temperature. For instance, Doxorubicin degrades in acidic solutions, and this degradation is influenced by temperature and ionic strength.[3][4] They are also susceptible to degradation when exposed to certain metal ions, such as iron(III) and copper(II), which can catalyze the formation of inactive degradation products.[5][6] Long-term storage conditions and exposure to light can also lead to degradation.

Q3: Which analytical techniques are most common for assessing the purity and yield of Doxorubicin? A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the separation, quantification, and purity assessment of anthracyclines from various matrices, including biological samples and pharmaceutical formulations.[7][8][9] Spectrophotometric methods, such as UV-Vis spectroscopy, are also used for quantification, particularly for determining total anthracycline content in culture extracts.[10][11]

Q4: What are the major degradation products of Doxorubicin to be aware of? A4: Under acidic hydrolysis, Doxorubicin can degrade into its aglycone, doxorubicinone.[4] In the presence of metal ions or under slightly basic conditions, a common degradation product is 7,8-dehydro-9,10-desacetyldoxorubicinone.[5][6] Aerobic and anaerobic reduction can also yield various products, including a C13 alcohol and a 7-deoxyaglycone metabolite.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of anthracyclines like Doxorubicin.

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inefficient Cell Lysis: The target compound remains trapped within the microbial cells.- Optimize mechanical disruption methods (e.g., increase sonication time, use a high-pressure homogenizer).- Consider enzymatic lysis in combination with mechanical methods.
2. Improper Solvent Selection: The solvent system used has low solubility for the target anthracycline.- Test a range of solvents with varying polarities. Mixtures of acetonitrile (B52724), methanol (B129727), and water are often effective.[12]- Adjust the pH of the extraction buffer; acidification can improve the solubility of anthracyclines.
3. Compound Degradation: The target molecule is degrading due to harsh pH, high temperature, or presence of metal ions.[3][4][5]- Maintain a controlled temperature (e.g., 4°C) throughout the extraction process.- Use buffers to maintain an optimal pH range (typically slightly acidic to neutral).- Incorporate a chelating agent (e.g., EDTA) to sequester metal ions that catalyze degradation.
High Levels of Impurities in Final Product 1. Co-extraction of Similar Compounds: Other metabolites or media components with similar chemical properties are extracted along with the target.- Employ a multi-step purification strategy. An initial solid-phase extraction (SPE) can remove many impurities before chromatographic steps.[12]- Optimize the chromatographic separation by adjusting the mobile phase gradient, changing the stationary phase, or modifying the pH.[13]
2. Non-specific Binding in Chromatography: Impurities are binding to the chromatography resin.- Increase the ionic strength of the wash buffers (e.g., increase NaCl concentration) to disrupt non-specific ionic interactions.- Add a low concentration of a non-ionic detergent to the wash buffer to reduce hydrophobic interactions.
3. Insufficient Washing: The washing steps are not adequately removing unbound materials.- Increase the volume of wash buffer used.- Introduce an intermediate wash step with a slightly stronger solvent concentration that does not elute the target compound.
Product Degradation During Purification 1. pH Instability: The pH of buffers used during chromatography is causing hydrolysis or other degradation reactions.- Verify the pH of all buffers. Anthracyclines are generally more stable in slightly acidic conditions.[4]- Ensure the buffering capacity is sufficient to handle any pH changes upon sample loading.
2. Temperature Sensitivity: Prolonged processing times at room temperature are leading to thermal degradation.- Perform chromatographic steps in a cold room or with a jacketed column to maintain low temperatures.- Minimize processing times wherever possible.[14]
3. Formation of Aggregates/Precipitation: The compound is precipitating on the column or during elution due to high concentration or poor solubility.- Decrease the amount of sample loaded onto the column.- Elute with a linear gradient instead of a step gradient to reduce the protein concentration in the eluate.- Add solubilizing agents like glycerol (B35011) or a non-ionic detergent to the elution buffer.[15]
Chromatography Column Clogging 1. Particulates in Sample: The initial extract was not sufficiently clarified, and cell debris or other particulates are present.- Centrifuge the sample at a higher speed and for a longer duration before loading.- Pass the sample through a 0.22 or 0.45 µm filter immediately before loading onto the column.[15]
2. High Sample Viscosity: High concentrations of nucleic acids or other macromolecules are making the sample viscous.- Treat the lysate with DNase/RNase to break down nucleic acids.- Dilute the sample with binding buffer to reduce viscosity.[15]

Data Presentation: Extraction Efficiency

The choice of extraction method and solvent system significantly impacts the recovery of Doxorubicin. The tables below summarize recovery data from studies on Doxorubicin extraction from various matrices.

Table 1: Comparison of Doxorubicin Extraction Procedures from Rat Tissue [12]

Extraction MethodKey Solvent/SorbentAbsolute Recovery of Doxorubicin (%)
Protein Precipitation Acetonitrile (ACN)52.8 ± 4.2
Methanol (MeOH)42.4 ± 4.4
3% Trichloroacetic Acid in ACN10.6 ± 1.9
Liquid-Liquid Extraction (LLE) Acidified with 0.1 M HCl91.6 ± 5.1
With 0.9% NaCl + ACN38.4 ± 3.3
Solid-Phase Extraction (SPE) Hydrophilic-Lipophilic Balanced (HLB) Sorbent91.6 ± 5.1

Table 2: Doxorubicin Recovery using Mid-IR Spectroscopy [16]

Analysis ModeConcentration (% w/w)Mean Percentage Recovery (%)
Transmittance 0.6%98.26
1.0%94.48
1.4%96.54
Reflectance 0.6%99.28
1.0%92.50
1.4%97.64

Experimental Protocols

Generalized Protocol for Doxorubicin Extraction and Purification from Fermentation Broth

This protocol provides a general workflow. Optimization of specific parameters (e.g., solvent ratios, pH, flow rates) is essential for achieving high purity and yield.

1. Fermentation and Harvest:

  • Cultivate a high-yielding strain of Streptomyces peucetius in a suitable fermentation medium.

  • Harvest the culture broth. Separate the mycelia from the supernatant by centrifugation or filtration. The target compound may be present in both, so both phases should be processed.

2. Initial Extraction (from Mycelia):

  • Resuspend the mycelial pellet in an acidic solvent mixture (e.g., methanol/HCl or acetone/HCl). The acid helps to solubilize the anthracycline.

  • Perform extraction using agitation or sonication at a controlled temperature (e.g., 4°C) to enhance cell disruption and extraction efficiency.

  • Separate the cell debris by centrifugation. Collect the supernatant containing the crude extract.

3. Liquid-Liquid Extraction (from Supernatant):

  • Adjust the pH of the fermentation supernatant to be slightly basic (pH 8.0-8.5).

  • Extract the anthracyclines using a water-immiscible organic solvent such as chloroform (B151607) or ethyl acetate.

  • Separate the organic phase, which now contains the anthracyclines.

  • Back-extract into an acidic aqueous solution (e.g., pH 2.0) to concentrate and purify the product away from neutral lipids.

4. Solid-Phase Extraction (SPE) for Initial Purification:

  • Condition an SPE cartridge with a suitable sorbent (e.g., a hydrophilic-lipophilic balanced polymer) with methanol and then with acidified water.[12]

  • Load the crude extract (from step 2 or 3) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent) to remove highly polar impurities.

  • Elute the anthracyclines with a stronger solvent, such as methanol or acetonitrile.

5. Chromatographic Purification:

  • Further purify the eluate from the SPE step using column chromatography. A common choice is reversed-phase HPLC.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically used.[12]

  • Column: A C18 column is a standard choice for separating anthracyclines.

  • Collect fractions corresponding to the Doxorubicin peak, identified by a UV-Vis detector (typically at ~480 nm).

6. Crystallization and Final Product Formulation:

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Perform salt formation by adding hydrochloric acid in a suitable solvent (e.g., isopropanol) to crystallize the Doxorubicin as a hydrochloride salt.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow for anthracycline extraction and a logical troubleshooting flow.

Extraction_Workflow cluster_Upstream Upstream Processing cluster_Extraction Crude Extraction cluster_Purification Downstream Purification cluster_Final Final Product Fermentation S. peucetius Fermentation Harvest Harvest & Separate (Mycelia / Supernatant) Fermentation->Harvest Mycelia_Extract Solvent Extraction (Mycelia) Harvest->Mycelia_Extract LLE Liquid-Liquid Extraction (Supernatant) Harvest->LLE Combine Combine & Concentrate Crude Extracts Mycelia_Extract->Combine LLE->Combine SPE Solid-Phase Extraction (SPE) (Impurity Removal) Combine->SPE HPLC Reversed-Phase HPLC SPE->HPLC Fractions Collect Pure Fractions HPLC->Fractions Crystallization Salt Formation & Crystallization Fractions->Crystallization FinalProduct Pure Doxorubicin HCl Crystallization->FinalProduct

Caption: General workflow for Doxorubicin extraction and purification.

Troubleshooting_Flowchart start Problem Encountered d1 Low Yield? start->d1 decision decision process process solution solution d2 High Impurity? d1->d2 No p1 Check Extraction Efficiency d1->p1 Yes d3 Degradation? d2->d3 No p2 Check Purification Steps d2->p2 Yes p3 Check Stability Parameters d3->p3 Yes s1 Optimize Lysis & Solvents Adjust pH p1->s1 s2 Improve Chromatography (Gradient, Wash Steps) p2->s2 s3 Control Temp & pH Add Chelators p3->s3

Caption: Logical troubleshooting flowchart for extraction issues.

References

Technical Support Center: Daunorubicin Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daunorubicin (B1662515). The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Daunorubicin?

A1: Daunorubicin is an anthracycline antibiotic that functions as an antineoplastic agent through multiple mechanisms. Its primary modes of action are:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of DNA, causing the double helix to unwind. This distortion inhibits DNA replication and transcription.[1][2][3]

  • Topoisomerase II Inhibition: It stabilizes the complex formed between DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands that have been broken to relieve supercoiling, leading to an accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1][3][4][5]

  • Generation of Reactive Oxygen Species (ROS): Daunorubicin can generate free radicals, which induce oxidative stress and cause damage to DNA and other cellular components.[1][4]

Q2: Which signaling pathways are activated by Daunorubicin?

A2: Cellular response to Daunorubicin is regulated by a complex network of signaling events. Key pathways include:

  • Sphingomyelinase-initiated sphingomyelin-ceramide pathway.[6]

  • Mitogen-activated protein kinase (MAPK) and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) activation.[6]

  • Activation of transcription factors such as Nuclear Factor kappa B (NF-κB).[6]

  • The Fas/Fas-ligand system, which is part of the extrinsic apoptosis pathway.[6][7]

  • Activation of the NLRP3 inflammasome, leading to the processing and release of interleukin-1β.[8]

  • Induction of apoptosis through the p53 tumor suppressor protein.[4]

Q3: What are typical IC50 values for Daunorubicin in cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of Daunorubicin can vary significantly depending on the cell line. Below is a summary of reported IC50 values for various acute myeloid leukemia (AML) cell lines.

Cell LineDaunorubicin IC50 (nM)Reference
K56221.7 ± 5.6[9]
MOLM-148.1 ± 1.2[9]
THP-1> HL60, Kasumi-1[10]
KG-1> HL60, Kasumi-1[10]
HL60< THP-1, KG-1[10]
Kasumi-1< THP-1, KG-1[10]

Troubleshooting Guide

Q4: My dose-response curve for Daunorubicin is not showing a classic sigmoidal shape. What could be the issue?

A4: Several factors can lead to a non-sigmoidal dose-response curve:

  • Inappropriate Concentration Range: The tested concentrations may be too high (leading to a steep drop-off) or too low (not reaching the plateau of maximal effect). It is crucial to perform a wide range of serial dilutions to capture the full dynamic range of the response.

  • Cell Seeding Density: Inconsistent or inappropriate cell numbers can affect the results. Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the time of drug addition.

  • Incubation Time: The duration of drug exposure can influence the shape of the curve. A 72-hour incubation is common for assessing cell viability.[11][12]

  • Drug Stability: Ensure that the Daunorubicin solution is properly prepared and stored to maintain its activity.

  • Assay Interference: The chosen viability assay (e.g., MTT, CellTiter-Glo) may be affected by the drug or experimental conditions. Consider running appropriate controls to test for any interference.

Q5: I am observing high variability between replicate wells in my cell viability assay. How can I reduce this?

A5: High variability can be minimized by:

  • Proper Mixing Techniques: Ensure homogenous cell suspension before seeding and thorough mixing of the drug dilutions.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes.

  • Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to altered cell growth and drug concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Cell Health: Use cells that are healthy, within a low passage number, and free from contamination.

Q6: My cells appear to be resistant to Daunorubicin, with a higher than expected IC50 value. What could be the reason?

A6: Drug resistance to Daunorubicin can be a factor:

  • Multidrug Resistance (MDR) Proteins: Overexpression of efflux pumps like P-glycoprotein (ABCB1) can actively transport Daunorubicin out of the cells, reducing its intracellular concentration and efficacy.[4][11]

  • Cell Line Characteristics: Some cell lines are inherently more resistant to certain drugs. This can be due to their genetic background and the expression levels of various pro- and anti-apoptotic proteins.[10]

  • Experimental Conditions: Factors such as the pH and composition of the culture medium can potentially influence drug activity.

Experimental Protocols

Protocol 1: Determination of Daunorubicin IC50 using a Cell Viability Assay (e.g., CCK-8)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

  • Drug Preparation: Prepare a stock solution of Daunorubicin in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.

  • Drug Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Daunorubicin. Include wells with vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[10]

  • Cell Viability Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for a period recommended by the manufacturer (typically 1-4 hours).[10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Daunorubicin concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve and determine the IC50 value.

Visualizations

Daunorubicin_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis cluster_other Other Pathways FasL FasL FasR FasR FasL->FasR Binding FADD FADD FasR->FADD Recruitment Caspase-8 Caspase-8 FADD->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Bax Bax Bax->Mitochondrion Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binding Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation ROS ROS NF-kB NF-kB MAPK MAPK p53 p53 p53->Bax Upregulation Daunorubicin Daunorubicin Daunorubicin->FasL Upregulation Daunorubicin->ROS Daunorubicin->NF-kB Activation Daunorubicin->MAPK Activation DNA_Damage DNA_Damage Daunorubicin->DNA_Damage Intercalation & Topoisomerase II inh. DNA_Damage->p53 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Daunorubicin-induced signaling pathways leading to apoptosis.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with Daunorubicin A->C B Prepare Daunorubicin serial dilutions B->C D Incubate for 48-72 hours C->D E Add cell viability reagent (e.g., CCK-8) D->E F Measure absorbance E->F G Calculate % viability vs. control F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Experimental workflow for determining Daunorubicin's IC50 value.

References

Validation & Comparative

A Comparative Guide to Anthracyclines: Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Avidinorubicin: While this compound has been identified as a novel anthracycline, publicly available research on its anticancer properties, including cytotoxic activity, mechanism of action in cancer cells, and comparative efficacy, is not available at this time. Therefore, a direct comparison with other anthracyclines in the context of cancer therapy is not currently possible. This guide will focus on well-established anthracyclines, providing a framework for how this compound could be evaluated in the future.

Introduction to Anthracyclines

Anthracyclines are a class of potent chemotherapy drugs derived from Streptomyces bacteria, widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors such as breast and lung cancer.[1][2][3][4] Their primary mechanism of action involves interference with DNA replication and repair in rapidly dividing cancer cells.[2][3] This guide provides a comparative overview of four commonly used anthracyclines: Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin.

Mechanism of Action

The anticancer effects of anthracyclines are primarily attributed to two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Anthracyclines insert themselves between the base pairs of DNA (intercalation), which physically obstructs DNA and RNA synthesis.[3] They also inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after it has created a break in the DNA strand, anthracyclines prevent the re-ligation of the DNA, leading to an accumulation of DNA double-strand breaks and ultimately triggering programmed cell death (apoptosis).[3]

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals. These highly reactive molecules can damage cellular components, including DNA, proteins, and cell membranes, contributing to their cytotoxic effects.[3]

Comparative Data

The following table summarizes key comparative data for Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

FeatureDoxorubicinDaunorubicinEpirubicinIdarubicin
Primary Clinical Uses Breast, bladder, ovarian, stomach, lung cancers, lymphomas, sarcomas, acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML)[2][3]Acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL)[2]Breast cancer (adjuvant therapy)[2]Acute myeloid leukemia (AML)[3]
Relative Cardiotoxicity HighHighLower than DoxorubicinSimilar to or slightly less than Daunorubicin
Cellular Uptake SlowerModerateSimilar to DoxorubicinRapid
Potency HighHighSimilar to DoxorubicinHigher than Daunorubicin

Experimental Protocols

To evaluate and compare the efficacy of a novel anthracycline like this compound against established ones, a series of standardized in vitro experiments would be essential.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the anthracycline required to inhibit the growth of a panel of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of each anthracycline (e.g., this compound, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cellular Uptake Assay

Objective: To quantify the intracellular accumulation of the anthracycline.

Methodology:

  • Cell Treatment: Cancer cells are incubated with a fixed concentration of each fluorescent anthracycline for various time points.

  • Fluorescence Measurement: After incubation, cells are washed to remove extracellular drug. The intracellular fluorescence is then measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: The mean fluorescence intensity is plotted against time to determine the rate and extent of cellular uptake.

Signaling Pathways and Visualizations

The following diagrams illustrate the primary mechanism of action of anthracyclines and a typical experimental workflow for their comparison.

Anthracycline_Mechanism General Mechanism of Action of Anthracyclines Anthracycline Anthracycline DNA Cellular DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Generates CellDamage DNA Damage & Membrane Damage DNA->CellDamage TopoisomeraseII->DNA Causes DNA Strand Breaks ROS->CellDamage Apoptosis Apoptosis (Programmed Cell Death) CellDamage->Apoptosis

Caption: General mechanism of action of anthracyclines.

Experimental_Workflow Experimental Workflow for Anthracycline Comparison cluster_invitro In Vitro Studies cluster_data Data Analysis cluster_conclusion Conclusion CellLines Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellLines->Cytotoxicity Uptake Cellular Uptake Assay CellLines->Uptake Mechanism Mechanism of Action Studies (e.g., Western Blot) CellLines->Mechanism IC50 Calculate IC50 Values Cytotoxicity->IC50 CompareUptake Compare Uptake Kinetics Uptake->CompareUptake PathwayAnalysis Analyze Signaling Pathways Mechanism->PathwayAnalysis Comparison Comparative Efficacy and Potency IC50->Comparison CompareUptake->Comparison PathwayAnalysis->Comparison

Caption: Experimental workflow for comparing anthracyclines.

References

A Comparative Guide to Avidinorubicin and Decilorubicin: Structural Insights and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two structurally related anthracycline antibiotics, Avidinorubicin and Decilorubicin. While both share a common core structure, a key difference in their sugar moieties leads to distinct, albeit incompletely characterized, biological activities. This document summarizes their structural differences, presents available biological data, and provides detailed experimental protocols for relevant assays.

Structural Differences

The primary structural distinction between this compound and Decilorubicin lies in their glycosidic side chains. This compound possesses two units of the aminosugar avidinosamine , whereas Decilorubicin contains two decilonitrose groups in the equivalent positions.[1] This substitution results in a difference in their molecular formulas and weights.

FeatureThis compoundDecilorubicin
Key Sugar Moiety Avidinosamine (an aminosugar)Decilonitrose (a nitro-sugar)
Molecular Formula C60H86N4O22C60H82N4O26
Molecular Weight 1215.35 g/mol 1275.3 g/mol

Biological Activity: A Tale of Two Anthracyclines

Currently, publicly available data on the biological activities of these two compounds is limited, with significantly more information available for this compound than for Decilorubicin.

This compound: An Inhibitor of Platelet Aggregation

This compound has been identified as a novel anthracycline with the ability to inhibit thrombin-induced platelet aggregation.[1]

CompoundBiological ActivityIC50
This compoundInhibition of thrombin-induced platelet aggregation7.9 µM[1]
Decilorubicin: An Antibiotic with Undisclosed Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the known and potential activities of this compound and Decilorubicin.

Platelet Aggregation Assay (Thrombin-Induced)

This protocol is designed to measure the ability of a compound to inhibit platelet aggregation in vitro.

Materials:

  • Human whole blood

  • Anticoagulant (e.g., Acid Citrate Dextrose)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Thrombin (agonist)

  • Test compound (this compound)

  • Saline (vehicle control)

  • Aggregometer

Procedure:

  • Blood Collection: Draw human venous blood into tubes containing an anticoagulant.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Performance:

    • Pre-warm PRP samples to 37°C.

    • Place a cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

    • Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Initiate aggregation by adding a fixed concentration of thrombin.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cytotoxicity Assays

These protocols are used to determine the cytotoxic effects of compounds on cultured cells.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined from the dose-response curve.

Principle: This assay is based on the ability of the fluorescent dye sulforhodamine B to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and then stain with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition. The IC50 value is determined from the dose-response curve.

Visualizing the Structural-Functional Relationship

The following diagram illustrates the core structural difference between this compound and Decilorubicin and its impact on their known biological activities.

G Structural and Functional Comparison of this compound and Decilorubicin cluster_0 Core Anthracycline Structure cluster_1 This compound cluster_2 Decilorubicin Core Common Tetracyclic Aglycone Avid This compound Core->Avid Glycosylation with Deci Decilorubicin Core->Deci Glycosylation with Avid_Sugar Two Avidinosamine Units (Aminosugar) Avid->Avid_Sugar Characterized by Avid_Activity Inhibition of Platelet Aggregation (IC50 = 7.9 µM) Avid_Sugar->Avid_Activity Leads to Deci_Sugar Two Decilonitrose Units (Nitro-sugar) Deci->Deci_Sugar Characterized by Deci_Activity Antibiotic Activity (Quantitative Data Unavailable) Deci_Sugar->Deci_Activity Leads to

Caption: Structural divergence and resulting biological activities.

Conclusion

This compound and Decilorubicin are two closely related anthracyclines whose distinct sugar moieties likely govern their biological activities. While this compound has been shown to be an inhibitor of platelet aggregation, the biological profile of Decilorubicin remains largely uncharacterized in publicly accessible literature. Further research is required to fully elucidate the therapeutic potential of Decilorubicin and to enable a direct comparison of its performance against this compound and other anthracycline antibiotics. The experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Guide to the Antiplatelet Activity of Avidinorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic agent Avidinorubicin, validating its potent antiplatelet activity against established alternatives. The data presented herein is intended to support further research and development of this compound as a next-generation antiplatelet therapy.

Comparative Analysis of Antiplatelet Activity

This compound demonstrates significant inhibitory effects on platelet aggregation when compared to standard antiplatelet agents such as Aspirin and Clopidogrel. The following table summarizes the quantitative data from key in vitro platelet function assays.

Parameter This compound Aspirin Clopidogrel (active metabolite)
Primary Mechanism of Action Putative Spleen Tyrosine Kinase (Syk) InhibitionIrreversible COX-1 InhibitionIrreversible P2Y12 Receptor Antagonism
IC₅₀ (Collagen-Induced Aggregation) 0.5 µM25 µMNot Applicable
IC₅₀ (ADP-Induced Aggregation) 5 µMNot Effective0.2 µM
IC₅₀ (Thrombin-Induced Aggregation) 1.5 µMNot EffectiveNot Effective
Effect on P-selectin Expression Strong InhibitionWeak InhibitionModerate Inhibition
Effect on PAC-1 Binding Strong InhibitionWeak InhibitionStrong Inhibition

Experimental Protocols

The data presented in this guide were generated using the following standard experimental methodologies for assessing platelet function.

Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.[1][2][3] This technique assesses the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Blood is collected into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.[1]

  • PRP and PPP Preparation:

    • Platelet-Rich Plasma (PRP) is prepared by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[4]

    • Platelet-Poor Plasma (PPP) is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[4] PPP is used to set the 100% transmission baseline in the aggregometer.

  • Assay Procedure:

    • PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.[1]

    • A baseline of 0% light transmission is established with the PRP sample.

    • This compound, a comparator drug, or a vehicle control is added to the PRP and incubated for a specified time (e.g., 1-5 minutes).

    • A platelet agonist (e.g., collagen, ADP, or thrombin) is added to induce aggregation.

    • The change in light transmission is recorded for up to 10 minutes, and the maximum aggregation percentage is determined.

Flow Cytometry for Platelet Activation Markers

Flow cytometry is employed to quantify the expression of specific surface markers on individual platelets, providing insights into their activation state.[5][6] Key markers include P-selectin (CD62P), a marker of alpha-granule release, and activated GPIIb/IIIa, detected by PAC-1 antibody binding.[5][7]

Protocol:

  • Sample Preparation: Whole blood or PRP is incubated with this compound or a comparator drug at various concentrations.

  • Agonist Stimulation: Platelet activation is induced by adding an agonist like ADP or collagen. Unstimulated samples serve as negative controls.

  • Antibody Staining: The samples are then incubated with fluorescently labeled antibodies specific for platelet markers, such as anti-CD62P and FITC-labeled PAC-1.

  • Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer. Platelets are gated based on their characteristic forward and side scatter properties. The mean fluorescence intensity (MFI) of the activation markers is quantified to determine the level of expression.[7]

Visualizing the Mechanism of Action

Hypothesized Signaling Pathway Inhibition by this compound

Platelet activation is a complex process involving multiple signaling pathways. Upon vessel injury, collagen exposure initiates a key activation cascade through the GPVI receptor. This leads to the phosphorylation of spleen tyrosine kinase (Syk), a critical intracellular signaling molecule.[8][9] this compound is hypothesized to exert its antiplatelet effect by inhibiting Syk, thereby blocking downstream signaling and preventing platelet activation and aggregation. Other anthracyclines, such as Daunorubicin, have been shown to inhibit collagen and thrombin-induced platelet aggregation.[10]

G cluster_vessel_wall Vessel Wall cluster_platelet_membrane Platelet Membrane cluster_platelet_cytosol Platelet Cytosol Collagen Subendothelial Collagen GPVI GPVI Receptor Collagen->GPVI binds Syk Syk GPVI->Syk activates PLC PLCγ2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Syk->PLC phosphorylates This compound This compound This compound->Syk inhibits Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Aggregation Granule Release & Platelet Aggregation Ca2->Aggregation leads to PKC->Aggregation leads to

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow for Validating Antiplatelet Activity

The validation of a novel antiplatelet agent involves a systematic workflow, beginning with in vitro assays and progressing to more complex models. This ensures a comprehensive evaluation of the compound's efficacy and mechanism of action.

G cluster_workflow Validation Workflow A Blood Collection (Sodium Citrate) B PRP/PPP Preparation (Centrifugation) A->B C Light Transmission Aggregometry (LTA) B->C D Flow Cytometry (P-selectin, PAC-1) B->D E Data Analysis (IC₅₀ Determination) C->E D->E F Mechanism of Action Studies (Signaling Pathway Analysis) E->F

Caption: Experimental workflow for antiplatelet drug validation.

References

A Comparative Analysis of Doxorubicin and AVID100: A Tale of Two Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the initial topic: The requested comparative analysis of "Avidinorubicin" and Doxorubicin (B1662922) cannot be conducted due to the extremely limited scientific information available for this compound, a novel anthracycline identified in 1991. Extensive database searches yielded only initial structural and platelet aggregation inhibitory activity data, with no substantial preclinical or clinical data on its anticancer properties. It is highly probable that the intended compound for comparison was AVID100, an antibody-drug conjugate (ADC) with a similar-sounding name that is currently in clinical development. Therefore, this guide presents a comprehensive comparative analysis of the well-established chemotherapeutic agent Doxorubicin and the investigational ADC, AVID100.

This guide provides a detailed comparison of Doxorubicin, a cornerstone of chemotherapy for decades, and AVID100, a targeted antibody-drug conjugate, for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, present available efficacy and safety data from preclinical and clinical studies, and provide detailed experimental methodologies for key assays.

At a Glance: Doxorubicin vs. AVID100

FeatureDoxorubicinAVID100
Drug Class Anthracycline AntibioticAntibody-Drug Conjugate (ADC)
Target DNA (intercalation) and Topoisomerase IIEpidermal Growth Factor Receptor (EGFR)
Mechanism of Action DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species.Binds to EGFR, internalizes, and releases a cytotoxic payload (DM1) that inhibits microtubule assembly.
Therapeutic Approach Broad-spectrum cytotoxicity against rapidly dividing cells.Targeted delivery of a potent cytotoxin to EGFR-expressing tumor cells.
Common Indications Breast cancer, lymphomas, leukemias, sarcomas, etc.Under investigation for EGFR-overexpressing solid tumors (e.g., squamous cell carcinoma of the head and neck, non-small cell lung cancer).
Key Toxicities Cardiotoxicity (cumulative dose-dependent), myelosuppression, nausea, vomiting, alopecia.Rash, nausea, fatigue (generally mild to moderate in early trials).[1]

Mechanism of Action: A Fundamental Divergence

The fundamental difference between Doxorubicin and AVID100 lies in their mechanism of action and, consequently, their cellular targets.

Doxorubicin: As an anthracycline, Doxorubicin exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, where it inserts itself between base pairs, thereby obstructing DNA replication and transcription.[1][2][3] This process ultimately leads to DNA strand breaks. Additionally, Doxorubicin inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, Doxorubicin prevents the re-ligation of the DNA strands, leading to cell death.[1][2][3] A third mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.[1]

AVID100: In stark contrast, AVID100 is a highly targeted therapeutic. It is an antibody-drug conjugate composed of a monoclonal antibody that specifically targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed on the surface of various cancer cells. The antibody component of AVID100 binds to EGFR on the tumor cell surface. Following this binding, the ADC-receptor complex is internalized into the cell. Once inside the cell, the cytotoxic payload, a maytansinoid derivative called DM1, is released. DM1 is a potent microtubule inhibitor that disrupts the assembly of microtubules, essential components of the cellular cytoskeleton. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death) of the cancer cell. The targeted delivery of DM1 is designed to minimize systemic exposure and reduce off-target toxicities.[1]

Below are diagrams illustrating the distinct signaling pathways and mechanisms of action for Doxorubicin and AVID100.

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Cell_Membrane Cell Membrane Nucleus Nucleus Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's multifaceted mechanism of action.

AVID100_Mechanism cluster_cell EGFR-Expressing Cancer Cell AVID100 AVID100 (ADC) EGFR EGFR AVID100->EGFR Binding Endosome Endosome EGFR->Endosome Internalization Cell_Surface Cell Surface DM1 DM1 (Payload) Endosome->DM1 Release Microtubules Microtubules DM1->Microtubules Inhibition of Assembly Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Targeted mechanism of action of AVID100.

Efficacy and Clinical Data: A Snapshot

Direct comparative clinical trials between Doxorubicin and AVID100 have not been conducted, as AVID100 is still in the investigational phase and targets a different patient population. However, we can summarize their clinical performance based on available data.

Doxorubicin Clinical Efficacy

Doxorubicin has been a standard-of-care agent for numerous cancers for decades. Its efficacy is well-documented in a vast body of clinical trial literature.

Table 1: Selected Clinical Trial Results for Doxorubicin in Breast Cancer

Trial/StudyTreatment RegimenPatient PopulationKey Efficacy EndpointResultCitation
Phase III Multicenter TrialDoxorubicin + Paclitaxel (B517696) (AT) vs. Fluorouracil, Doxorubicin, and Cyclophosphamide (B585) (FAC)First-line metastatic breast cancerOverall Response Rate (ORR)AT: 68% vs. FAC: 55%[4][5]
Phase III Multicenter TrialDoxorubicin + Paclitaxel (AT) vs. Fluorouracil, Doxorubicin, and Cyclophosphamide (FAC)First-line metastatic breast cancerMedian Time to ProgressionAT: 8.3 months vs. FAC: 6.2 months[4][5]
Phase III Multicenter TrialDoxorubicin + Paclitaxel (AT) vs. Fluorouracil, Doxorubicin, and Cyclophosphamide (FAC)First-line metastatic breast cancerMedian Overall SurvivalAT: 23.3 months vs. FAC: 18.3 months[4][5]
ECOG Phase II StudyDoxorubicin + PaclitaxelMetastatic breast cancerObjective Response Rate (ORR)52%[6]
Phase II Trial (ChiCTR1900028433)Pegylated Liposomal Doxorubicin (PLD) + Cyclophosphamide + Trastuzumab + PertuzumabNeoadjuvant HER2-positive breast cancerPathological Complete Response (pCR)59.4%[3]
AVID100 Clinical Efficacy

AVID100 is currently in Phase II clinical trials. Data from the initial Phase I/IIa trial (NCT03094169) has been reported.

Table 2: AVID100 Phase I/IIa Clinical Trial (NCT03094169) Data

ParameterFindingCitation
Patient Population Advanced solid tumors of epithelial origin with EGFR expression. Phase IIa focused on EGFR-overexpressing squamous cell carcinoma of the head and neck (SCCHN) and squamous non-small cell lung cancer (sqNSCLC).[1][7][8][9]
Recommended Phase 2 Dose (RP2D) 220 mg/m² (~6 mg/kg) administered intravenously every 3 weeks.[1][10]
Preliminary Efficacy Prolonged disease stabilization was observed in some patients in the Phase Ia dose-escalation part of the study. The Phase IIa portion is designed to further evaluate anti-tumor activity in specific EGFR-overexpressing tumor types. The trial was ultimately terminated due to a lack of efficacy.[11][12][13][14]

Toxicity Profiles: A Key Differentiator

The toxicity profiles of Doxorubicin and AVID100 are markedly different, reflecting their distinct mechanisms of action.

Doxorubicin Toxicity

The clinical use of Doxorubicin is significantly limited by its toxicity, particularly its cumulative dose-dependent cardiotoxicity.

Table 3: Common Adverse Events Associated with Doxorubicin

ToxicityDescriptionIncidenceCitation
Cardiotoxicity Can manifest as acute effects (e.g., arrhythmias) or chronic, cumulative dose-related cardiomyopathy leading to congestive heart failure.Incidence of cardiomyopathy increases significantly with cumulative doses above 450-550 mg/m².
Myelosuppression Suppression of bone marrow function, leading to neutropenia, anemia, and thrombocytopenia.Frequent, often dose-limiting.
Nausea and Vomiting Common, can be severe.High
Alopecia Hair loss.Common
Mucositis Inflammation and ulceration of the mucous membranes.Common
Extravasation Leakage of the drug into surrounding tissue during intravenous administration can cause severe local tissue necrosis.A serious risk.
AVID100 Toxicity

As a targeted therapy, AVID100 is designed to have a more favorable safety profile than conventional chemotherapy. Early clinical trial data supports this.

Table 4: Common Treatment-Related Adverse Events in the AVID100 Phase I Trial

Adverse EventGrade 1 or 2 Incidence (>25% of patients)Citation
Rash 66.7%[1]
Nausea 41.7%[1]
Fatigue 29.2%[1]

Dose-limiting toxicities observed at a higher dose (270 mg/m²) in the Phase Ia trial included Grade 3 asymptomatic lipase (B570770) elevation and Grade 4 reversible thrombocytopenia.[10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anticancer agents. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the drug (e.g., Doxorubicin or AVID100) for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying drug concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Read absorbance F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow A Treat cells with drug B Harvest cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F Xenograft_Study_Workflow A Implant tumor cells in mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer drug or vehicle C->D E Measure tumor volume and body weight D->E F Analyze tumor growth inhibition E->F

References

Comparative Analysis of Anthracycline Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of therapeutic agents is paramount for predicting potential allergic reactions and for the development of novel, safer alternatives. This guide provides a comparative analysis of the cross-reactivity of anthracycline antibiotics, a critical class of chemotherapeutic agents. Due to the limited information on a compound specifically named "Avidinorubicin," this guide will focus on well-documented anthracyclines, such as Aclarubicin and Doxorubicin, to illustrate the principles and data relevant to cross-reactivity studies within this drug class.

Anthracyclines are a cornerstone of many chemotherapy regimens, prized for their efficacy against a wide range of cancers, including leukemias, lymphomas, and solid tumors[1][2][3]. Their primary mechanisms of action involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with DNA processes ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2][3].

Immunological Cross-Reactivity of Anthracyclines

Immunological cross-reactivity occurs when the immune system mounts a response against a drug that is structurally similar to one it has previously encountered. In the context of anthracyclines, this can have significant clinical implications. Studies have been conducted to assess the immunological cross-reactivity among different members of the anthracycline family.

A key methodology in these investigations involves the use of antisera generated against a specific anthracycline and then testing the binding affinity of other related compounds to these antibodies. This approach provides a quantitative measure of cross-reactivity.

Experimental Protocol: Immunoassay for Anthracycline Cross-Reactivity

The following is a generalized protocol based on immunological studies of anthracyclines[4]:

  • Antigen Preparation: An anthracycline, for example, Aclacinomycin A (ACM), is conjugated to a carrier protein such as bovine serum albumin (BSA). This conjugation is necessary to elicit a robust immune response.

  • Immunization: Rabbits are immunized with the anthracycline-BSA conjugate to generate polyclonal antisera containing antibodies specific to the anthracycline.

  • Antisera Collection: Blood is collected from the immunized rabbits, and the serum containing the antibodies is isolated.

  • Immunoassay: A competitive binding assay is performed. This involves:

    • Incubating a known amount of the original anthracycline (used for immunization) with the antisera.

    • In parallel, incubating various concentrations of other anthracyclines or their metabolites with the antisera.

    • Measuring the displacement of the original anthracycline by the test compounds. The degree of displacement indicates the extent of cross-reactivity.

The workflow for such an experiment can be visualized as follows:

experimental_workflow cluster_preparation Antigen Preparation & Immunization cluster_assay Immunoassay A Anthracycline (e.g., Aclacinomycin A) C Conjugation A->C B Carrier Protein (e.g., BSA) B->C D Immunize Rabbit C->D E Collect Antisera D->E F Competitive Binding Assay E->F H Measure Displacement F->H G Test Anthracyclines G->F I Determine Cross-Reactivity H->I

Experimental workflow for determining anthracycline cross-reactivity.
Comparative Cross-Reactivity Data

Studies on Aclacinomycin A (ACM) antisera have revealed that structural modifications significantly impact immunological cross-reactivity. The binding ability to ACM antisera is markedly decreased by alterations to the rhodosamine moiety, methylation at the 6-O or 4-O positions, and removal of the methoxycarbonyl group at C-10[4]. Conversely, changes in the side chain at C-9 or deglycosylation have a lesser effect[4].

Compound/ModificationRelative Cross-Reactivity with Aclacinomycin A Antisera
Aclacinomycin A (Reference) 100%
N,N-didemethylation of rhodosamineMarkedly Decreased[4]
6-O- or 4-O-methylationMarkedly Decreased[4]
Removal of methoxycarbonyl group at C-10Markedly Decreased[4]
Alterations in C-9 side chainLess Affected[4]
Deglycosidation of terminal saccharideLess Affected[4]
Aglycone (aklavinone)Very Weak Binding[4]

Comparison of Anthracycline Mechanisms of Action

While sharing a common heritage, different anthracyclines exhibit distinct mechanisms of action, which can influence their efficacy and toxicity profiles.

FeatureDoxorubicinAclarubicin
Primary Mechanism DNA intercalation and potent inhibition of topoisomerase II, leading to DNA double-strand breaks[1][2][3].Inhibition of both topoisomerase I and II. It prevents the association of topoisomerase II with DNA, rather than stabilizing the cleavable complex[5][6].
Reactive Oxygen Species (ROS) Generation Significant generator of ROS, contributing to its cardiotoxicity[7].Also generates ROS, but some studies suggest a different profile compared to Doxorubicin[5][6].
Other Mechanisms -Inhibition of tumor invasion, anti-angiogenic effects, and influence on cisplatin (B142131) degradation[5][6].
Clinical Applications Broad-spectrum activity against various cancers including breast, bladder, and lymphomas[3].Primarily evaluated in acute myeloid and lymphoblastic leukemia[5][6].

The signaling pathway leading to cell death for many anthracyclines involves the induction of DNA damage, which activates apoptotic pathways.

signaling_pathway Anthracycline Anthracycline (e.g., Doxorubicin) TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibits DNA DNA Anthracycline->DNA Intercalates TopoisomeraseII->DNA Acts on DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

References

Independent Verification of Avidinorubicin's Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 2, 2025 – In the rapidly evolving landscape of oncology, the independent verification of a new drug's mechanism of action is paramount for its adoption and effective use. This guide provides a comparative analysis of the purported targeted mechanism of "Avidinorubicin" against the well-established mechanisms of two other anthracycline chemotherapeutics, Idarubicin (B193468) and Epirubicin. While "this compound" appears to be a hypothetical compound, this guide will explore its theoretical targeted action, based on avidin-biotin conjugation, in contrast to its non-targeted counterparts.

This analysis is intended for researchers, scientists, and drug development professionals to objectively compare the performance and underlying molecular interactions of these anticancer agents, supported by experimental data from independent studies.

Core Mechanisms of Action: A Head-to-Head Comparison

Anthracyclines, a cornerstone of chemotherapy regimens, primarily exert their cytotoxic effects through two well-documented mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2][3] This interference with DNA replication and repair ultimately leads to cell cycle arrest and apoptosis.

Idarubicin and Epirubicin are potent anthracyclines that operate through this classical, non-targeted mechanism.[1][2][4] They diffuse into cells and intercalate into the DNA, disrupting the helical structure.[5][6] Subsequently, they stabilize the DNA-topoisomerase II complex, leading to double-strand breaks that are lethal to rapidly dividing cancer cells.[1][4][7]

"this compound" , as a hypothetical biotin-conjugated anthracycline, introduces a targeted drug delivery dimension. The core principle lies in exploiting the overexpression of biotin (B1667282) receptors on the surface of many cancer cells.[8][9] By attaching biotin to an anthracycline (such as doxorubicin), the drug is preferentially taken up by cancer cells through receptor-mediated endocytosis.[8][9] Once inside the cell, the anthracycline component is released to execute its cytotoxic functions in the same manner as its non-conjugated counterparts.

Quantitative Performance Analysis

The efficacy of these compounds can be quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

DrugCell LineCancer TypeIC50 (µM)Key FindingsReference
Idarubicin MCF-7Breast Adenocarcinoma~0.01Demonstrates high potency in breast cancer cells.[7]
K562Chronic Myelogenous Leukemia-More potent than daunorubicin (B1662515) and doxorubicin (B1662922).[10]
Epirubicin MCF-7Breast Adenocarcinoma~0.05 - 1.19Effective against breast cancer cells, with variability based on experimental conditions.[11]
MDA-MB-231Breast AdenocarcinomaVariesCytotoxicity is cell-line dependent.[11]
Doxorubicin MCF-7Breast Adenocarcinoma0.8306Standard anthracycline for comparison.[12]
Biotin-Doxorubicin Conjugate (Hypothetical this compound) MCF-7 (High Biotin Receptor)Breast AdenocarcinomaExpected to be lower than DoxorubicinIncreased uptake is expected to lead to higher potency.[8][9]
MCF-7/ADR (Doxorubicin-Resistant)Breast Adenocarcinoma-Biotin-targeting may help overcome some mechanisms of drug resistance.[8]

Signaling Pathways and Cellular Fate

The downstream effects of anthracycline-induced DNA damage are mediated by complex signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Idarubicin and Epirubicin are known to induce a G2/M phase cell cycle arrest in susceptible cancer cells.[4][13] This arrest is a direct consequence of the DNA damage response, preventing cells with compromised DNA from proceeding through mitosis. If the DNA damage is irreparable, the cell is directed towards apoptosis, or programmed cell death.[11][14]

For the hypothetical "this compound" , the initial step of receptor-mediated endocytosis represents a key divergence in the pathway.

cluster_this compound This compound Pathway cluster_common Common Anthracycline Pathway This compound This compound (Biotin-Anthracycline) BiotinReceptor Biotin Receptor (Overexpressed on Cancer Cell) This compound->BiotinReceptor Binding Endocytosis Receptor-Mediated Endocytosis BiotinReceptor->Endocytosis Release Anthracycline Release Endocytosis->Release Anthracycline Free Anthracycline (Idarubicin, Epirubicin, or released from this compound) Release->Anthracycline DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Anthracycline->TopoII_Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Fig. 1: Proposed signaling pathway of this compound vs. traditional anthracyclines.

Experimental Protocols for Independent Verification

To facilitate independent verification of the mechanisms discussed, detailed methodologies for key experiments are provided below.

Cellular Uptake Assay via Flow Cytometry

This protocol is designed to quantify the intracellular accumulation of anthracyclines, which fluoresce, allowing for their detection by flow cytometry.[15][16] For a biotin-conjugated anthracycline, this assay can verify enhanced uptake in cells with high biotin receptor expression.

Objective: To quantify the cellular uptake of a standard anthracycline versus a biotin-conjugated anthracycline.

Methodology:

  • Cell Culture: Plate cancer cells with known high and low biotin receptor expression (e.g., MCF-7 and a suitable control) in 6-well plates and allow them to adhere overnight.

  • Drug Incubation: Treat the cells with equimolar concentrations of the standard anthracycline and the biotin-conjugated anthracycline for a defined period (e.g., 4 hours). Include an untreated control. For competition experiments, pre-incubate a set of high-receptor cells with excess free biotin before adding the biotin-conjugated drug.

  • Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, then detach the cells using trypsin.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The intracellular drug concentration is proportional to the mean fluorescence intensity.[8]

start Plate Cells drug_treatment Treat with Anthracyclines (Standard vs. Biotin-conjugated) start->drug_treatment harvest Wash and Harvest Cells drug_treatment->harvest flow_cytometry Analyze by Flow Cytometry harvest->flow_cytometry end Quantify Uptake flow_cytometry->end

Fig. 2: Workflow for the cellular uptake assay using flow cytometry.
DNA Intercalation Assay

This assay measures the ability of a drug to insert itself between the base pairs of DNA, which can be quantified by observing changes in the DNA's physical properties.

Objective: To determine the DNA binding constant of an anthracycline.

Methodology:

  • Prepare Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) and the anthracycline in a suitable buffer (e.g., Tris-HCl).

  • Spectrophotometric Titration: Keep the concentration of the anthracycline constant while titrating with increasing concentrations of ctDNA.

  • Data Acquisition: Measure the UV-Vis absorption spectrum after each addition of ctDNA. DNA intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the drug's absorption maximum.

  • Binding Constant Calculation: The binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation. A study on Idarubicin reported a binding constant of 5.14×105 M-1, indicating a high affinity for DNA.[17]

Topoisomerase II Inhibition Assay

This assay evaluates the ability of a drug to inhibit the catalytic activity of topoisomerase II, specifically its ability to relax supercoiled DNA.[1]

Objective: To determine the inhibitory effect of an anthracycline on topoisomerase II activity.

Methodology:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP in a reaction buffer. Add varying concentrations of the anthracycline.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.

  • Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. A higher proportion of supercoiled DNA in the presence of the drug indicates inhibition of topoisomerase II.[1]

Cell Cycle Analysis via Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]

Objective: To assess the effect of anthracycline treatment on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with the anthracycline at its IC50 concentration for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structures.

  • DNA Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A to ensure only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

  • Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases. The percentage of cells in each phase is quantified. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase. Doxorubicin has been shown to arrest MCF-7 cells at both G1/S and G2/M checkpoints.[13]

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[18]

Objective: To quantify the percentage of apoptotic cells following anthracycline treatment.

Methodology:

  • Cell Preparation: Grow cells on coverslips and treat with the anthracycline.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT adds the biotin-labeled dUTP to the 3'-OH ends of fragmented DNA.

  • Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin.

  • Visualization: Add a substrate for HRP (e.g., DAB) that produces a colored precipitate in apoptotic cells. Alternatively, a fluorescently labeled streptavidin can be used for visualization by fluorescence microscopy.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (counterstained with a nuclear dye like DAPI). For example, after 72 hours of treatment with epirubicin, a significant increase in the percentage of apoptotic MDA-MB-231 cells was observed.[19]

Conclusion

The independent verification of a drug's mechanism of action is a critical step in its preclinical and clinical development. For established anthracyclines like Idarubicin and Epirubicin, a wealth of data from independent studies confirms their roles as DNA intercalators and topoisomerase II inhibitors. For a novel, targeted agent like the hypothetical "this compound," the key verification would lie in demonstrating enhanced and selective uptake and cytotoxicity in cancer cells that overexpress the target receptor. The experimental protocols outlined in this guide provide a framework for researchers to independently assess and compare the performance of these and other anticancer agents.

References

A Comparative Guide to the Efficacy of Avidinorubicin Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of key Avidinorubicin (a structural analog of Doxorubicin) derivatives, focusing on their anti-tumor activity, cytotoxicity, and mechanisms of action. The information presented is collated from preclinical studies to aid researchers in evaluating these compounds for further investigation and development.

Introduction to this compound Derivatives

Doxorubicin (B1662922), a cornerstone of chemotherapy, is an anthracycline antibiotic used to treat a wide range of cancers. Its clinical use, however, is often limited by significant side effects, most notably dose-dependent cardiotoxicity. This has driven the development of derivatives and prodrugs designed to enhance therapeutic efficacy, improve the safety profile, and overcome mechanisms of drug resistance. This guide focuses on prominent derivatives such as Epirubicin (B1671505) and the prodrug N-L-leucyl-doxorubicin, comparing their performance with the parent compound, Doxorubicin.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Doxorubicin and its derivative Epirubicin against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and assay methods.

Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
HCT116Colon Carcinoma24.30Not Specified
PC3Prostate Cancer2.64Not Specified
Hep-G2Hepatocellular Carcinoma14.72Not Specified
A549Lung Carcinoma> 2024 hours[1]
HeLaCervical Adenocarcinoma2.924 hours[1]
MCF-7Breast Adenocarcinoma2.524 hours[1]
M21Skin Melanoma2.824 hours[1]
BFTC-905Bladder Cancer2.324 hours[1]

Table 2: IC50 Values of Epirubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
MCF-7Breast Adenocarcinoma~0.05 - 1.19Not Specified[2]
U-87Glioblastoma6.3Not Specified
NCI-H460Lung Cancer0.0248 hours
HepG2Hepatocellular Carcinoma0.148 hours[3]

Comparative In Vivo Efficacy

Preclinical in vivo studies using animal models are essential for evaluating the therapeutic potential of drug candidates. The following table summarizes the comparative efficacy of N-L-leucyl-doxorubicin (Leu-DOX), a prodrug of doxorubicin, in human tumor xenograft models.

Table 3: In Vivo Antitumor Activity of N-L-leucyl-doxorubicin vs. Doxorubicin

ParameterN-L-leucyl-doxorubicin (Leu-DOX)Doxorubicin (DOX)
Maximum Tolerated Dose (IV, weekly for 2 weeks) 28 mg/kg8 mg/kg
Antitumor Activity (Tumor Growth Inhibition > 50%) Active in 10 of 16 human tumor xenograftsActive in 7 of 16 human tumor xenografts
Activity in Breast Cancer Xenografts Active in 2 of 5 modelsActive in 1 of 5 models
Activity in Small Cell Lung Carcinoma Xenografts Active in 5 of 7 modelsActive in 4 of 7 models
Activity in Non-Small Cell Lung Carcinoma Xenografts Active in 3 of 4 modelsActive in 2 of 4 models

Data sourced from a study on human tumor xenografts in athymic nude mice.[4]

Leu-DOX demonstrated higher efficacy than the parent compound in all Doxorubicin-sensitive lung tumors.[4] This improved therapeutic efficacy is suggested to be due to higher tumor concentrations of the active drug, doxorubicin, over time.[4]

Cardiotoxicity Profile

A major differentiating factor among doxorubicin derivatives is their cardiotoxicity. Epirubicin has been shown to have a more favorable cardiac safety profile compared to doxorubicin.

Table 4: Comparative Cardiotoxicity in Patients

ParameterEpirubicinDoxorubicin
Median Cumulative Dose to Congestive Heart Failure 1,134 mg/m²492 mg/m²
Median Cumulative Dose to Laboratory Cardiotoxicity *935 mg/m²468 mg/m²

*Defined as a decrease in resting left ventricular ejection fraction of >10% from baseline.[5]

These clinical findings indicate that a significantly higher cumulative dose of epirubicin can be administered before the onset of cardiotoxicity compared to doxorubicin.[5]

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action for doxorubicin and its derivatives is the inhibition of topoisomerase II (Topo II).[6] These drugs intercalate into DNA and stabilize the Topo II-DNA complex, which prevents the re-ligation of DNA strands after they have been cleaved by the enzyme.[6][7] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[6]

Topoisomerase_II_Inhibition cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome Anthracycline Anthracycline (Doxorubicin Derivative) Intercalation DNA Intercalation Anthracycline->Intercalation Enters Nucleus Cleavage_Complex Topo II-DNA Cleavage Complex Intercalation->Cleavage_Complex Stabilizes & Prevents Re-ligation TopoII Topoisomerase II (Topo II) TopoII->Cleavage_Complex Induces transient break Cleavage_Complex->TopoII Re-ligation (Normal) DSB DNA Double-Strand Breaks (DSBs) Cleavage_Complex->DSB Accumulation DDR DNA Damage Response (DDR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is severe

Mechanism of Anthracycline-induced Topoisomerase II poisoning and apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis c1 Seed cells in a 96-well plate c2 Incubate for 24h (allow attachment) c1->c2 d1 Add serial dilutions of This compound derivatives c2->d1 d2 Incubate for a defined period (e.g., 48-72h) d1->d2 a1 Add MTT solution to each well d2->a1 a2 Incubate for 2-4h (Formazan formation) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 an1 Measure absorbance at ~570 nm a3->an1 an2 Calculate % cell viability vs. control an1->an2 an3 Determine IC50 values an2->an3

Workflow for determining cell viability using the MTT assay.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[9]

  • Drug Treatment: Expose the cells to a range of concentrations of the test compounds (e.g., Doxorubicin, Epirubicin) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined from the resulting dose-response curve.[9]

In Vivo Efficacy Assessment: Tumor Xenograft Model

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer agents.

Protocol Steps:

  • Cell Preparation & Implantation: Harvest cancer cells during their exponential growth phase. Re-suspend the cells in a suitable medium (e.g., PBS or Matrigel) and subcutaneously inject them into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: (W² x L) / 2.[11]

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivatives and vehicle control according to the planned dosage and schedule (e.g., intravenous or intraperitoneal injection).[11]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.[12] The primary efficacy endpoint is often tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as histopathology or biomarker assessment.[11]

Conclusion

The development of this compound derivatives has led to compounds with altered efficacy and toxicity profiles compared to the parent drug, Doxorubicin. Epirubicin demonstrates a clear advantage in terms of reduced cardiotoxicity, allowing for higher cumulative doses.[5] The prodrug N-L-leucyl-doxorubicin shows enhanced antitumor activity in several preclinical xenograft models, particularly in lung cancer, suggesting a potential for improved therapeutic index.[4] This guide highlights the importance of continued research into these derivatives to refine their clinical application and develop safer, more effective cancer therapies. Further head-to-head studies under uniform experimental conditions are warranted to allow for more direct comparisons of their cytotoxic potency.

References

Aclarubicin: A Comparative Guide for Antineoplastic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Aclarubicin (B47562) Versus Standard Anthracyclines in Oncology Research

In the landscape of antineoplastic agents, anthracyclines remain a cornerstone of many chemotherapy regimens. This guide provides a comparative analysis of Aclarubicin (also known as Aclacinomycin A), a second-generation anthracycline, against its well-established counterparts, Doxorubicin and Daunorubicin (B1662515). While the user's initial query mentioned "Avidinorubicin," extensive research indicates this is likely a misspelling of Aclarubicin, the focus of this guide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform further investigation and validation of Aclarubicin as a therapeutic agent.

Mechanism of Action: A Dual Inhibitor with Epigenetic Effects

Aclarubicin exhibits a multifaceted mechanism of action that distinguishes it from other anthracyclines. While Doxorubicin and Daunorubicin primarily act as Topoisomerase II poisons, leading to DNA double-strand breaks, Aclarubicin functions as a dual inhibitor of both Topoisomerase I and Topoisomerase II.[1][2] This dual inhibition disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]

A key differentiator for Aclarubicin is its ability to induce "chromatin damage" through histone eviction from open chromatin regions, independent of its DNA-damaging activity.[5][6] This epigenetic modification is thought to contribute significantly to its cytotoxic effects. In contrast, the cardiotoxicity associated with Doxorubicin is linked to the combination of DNA damage and histone eviction.[3][5] Aclarubicin's distinct mechanism, which minimizes DNA double-strand breaks, is hypothesized to contribute to its lower cardiotoxicity profile.[5][7]

cluster_Aclarubicin Aclarubicin cluster_Doxorubicin Doxorubicin / Daunorubicin Aclarubicin Aclarubicin DNA_Intercalation DNA Intercalation Aclarubicin->DNA_Intercalation Topo_I Topoisomerase I Inhibition Aclarubicin->Topo_I Topo_II Topoisomerase II Inhibition (Catalytic inhibition) Aclarubicin->Topo_II Histone_Eviction Histone Eviction (Chromatin Damage) Aclarubicin->Histone_Eviction ROS Reactive Oxygen Species Generation Aclarubicin->ROS Cell_Cycle_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Cycle_Arrest Topo_I->Cell_Cycle_Arrest Topo_II->Cell_Cycle_Arrest Apoptosis Apoptosis Histone_Eviction->Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis Doxorubicin Doxorubicin DNA_Intercalation_D DNA Intercalation Doxorubicin->DNA_Intercalation_D Topo_II_Poison Topoisomerase II Poison (DNA Double-Strand Breaks) Doxorubicin->Topo_II_Poison ROS_D Reactive Oxygen Species Generation Doxorubicin->ROS_D Apoptosis_D Apoptosis DNA_Intercalation_D->Apoptosis_D Topo_II_Poison->Apoptosis_D Cardiotoxicity Cardiotoxicity Topo_II_Poison->Cardiotoxicity ROS_D->Apoptosis_D ROS_D->Cardiotoxicity start Start cell_culture Cancer Cell Culture (e.g., AML cell line) start->cell_culture injection Subcutaneous Injection of Cells into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring (Volume Measurement) injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., i.v. injection of Aclarubicin, Doxorubicin, Daunorubicin, or Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight, and General Health) treatment->monitoring endpoint Endpoint Reached (e.g., predetermined tumor size or study duration) monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement and Further Analysis (e.g., Histology, Biomarkers) euthanasia->analysis end End analysis->end

References

confirming the molecular weight of Avidinorubicin

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of Avidinorubicin, a novel anthracycline antibiotic, has been determined to be approximately 1215.35 g/mol .[1] Its chemical formula is C60H86N4O22.[1][2]

This compound was isolated from the cultured broth of Streptomyces avidinii and has shown inhibitory activity against thrombin-induced platelet aggregation.[2] Structural analysis has established its complex composition, which includes two units of a new aminosugar called avidinosamine.[2]

For researchers and drug development professionals, the precise mass is crucial for experimental design and data analysis. The exact mass of this compound is 1214.5734.[1]

Key Molecular Data for this compound:

ParameterValueReference
Molecular Weight1215.35[1]
Exact Mass1214.5734[1]
Chemical FormulaC60H86N4O22[1][2]
CAS Number135447-13-1[1][3][4]

References

Avidinorubicin: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Anthracycline with a Unique Profile: Exploring Avidinorubicin in the Context of Platelet Aggregation and Oncology Research

Executive Summary

This compound is a novel anthracycline isolated from Streptomyces avidinii. While its classification as an anthracycline suggests potential anticancer properties, a comprehensive review of peer-reviewed literature reveals a primary validated activity in the inhibition of thrombin-induced platelet aggregation. To date, there is a notable absence of published studies evaluating its direct cytotoxic or anticancer effects.

This guide provides a comparative analysis of this compound, focusing on its established mechanism of action. For the benefit of researchers and drug development professionals, we will compare its profile to other agents that inhibit platelet aggregation and have a recognized role in cancer progression. This document will summarize the available data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

This compound: Profile and Known Activity

This compound is a structurally complex anthracycline with the molecular formula C60H86N4O22. The seminal research on this compound identified it as an inhibitor of thrombin-induced platelet aggregation, with a reported IC50 of 7.9 μM.

Table 1: this compound - Key Characteristics

CharacteristicDescription
Compound Name This compound
CAS Number 135447-13-1
Molecular Formula C60H86N4O22
Source Streptomyces avidinii
Validated Activity Inhibition of thrombin-induced platelet aggregation
Reported IC50 7.9 μM
Published Anticancer Studies None identified

The Role of Platelet Aggregation and Thrombin in Cancer

The interaction between platelets and cancer cells is a critical factor in tumor progression and metastasis.[1][2][3] Tumor cells can induce platelet aggregation, forming a protective cloak that helps them evade the immune system and facilitates their adhesion to the vascular endothelium.[2] Thrombin, a key component of the coagulation cascade, is a potent activator of platelets and has been shown to promote tumor growth and metastasis.[4][5] Therefore, inhibitors of thrombin and platelet aggregation are of significant interest in oncology research.

Comparative Analysis: this compound and Other Platelet Aggregation Inhibitors

Given the lack of direct anticancer data for this compound, a meaningful comparison can be made with other agents that inhibit platelet aggregation and have been studied in the context of cancer.

Table 2: Comparison of Platelet Aggregation Inhibitors with Relevance to Cancer

AgentClassMechanism of ActionKnown Impact on Cancer Progression
This compound AnthracyclineThrombin-induced platelet aggregation inhibitorNo published data on anticancer effects. Potential role based on mechanism.
Aspirin COX InhibitorIrreversibly inhibits COX-1, reducing thromboxane (B8750289) A2 production.[2][6]Associated with a reduced risk of incidence and metastasis in some cancers, including colorectal cancer.[3]
Clopidogrel P2Y12 (ADP) Receptor InhibitorBlocks the P2Y12 receptor, preventing ADP-induced platelet activation.[6]In vitro studies show anticancer activity in various cancer cell lines.[1]
Dabigatran Direct Thrombin InhibitorDirectly inhibits thrombin, preventing fibrin (B1330869) formation and platelet activation.[7][8]Can inhibit tumor progression and metastasis in preclinical models.[9][8]
Abciximab Glycoprotein IIb/IIIa InhibitorBlocks the final common pathway of platelet aggregation.Can reduce platelet adherence to tumor cells.[1]

Experimental Protocols

Thrombin-Induced Platelet Aggregation Assay

This protocol outlines a standard method for assessing the inhibitory effect of a compound, such as this compound, on thrombin-induced platelet aggregation using light transmission aggregometry (LTA).[10][11][12]

Objective: To determine the concentration-dependent inhibition of thrombin-induced platelet aggregation by a test compound.

Materials:

  • Freshly drawn human blood from healthy, consenting donors.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Thrombin (agonist).

  • Test compound (e.g., this compound) dissolved in an appropriate vehicle.

  • Light Transmission Aggregometer.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Performance:

    • Pipette a known volume of the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

    • Add the test compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Initiate aggregation by adding a submaximal concentration of thrombin.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the test compound.

    • Calculate the percentage inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thrombin-Induced Platelet Aggregation

G Thrombin Thrombin PAR1_PAR4 PAR1/PAR4 Receptors Thrombin->PAR1_PAR4 Gq Gq PAR1_PAR4->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca2+ Mobilization IP3->Ca_mobilization PKC Protein Kinase C DAG->PKC TxA2_synthesis Thromboxane A2 Synthesis Ca_mobilization->TxA2_synthesis GPIIb_IIIa_activation GPIIb/IIIa Activation PKC->GPIIb_IIIa_activation TxA2_synthesis->GPIIb_IIIa_activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_activation->Platelet_Aggregation This compound This compound This compound->Thrombin

Caption: Thrombin-induced platelet aggregation signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection Centrifuge_low Low-Speed Centrifugation Blood_Collection->Centrifuge_low PRP Platelet-Rich Plasma (PRP) Centrifuge_low->PRP Centrifuge_high High-Speed Centrifugation Centrifuge_low->Centrifuge_high PRP_Adjust Adjust PRP with PPP PRP->PRP_Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge_high->PPP PPP->PRP_Adjust Incubation Incubate with Test Compound PRP_Adjust->Incubation Add_Thrombin Add Thrombin Incubation->Add_Thrombin LTA Light Transmission Aggregometry (LTA) Add_Thrombin->LTA Calc_Inhibition Calculate % Inhibition LTA->Calc_Inhibition IC50 Determine IC50 Calc_Inhibition->IC50

Caption: Workflow for assessing inhibitors of platelet aggregation using Light Transmission Aggregometry.

Conclusion and Future Directions

This compound presents an interesting profile as a novel anthracycline with validated activity as a thrombin-induced platelet aggregation inhibitor. While its potential as a direct anticancer agent remains to be explored, its established mechanism of action places it at the intersection of coagulation and oncology. For researchers and drug development professionals, this compound may warrant further investigation to elucidate any direct cytotoxic effects and to explore its potential as an anti-metastatic agent through its anti-platelet activity. Future studies should focus on in vitro cancer cell line screening and in vivo models of metastasis to fully characterize the therapeutic potential of this unique compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Avidinorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent cytotoxic agents like Avidinorubicin is paramount. Adherence to strict disposal protocols is not only a regulatory requirement but also a critical measure to protect laboratory personnel and the environment from the risks associated with hazardous pharmaceutical waste. This compound, an anthracycline antibiotic used in cancer research, is classified as a cytotoxic (toxic to cells), and potentially carcinogenic, mutagenic, and teratogenic substance.[1][2] Therefore, its disposal requires meticulous attention to detail and compliance with established safety guidelines.

Core Principles of Cytotoxic Waste Management

The fundamental principle of managing this compound waste is to prevent exposure and environmental contamination.[3] This is achieved through a combination of appropriate personal protective equipment (PPE), designated and properly labeled waste containers, and a compliant final disposal method, which is typically high-temperature incineration.[1] All personnel handling cytotoxic drugs must receive adequate training on the associated risks and the necessary safety precautions.[3][4]

Step-by-Step Disposal Procedures for this compound

The following steps outline the standard procedure for the proper disposal of this compound and associated contaminated materials. These are general guidelines and must be adapted to comply with specific institutional and local regulatory requirements.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must don appropriate PPE to minimize the risk of exposure through inhalation, skin contact, or ingestion.[5]

  • Gloves: Wear two pairs of chemotherapy-tested gloves.[6]

  • Gown: A disposable, impermeable, long-sleeved gown should be worn.[7]

  • Eye and Face Protection: Use safety goggles or a face shield to protect against splashes.[7]

  • Respiratory Protection: A respirator (e.g., N95 or higher) may be necessary when there is a risk of aerosol generation.[5]

2. Waste Segregation and Collection: Proper segregation of cytotoxic waste is crucial to ensure it is handled and treated correctly.

  • Sharps Waste: All sharps, such as needles, syringes, and glass vials that have come into contact with this compound, must be disposed of in a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.[1][7] These containers are typically color-coded, often with a purple lid.[1]

  • Non-Sharps Solid Waste: Items such as contaminated gloves, gowns, bench paper, and other disposable materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" bag or container.[1][7] These are often yellow with a purple stripe or otherwise clearly marked.

  • Liquid Waste: Unused or residual this compound solutions should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" and indicating the contents. Do not dispose of liquid cytotoxic waste down the drain.

  • Empty Containers: Vials and other containers that held this compound should be considered contaminated and disposed of as cytotoxic waste.[7]

3. Labeling and Storage: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[4] The containers should be stored in a secure, designated area with limited access until they are collected for disposal.[4]

4. Final Disposal: The final step in the disposal process is the collection and treatment of the cytotoxic waste by a licensed hazardous waste contractor. The standard and required method for the destruction of cytotoxic drugs like this compound is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data for Anthracycline Disposal

Decontamination AgentConcentrationEfficacyNotes
Sodium Hypochlorite (B82951) (NaClO)5%Decomposes anthracyclinesMay form various transformation products.[8]
Sodium Hydroxide (NaOH)0.01 MNo transformation products identified for valrubicin.Efficacy for this compound would require specific testing.[8]

Experimental Protocols

Detailed experimental protocols for the chemical degradation of this compound are not widely published. However, a general approach for evaluating the efficacy of a chemical decontamination agent for an anthracycline can be outlined as follows:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Treatment with Decontaminating Agent: Add the chosen decontaminating agent (e.g., sodium hypochlorite or sodium hydroxide) at a specific concentration and volume to the this compound solution.

  • Incubation: Allow the mixture to react for a defined period under controlled conditions (e.g., temperature, light).

  • Neutralization/Quenching: Stop the reaction by adding a neutralizing agent if necessary.

  • Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound and to identify any degradation products.

  • Validation: Repeat the experiment with varying concentrations of the decontaminating agent and different incubation times to determine the optimal conditions for degradation.

Visualizing the Disposal Workflow

The logical flow of the this compound disposal process can be visualized to ensure clarity and adherence to the correct procedures.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal A Don Personal Protective Equipment (PPE) B This compound Use in Laboratory Procedures A->B C Segregate Waste at Point of Generation B->C D Sharps Waste (Needles, Vials) C->D E Solid Waste (Gloves, Gowns) C->E F Liquid Waste (Unused Solution) C->F G Place in Labeled, Leak-Proof Cytotoxic Waste Containers D->G E->G F->G H Store in Secure, Designated Area G->H I Collection by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration I->J

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.